molecular formula C4H10ClOP B073051 Diethylphosphinic chloride CAS No. 1112-37-4

Diethylphosphinic chloride

Cat. No.: B073051
CAS No.: 1112-37-4
M. Wt: 140.55 g/mol
InChI Key: KGENPKAWPRUNIG-UHFFFAOYSA-N
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Description

Diethylphosphinic chloride (CAS 1068-20-0) is a highly reactive and versatile organophosphorus building block essential in advanced chemical synthesis. Its primary research value lies in its role as a key electrophile for introducing the diethylphosphinyl group (-P(O)Et₂), a crucial motif in the development of novel ligands, functional materials, and bioactive molecules. This compound is extensively employed in the synthesis of phosphinate esters and amides, which serve as precursors to a wide range of organophosphorus scaffolds. A significant application is in the preparation of chelating ligands for catalysis and metal-organic frameworks (MOFs), where the phosphinate group coordinates to transition metals, modulating their electronic properties and catalytic activity. Furthermore, Diethylphosphinic chloride is a critical intermediate in the development of flame retardants, where its incorporation into polymers enhances material stability and fire resistance. In medicinal chemistry, it is utilized to create phosphinate-based bioisosteres of phosphate and carboxylate groups, which are valuable for designing enzyme inhibitors, prodrugs, and molecular probes due to their enhanced metabolic stability and specific binding characteristics. Its mechanism of action involves nucleophilic substitution reactions, where the chloride atom is readily displaced by oxygen, nitrogen, or sulfur nucleophiles, enabling efficient functionalization. Researchers value this reagent for its high purity and reactivity, which facilitate the construction of complex molecular architectures in fields ranging from materials science to pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[chloro(ethyl)phosphoryl]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGENPKAWPRUNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20409374
Record name DIETHYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-37-4
Record name DIETHYLPHOSPHINIC CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20409374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Master Guide: Diethylphosphinic Chloride (CAS 1112-37-4)

[1]

Part 1: Executive Summary

Diethylphosphinic chloride (CAS 1112-37-4) is a specialized organophosphorus electrophile widely utilized in the synthesis of flame retardants, agrochemicals, and peptide therapeutics. Unlike its alkoxy-analogues (chlorophosphates), diethylphosphinic chloride features direct carbon-phosphorus bonds, conferring unique hydrolytic stability and electronic properties to its derivatives.

This guide moves beyond basic catalog data to provide a rigorous examination of its reactivity, synthesis, and application in high-value organic transformations. It focuses on the compound's role as a "hard" electrophile for introducing the diethylphosphinyl (

Part 2: Chemical Identity & Physical Properties[1][2][3]

Diethylphosphinic chloride is a corrosive, moisture-sensitive liquid.[1][2] Its high boiling point at atmospheric pressure necessitates vacuum distillation for purification to avoid thermal decomposition.

Table 1: Physicochemical Constants
PropertyValueNotes
CAS Number 1112-37-4
IUPAC Name Diethylphosphinic chloride
Synonyms Chlorodiethylphosphine oxide; Diethyl-phosphinoylchloride
Molecular Formula

Molecular Weight 140.55 g/mol
Appearance Colorless to pale yellow liquidFumes in air due to hydrolysis
Boiling Point 233°C (760 mmHg)Note: Distillation recommended at reduced pressure (e.g., 105-110°C @ 15 mmHg) to prevent decomposition.
Density 1.08 g/cm³ (25°C)
Refractive Index

1.4688
Solubility DCM, THF, Toluene, BenzeneReacts violently with water/alcohols
Flash Point 95°CClosed Cup

Part 3: Synthesis & Manufacturing

While industrial routes often involve the oxidation of diethylphosphine or the reaction of phosphorus pentoxide with organometallics, the laboratory standard for high-purity synthesis relies on the chlorination of diethylphosphinic acid. This method ensures the removal of P(III) impurities which can be detrimental to catalytic applications.

Laboratory Synthesis Protocol: Chlorination via Thionyl Chloride

Objective: Preparation of high-purity Diethylphosphinic chloride from Diethylphosphinic acid.

Reagents:

  • Diethylphosphinic acid (

    
    ) [1.0 eq]
    
  • Thionyl Chloride (

    
    ) [1.5 eq]
    
  • Dichloromethane (DCM) [Solvent, anhydrous]

  • DMF [Catalytic amount, 1-2 mol%]

Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Vent the condenser to a caustic scrubber (NaOH) to trap HCl and

    
     gases.
    
  • Dissolution: Charge the flask with Diethylphosphinic acid and anhydrous DCM (0.5 M concentration). Add catalytic DMF.

  • Addition: Cool the solution to 0°C. Add Thionyl Chloride dropwise over 30 minutes. The reaction is endothermic but gas evolution (

    
    , HCl) requires controlled addition.
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (40°C) for 2-4 hours. Monitor reaction progress by

    
     NMR (Shift from acid ~55 ppm to chloride ~70-75 ppm).
    
  • Workup: Remove solvent and excess

    
     under reduced pressure.
    
  • Purification: Distill the residue under high vacuum. Collect the fraction boiling at constant temperature (approx. 108-112°C at 10-15 mmHg). Store under Argon.

SynthesisPathAcidDiethylphosphinic Acid(Et2P(O)OH)InterIntermediate[Chlorosulfite]Acid->Inter+ SOCl2, cat. DMF0°C -> RTSOCl2Thionyl Chloride(SOCl2)ProdDiethylphosphinic Chloride(Et2P(O)Cl)Inter->Prod- SO2, - HClRefluxByprodSO2 (g) + HCl (g)Inter->Byprod

Figure 1: Chlorination pathway converting phosphinic acid to the acid chloride using Thionyl Chloride.[3]

Part 4: Reactivity & Mechanism

Diethylphosphinic chloride acts as a "hard" electrophile. The phosphorus atom is in the +5 oxidation state, bonded to a highly electronegative oxygen and a leaving group (Cl).

Mechanistic Insight: Nucleophilic Substitution at Phosphorus ( )

Unlike carbon-centered

  • Nucleophilic Attack: A nucleophile (e.g., a primary amine

    
    ) attacks the phosphorus center opposite to the P=O bond or the leaving group.
    
  • Intermediate Formation: Formation of a pentavalent phosphorus intermediate.

  • Elimination: The chloride ion is expelled, restoring the tetrahedral geometry.

This reactivity is exploited to form Phosphinamides (with amines) and Phosphinates (with alcohols).

MechanismStartDiethylphosphinic Chloride(Tetrahedral)TSPentacoordinateTransition StateStart->TS+ NucNucNucleophile(R-NH2)Nuc->TSProdPhosphinamide(Et2P(O)NHR)TS->ProdEliminationLGCl-TS->LG

Figure 2:

Part 5: Applications in Drug Development & Organic Synthesis

Peptide Coupling via Mixed Anhydrides

Diethylphosphinic chloride is a potent reagent for activating carboxylic acids. It forms a Mixed Phosphinic-Carboxylic Anhydride in situ.[4] This intermediate reacts rapidly with amines to form amide bonds (peptide coupling) with minimal racemization, a significant advantage over traditional acyl chlorides.

  • Protocol: Treat an N-protected amino acid with Diethylphosphinic chloride and N-methylmorpholine (NMM) in THF at -15°C. Add the C-protected amino acid ester.

  • Advantage: The byproduct (diethylphosphinic acid) is water-soluble and easily removed during workup.

Synthesis of Phosphinic Peptide Analogs

In medicinal chemistry, the phosphinic bond (

Flame Retardant Precursors

While less relevant to pharma, the compound is a key intermediate in synthesizing cyclic phosphinates used in non-halogenated flame retardants for engineering plastics.

ApplicationsCoreDiethylphosphinic Chloride(CAS 1112-37-4)App1Peptide Coupling(Mixed Anhydride Method)Core->App1App2Protease Inhibitors(Transition State Isosteres)Core->App2App3Flame Retardants(Cyclic Phosphinates)Core->App3Mech1Forms reactive anhydridewith R-COOHApp1->Mech1Mech2Mimics tetrahedralintermediate of hydrolysisApp2->Mech2

Figure 3: Primary application verticals for Diethylphosphinic chloride in chemical synthesis.

Part 6: Handling, Safety, and Stability

Hazard Classification:

  • Corrosive (Category 1B): Causes severe skin burns and eye damage.

  • Reacts Violently with Water: Produces HCl gas and phosphinic acid.[5]

Storage Protocol:

  • Atmosphere: Must be stored under dry Nitrogen or Argon.

  • Temperature: Cool, dry place (2-8°C recommended for long-term storage).

  • Container: Teflon-lined caps or Schlenk flasks. Glassware must be oven-dried.

Emergency Quenching Procedure:

  • Do NOT add water directly to the neat chemical.

  • Protocol: Dilute the spill or waste with a large volume of Dichloromethane (DCM). Slowly add this solution to a stirred mixture of ice and saturated Sodium Bicarbonate (

    
    ) solution. Verify pH is neutral before disposal.
    

References

  • ChemicalBook. (2025). Diethylphosphinic chloride Properties and Safety.[6][1][7] Retrieved from

  • PubChem. (2025). Phosphinic chloride, diethyl- Compound Summary.[6][1][7] National Library of Medicine. Retrieved from

  • Ramage, R., et al. (1985). Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis.[4][8] Journal of the Chemical Society, Perkin Transactions 1. (Analogous application for diethyl derivative). Retrieved from

  • Organic Syntheses. (2008). Synthesis of Phosphinic Acids and Chlorides.[6][3][9] Org.[3][10][11] Synth. Coll. Vol. 10. (General methodologies for phosphinic chlorides).

  • Sigma-Aldrich. (2024). Safety Data Sheet: Diethylphosphinic Chloride.[7] Retrieved from

Technical Monograph: Diethylphosphinic Chloride (DEPC)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1112-37-4 Formula: (C₂H₅)₂P(O)Cl Molecular Weight: 140.55 g/mol

Executive Summary & Molecular Identity

Diethylphosphinic chloride (DEPC) is a specialized organophosphorus electrophile serving as a critical intermediate in the synthesis of phosphinates, phosphine oxides, and peptide coupling agents. Unlike its P(III) analog (diethylchlorophosphine), DEPC features a phosphorus atom in the oxidation state (V), stabilized by a phosphoryl group (P=O).

This structural configuration imparts a unique reactivity profile: while the P-Cl bond is highly susceptible to nucleophilic attack (making it an excellent phosphorylating agent), the ethyl groups provide steric modulation that dampens the explosive reactivity seen in lower homologs like dimethylphosphinic chloride.

Structural Characteristics[1][2][3][4][5]
  • Geometry: Distorted Tetrahedral (C₃v symmetry approximation).

  • Key Functional Groups: Phosphoryl (P=O) and Chlorophosphino (P-Cl).

  • Polarity: Highly polar due to the P=O dipole and P-Cl bond polarization.

Critical Physical Properties

The following data aggregates experimentally verified constants. Note the significant variance in boiling points reported in literature; this is often due to thermal decomposition at atmospheric pressure. Vacuum distillation is the only recommended purification method.

PropertyValueCondition / Note
Physical State LiquidColorless to pale yellow; acrid odor (HCl-like).
Boiling Point 233°C (Extrapolated)Do not distill at atm. Decomposes.
Boiling Point (Vac) 105–110°C@ 15–20 mmHg (Recommended range).
Density 1.080 g/cm³@ 25°C.
Refractive Index

= 1.4688
High index due to P-polarizability.
Flash Point 95°CClosed Cup. Combustible.
Solubility Reacts violentlyWater, Alcohols, Amines.
Solubility Soluble (Inert)DCM, THF (anhydrous), Toluene, Chloroform.

Reactivity Profile & Hydrolysis Kinetics[6]

DEPC acts as a "hard" electrophile. The phosphorus center is electron-deficient, primed for attack by "hard" nucleophiles (oxygen, nitrogen).

The Hydrolysis Cascade

The most critical handling parameter for DEPC is its moisture sensitivity. Upon contact with water, it undergoes rapid hydrolysis to diethylphosphinic acid (DEPA) and hydrochloric acid. This reaction is exothermic and autocatalytic, as the generated HCl can protonate the phosphoryl oxygen, increasing electrophilicity.

Mechanism:

  • Nucleophilic Attack: Water attacks the P(V) center opposite the Cl (Sɴ2-like @ P).

  • Transition State: Formation of a trigonal bipyramidal intermediate.

  • Elimination: Expulsion of the chloride leaving group.

Hydrolysis DEPC Diethylphosphinic Chloride (Et)2P(O)Cl TS Trigonal Bipyramidal Intermediate DEPC->TS Attack H2O H₂O (Nucleophile) H2O->TS DEPA Diethylphosphinic Acid (Et)2P(O)OH TS->DEPA Cl Elimination HCl HCl (Byproduct) TS->HCl

Figure 1: Hydrolysis pathway of DEPC. Note that the formation of HCl accelerates degradation if not vented or neutralized.

Spectroscopic Fingerprinting (QC Standards)

For researchers verifying purity, 31P NMR is the gold standard, followed by FT-IR to detect hydrolysis products.

Nuclear Magnetic Resonance (31P NMR)
  • Solvent: CDCl₃ (Must be stored over 4Å Molecular Sieves).

  • Standard: 85% H₃PO₄ (External, 0 ppm).

  • Chemical Shift (

    
    ): +65 to +75 ppm  (Singlet).
    
    • Note: This is downfield relative to triethylphosphine oxide (~48 ppm) due to the electronegative chlorine atom deshielding the phosphorus nucleus.

    • Impurity Alert: A signal appearing upfield at ~50-60 ppm often indicates hydrolysis to Diethylphosphinic Acid (DEPA).

Infrared Spectroscopy (FT-IR)

The P=O stretch is the diagnostic band.[1] Hydrolysis causes a distinct shift due to hydrogen bonding.

Vibration ModeFrequency (cm⁻¹)IntensityStatus
P=O[2] Stretch 1215 StrongPure DEPC
P-Cl Stretch 513 Medium/StrongPure DEPC
P=O (H-bonded)1146BroadHydrolyzed (DEPA)
P-OH Stretch950BroadHydrolyzed (DEPA)

Handling & Quality Control Protocol

Safety Warning: DEPC is corrosive and a lachrymator. All operations must occur in a fume hood.

The "Inert Sampling" Workflow

To obtain an accurate NMR spectrum without hydrolyzing the sample during preparation, follow this strict protocol.

QC_Workflow cluster_0 Inert Atmosphere (Glovebox or Schlenk) Step1 Prepare NMR Tube (Oven-dried, N2 flushed) Step2 Add Solvent (CDCl3 over 4Å Sieves) Step1->Step2 Step3 Add DEPC Sample (10-20 mg) Step2->Step3 Step4 Cap & Seal (Parafilm/Teflon Tape) Step3->Step4 Step5 Acquire 31P NMR (Within 15 mins) Step4->Step5 Analysis Analysis: Single peak @ ~70 ppm? Step5->Analysis

Figure 2: Quality Control workflow to prevent atmospheric hydrolysis artifacts in spectral data.

Storage
  • Container: Schlenk flask or Teflon-sealed glass vial.

  • Atmosphere: Argon or Nitrogen.

  • Temp: 2–8°C (Refrigeration slows disproportionation/hydrolysis).

Applications in Drug Development[3][8]

Peptide Coupling (Mixed Anhydride Method)

DEPC is a precursor to mixed anhydrides used in peptide synthesis. It reacts with N-protected amino acids to form a reactive intermediate that is less prone to racemization than traditional acid chlorides.

  • Mechanism: The carboxylic acid attacks the DEPC to form a phosphinic-carboxylic mixed anhydride. This intermediate is then attacked by the amine of the second amino acid.

  • Advantage: The byproduct (diethylphosphinic acid) is water-soluble and easily removed during workup.

Flame Retardants & Bio-isosteres

In medicinal chemistry, the diethylphosphinyl group is often explored as a transition-state mimic for hydrolysis enzymes (e.g., protease inhibitors) due to the tetrahedral geometry of the phosphorus atom mimicking the tetrahedral carbon intermediate of amide hydrolysis.

References

  • ChemicalBook. (n.d.). Diethylphosphinic Chloride Properties and Safety. Retrieved from

  • BenchChem. (n.d.). Spectroscopic Characterization of Phosphinates. Retrieved from

  • TriLink BioTechnologies. (n.d.). 31P Chemical Shifts in NMR Spectra. Retrieved from

  • Internet Archive. (1974). Infrared Spectroscopic Observations on Organophosphorus Compounds (DTIC ADA470771). Retrieved from

  • Steffen's Chemistry Pages. (n.d.). 31P Chemical Shift Ranges. Retrieved from

Sources

Diethylphosphinic chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1112-37-4 | Formula:


 | MW:  140.55  g/mol 

Executive Summary

Diethylphosphinic chloride (DEPC) is a specialized organophosphorus intermediate critical to the synthesis of phosphinic peptide isosteres, ligands for asymmetric catalysis, and agrochemicals. Unlike its carboxylic acid chloride analogs, DEPC introduces a tetrahedral phosphorus moiety that mimics the transition state of amide hydrolysis, making it a cornerstone reagent in the development of transition-state analog inhibitors (TSAIs) for metalloproteases.

Critical Note on Chemical Identity: Researchers must distinguish between Diethylphosphinic chloride (CAS 1112-37-4) and O,O-Dimethyl thiophosphate (CAS 1112-38-5). While chemically distinct, database indexing errors occasionally conflate these entries. This guide strictly addresses the properties and applications of the phosphinic chloride derivative (


).

Part 1: Physicochemical Profile & Identity

The utility of DEPC lies in the electrophilicity of the phosphorus center, modulated by the electron-donating ethyl groups. This balance allows for controlled nucleophilic substitution without the hyper-reactivity seen in phosphoryl trichloride (


).
Table 1: Core Chemical Specifications
PropertySpecificationNotes
IUPAC Name Diethylphosphinic chlorideAlso cited as Diethylphosphinoyl chloride
CAS Number 1112-37-4Verify: Do not confuse with 1112-38-5
Molecular Formula

Molecular Weight 140.55 g/mol
Physical State Colorless to pale yellow liquidFumes in moist air
Boiling Point 106–107 °C (at 18 mmHg)233 °C (at 760 mmHg - extrapolated)
Density 1.078 g/mL at 25 °C
Solubility DCM, THF, Toluene,

Reacts violently with water/alcohols
Stability Moisture SensitiveHydrolyzes to Diethylphosphinic acid + HCl

Part 2: Synthetic Pathways & Manufacturing

The synthesis of DEPC typically avoids direct oxidation of secondary chlorophosphines due to safety concerns. The preferred laboratory and industrial route involves the chlorination of diethylphosphinic acid.

Protocol A: Chlorination via Thionyl Chloride ( )

This method is favored for its high atom economy and the volatility of byproducts (


, 

), which simplifies purification.

Reaction:



Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser,

    
     inlet, and a dropping funnel.
    
  • Charging: Charge the flask with Diethylphosphinic acid (1.0 eq) under inert atmosphere.

  • Addition: Add Thionyl chloride (1.2 eq) dropwise at 0°C. The excess ensures complete conversion.

  • Reflux: Slowly warm to room temperature, then heat to reflux (75°C) for 2–4 hours until gas evolution ceases.

  • Purification: Remove excess

    
     via vacuum distillation. Distill the product under reduced pressure (approx. 106°C @ 18 mmHg) to obtain pure DEPC.
    
Mechanism of Synthesis

The reaction proceeds via an initial attack of the phosphinic acid oxygen on the sulfur of thionyl chloride, forming a chlorosulfite intermediate. This is followed by nucleophilic attack by chloride and expulsion of


.[1]

SynthesisMechanism Acid Diethylphosphinic Acid (Nucleophile) Inter Chlorosulfite Intermediate [Et2P(O)OS(O)Cl] Acid->Inter Nucleophilic Attack SOCl2 Thionyl Chloride (Electrophile) SOCl2->Inter TS Transition State (Cl- Attack / SO2 Loss) Inter->TS Cl- Displacement Product Diethylphosphinic Chloride (DEPC) TS->Product Elimination Byproducts SO2 (gas) + HCl (gas) TS->Byproducts

Figure 1: Mechanistic pathway for the chlorination of diethylphosphinic acid using thionyl chloride.

Part 3: Mechanistic Applications in Drug Discovery

DEPC is primarily utilized to introduce the diethylphosphinoyl group into organic molecules. In drug design, this is most critical for creating Transition State Analog Inhibitors (TSAIs) .

Phosphinic Peptide Isosteres

Proteases hydrolyze peptide bonds via a high-energy tetrahedral intermediate. By replacing the planar amide bond (


) with a tetrahedral phosphinic bond (

or

), scientists create stable analogs that mimic this transition state, binding tightly to the enzyme's active site without being hydrolyzed.
  • Role of DEPC: Acts as the electrophilic phosphorus source to couple with amino components.

  • Target Enzymes: Matrix Metalloproteinases (MMPs), Angiotensin-Converting Enzyme (ACE).

Nucleophilic Substitution at Phosphorus ( )

The reaction of DEPC with nucleophiles (amines, alcohols) generally follows an associative mechanism involving a pentacoordinate trigonal bipyramidal intermediate (or transition state), often referred to as


.

Experimental Workflow: Phosphinamide Synthesis

  • Reagents: Amine (1.0 eq), DEPC (1.1 eq), Triethylamine (

    
    , 1.5 eq), DCM (anhydrous).
    
  • Procedure: Dissolve amine and

    
     in DCM at 0°C. Add DEPC dropwise.
    
  • Causality: The base (

    
    ) is essential to scavenge the generated 
    
    
    
    , driving the equilibrium forward and preventing protonation of the nucleophilic amine.
  • Workup: Quench with water (hydrolyzes excess DEPC), wash with brine, dry over

    
    .
    

SN2P_Mechanism Amine Nucleophile (R-NH2) TBP Trigonal Bipyramidal Intermediate Amine->TBP Axial Attack DEPC DEPC (Electrophile) DEPC->TBP Product Phosphinamide (Et2P(O)NHR) TBP->Product Cl- Departure (Inversion/Retention) Salt Et3N·HCl TBP->Salt Base Base Scavenger (Et3N) Base->Salt Proton Capture

Figure 2: Associative mechanism (


) for the formation of phosphinamides from DEPC.

Part 4: Handling, Stability & Safety Protocols

DEPC is a corrosive electrophile. Its hydrolysis releases hydrochloric acid, posing significant respiratory and ocular risks.

Safety Data Sheet (SDS) Summary
  • Hazards: Skin Corr. 1B (Causes severe skin burns), Eye Dam. 1.

  • Reactivity: Reacts violently with water.

  • Storage: Store under inert atmosphere (

    
     or 
    
    
    
    ). Refrigeration (2–8°C) is recommended to prevent slow hydrolysis by trace atmospheric moisture.
Self-Validating Handling Protocol
  • Visual Check: Pure DEPC is clear. Cloudiness or precipitate indicates hydrolysis (formation of phosphinic acid).

  • Quench Test: Before disposal, add a small aliquot to ice water. A controlled exotherm confirms active reagent; lack of reaction indicates decomposition.

  • Glassware: All glassware must be oven-dried. Syringes should be gas-tight to prevent plunger freezing due to hydrolysis products.

References

  • PubChem Database. "Diethylphosphinic chloride (Compound)." National Center for Biotechnology Information. Accessed Jan 28, 2026. [Link]

  • Mucha, A., et al. "Phosphinic acid peptide analogs: Recent developments in synthesis and applications." Bioorganic & Medicinal Chemistry Letters, 2019.[2] [Link]

  • Organic Syntheses. "General methods for the preparation of phosphinic chlorides." Org.[3] Synth. Coll. Vol. X. [Link]

Sources

Technical Guide: Solubility Profile and Handling of Diethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diethylphosphinic Chloride Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylphosphinic chloride (CAS 1112-37-4) is a critical organophosphorus intermediate used extensively in the synthesis of flame retardants, agrochemicals, and phosphinate ligands for catalysis.[1] Its utility is defined by the electrophilic phosphorus center, which is highly susceptible to nucleophilic attack. Consequently, its "solubility" is a dual function of physical dissolution and chemical stability.

This guide provides a definitive analysis of the solvent landscape for diethylphosphinic chloride. Unlike standard reagents, solvent selection here is not merely about polarity; it is a binary choice between inert carriers (chlorinated hydrocarbons, aromatics, ethers) and reactive substrates (protic solvents). The protocols detailed below prioritize moisture exclusion to prevent the irreversible hydrolysis to diethylphosphinic acid.

Physicochemical Profile

Understanding the physical constants of diethylphosphinic chloride is prerequisite to designing effective solvation and purification strategies.

PropertyValueContext for Experimental Design
CAS Number 1112-37-4Use for precise inventory tracking (Distinct from CAS 1112-38-5).
Molecular Formula C₄H₁₀ClOPSmall, polar molecule with a hard electrophilic center.
Molecular Weight 140.55 g/mol Useful for stoichiometric calculations.
Boiling Point ~233°C (atm)High boiling point suggests strong dipole-dipole interactions. Distillation should be performed under reduced pressure (e.g., ~106-110°C at reduced pressure) to avoid thermal decomposition.
Density 1.08 g/cm³Slightly denser than water; facilitates phase separation in biphasic workups (post-quenching).
Appearance Colorless to pale yellow liquidDarkening indicates decomposition or hydrolysis.
Reactivity Moisture Sensitive / CorrosiveReleases HCl gas upon contact with water.

The Solubility Landscape

The solubility of diethylphosphinic chloride must be categorized by chemical compatibility rather than simple miscibility. While it is miscible with most organic liquids, it reacts violently with many.[2]

Solvent Compatibility Matrix[3]
Solvent ClassSpecific SolventsCompatibility RatingTechnical Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform, 1,2-DichloroethaneRecommended (Grade A) Excellent solubility due to polarity matching. Inert to the acyl chloride functionality. High volatility of DCM aids in easy removal.
Ethers Tetrahydrofuran (THF), Diethyl Ether, 1,4-DioxaneRecommended (Grade A) Good solubility. THF is particularly useful for reactions involving Grignard reagents or lithium salts. Note: Must be anhydrous and peroxide-free.
Aromatics Toluene, Benzene, XyleneRecommended (Grade A) Excellent for reflux reactions due to higher boiling points. Toluene is the standard for scale-up due to lower toxicity than benzene.
Aliphatics Hexane, Pentane, CyclohexaneUsable (Grade B) Lower solubility compared to aromatics/chlorinated solvents. Often used to precipitate products or as co-solvents.
Protic Solvents Water, Methanol, Ethanol, IsopropanolPROHIBITED (Reactive) Immediate Hydrolysis/Solvolysis. Reacts to form diethylphosphinic acid (with water) or esters (with alcohols) + HCl.
Polar Aprotic (Reactive) DMSO, DMF, DMAcCaution / Avoid While soluble, these can cause side reactions or be difficult to remove. DMF can react with acid chlorides (Vilsmeier-Haack type side reactions).
The Mechanism of Incompatibility (Anti-Solubility)

It is vital to understand that "dissolving" diethylphosphinic chloride in a protic solvent is actually a chemical reaction. The lone pair of the solvent's oxygen (in water or alcohol) attacks the electrophilic phosphorus, displacing the chloride ion.

Reaction with Water (Hydrolysis):



Reaction with Ethanol (Alcoholysis):



Visualizing the Decision Logic

The following diagram illustrates the logical flow for solvent selection and handling, ensuring process safety and yield integrity.

SolventSelection Start Start: Select Solvent for Diethylphosphinic Chloride IsProtic Is the solvent Protic? (Water, Alcohols, Amines) Start->IsProtic Stop STOP: Chemical Reaction! (Hydrolysis/Solvolysis) IsProtic->Stop Yes IsPolarAprotic Is it Polar Aprotic? (DMSO, DMF) IsProtic->IsPolarAprotic No Caution CAUTION: Potential Side Reactions (e.g., Vilsmeier adducts) IsPolarAprotic->Caution Yes IsInert Is it Inert? (DCM, THF, Toluene) IsPolarAprotic->IsInert No Proceed PROCEED: Standard Solution Preparation IsInert->Proceed Yes

Figure 1: Solvent Selection Decision Tree. Red paths indicate chemical incompatibility risks.

Experimental Protocols

Protocol A: Preparation of an Anhydrous Stock Solution (1.0 M in DCM)

Objective: Create a stable stock solution for use in synthesis, minimizing hydrolysis risk.

Materials:

  • Diethylphosphinic chloride (>95%)

  • Anhydrous Dichloromethane (DCM) (Distilled over CaH₂ or from a solvent purification system)

  • Oven-dried volumetric flask (100 mL) with a septum cap

  • Nitrogen or Argon balloon/line

Procedure:

  • Inerting: Purge the oven-dried volumetric flask with dry nitrogen for 10 minutes.

  • Solvent Charge: Inject approximately 60 mL of anhydrous DCM into the flask via syringe through the septum.

  • Reagent Addition:

    • Calculate the mass required:

      
      .
      
    • Using a gas-tight syringe, withdraw ~13.0 mL of diethylphosphinic chloride (Density = 1.08 g/mL).

    • Slowly inject the reagent into the DCM. Note: The solution may warm slightly due to solvation enthalpy.

  • Dilution: Add anhydrous DCM to the mark. Invert gently to mix.

  • Storage: Store under positive inert gas pressure at 4°C. Use within 1 week to ensure titer stability.

Protocol B: General Coupling Reaction (Synthesis of Phosphinates)

Context: Reaction with a nucleophile (e.g., an amine or alcohol) using a base scavenger.

Workflow Visualization:

ReactionWorkflow Setup Setup: Flame-dried Schlenk Flask N2 Atmosphere Dissolve Dissolve Nucleophile (Amine/Alcohol) in DCM/THF Setup->Dissolve BaseAdd Add Base Scavenger (Triethylamine/Pyridine) Dissolve->BaseAdd Cool Cool to 0°C (Control Exotherm) BaseAdd->Cool Dropwise Dropwise Addition of Diethylphosphinic Chloride Cool->Dropwise Warm Warm to RT Stir 2-12h Dropwise->Warm Quench Quench (Water/Brine) Warm->Quench

Figure 2: Standard Schlenk Line Workflow for Phosphinic Chloride Coupling.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Nitrogen.[3]

  • Nucleophile Preparation: Add the nucleophile (e.g., 10 mmol of a primary amine) and anhydrous DCM (50 mL).

  • Base Scavenger: Add Triethylamine (1.2 equivalents, 12 mmol). The base is essential to neutralize the HCl generated, driving the equilibrium forward.

  • Temperature Control: Cool the mixture to 0°C using an ice bath. The reaction is exothermic.

  • Addition: Add Diethylphosphinic chloride (1.05 equivalents, 10.5 mmol) dropwise via syringe over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC or ³¹P NMR.

  • Workup: Quench with water (hydrolyzes excess acid chloride). Wash the organic layer with 1M HCl (to remove excess amine/base), then saturated NaHCO₃, and finally Brine. Dry over MgSO₄ and concentrate.

Safety & Handling (SDS Summary)

  • Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water (EUH014).

  • PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat.

  • Inhalation: Handle strictly inside a fume hood. The hydrolysis product (HCl) is a respiratory irritant.

  • Spill Control: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (sodium carbonate) only after absorbing the bulk liquid.

References

  • PubChem. Diethylphosphinic chloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. General procedures for handling acid chlorides and air-sensitive reagents. (Contextual reference for Schlenk techniques). Retrieved from [Link]

Sources

Diethylphosphinic chloride structural information and bonding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethylphosphinic chloride (CAS 1112-37-4), also known as diethylphosphinoyl chloride, represents a pivotal structural motif in organophosphorus chemistry. Characterized by a tetrahedral phosphorus(V) center, this compound serves as a high-reactivity electrophile for constructing phosphinates, phosphine oxides, and phosphinamides. Its utility spans from the synthesis of non-halogenated flame retardants (such as aluminum diethylphosphinate) to complex ligand design in homogeneous catalysis. This guide provides a rigorous analysis of its structural bonding, spectroscopic signatures, and validated protocols for its handling and derivatization.

Fundamental Structural & Physical Properties

Diethylphosphinic chloride is a phosphorus(V) species featuring a "hard" phosphoryl oxygen and a "labile" chloride leaving group. The molecule adopts a distorted tetrahedral geometry, driven by the steric demands of the ethyl groups and the high electron density of the P=O bond.

Table 1: Physicochemical Profile
PropertyValueNotes
IUPAC Name Diethylphosphinic chlorideAlso: Diethylchlorophosphine oxide
CAS Number 1112-37-4
Formula

Molecular Weight 140.55 g/mol
Physical State Colorless to pale yellow liquidFuming in moist air
Boiling Point 233 °C (atm) / 106-108 °C (15 mmHg)High bp due to P=O dipole
Density 1.08 g/mL at 25 °C
Solubility

, THF, Toluene
Reacts violently with water

Bonding Analysis & Molecular Geometry

The reactivity of diethylphosphinic chloride is dictated by the electronic disparity between the substituents on the central phosphorus atom.

The Phosphorus(V) Center

The phosphorus atom is


 hybridized, forming a tetrahedron. The bond angles deviate from the ideal 109.5° due to the repulsion between the P=O double bond electrons and the single bonds.
  • P=O Bond: Characterized by significant multiple-bond character (

    
     back-bonding or hyperconjugation 
    
    
    
    ). This bond is short (~1.45–1.48 Å) and highly polarized, making the phosphorus center electrophilic.
  • P-Cl Bond: The P-Cl bond (~2.02–2.05 Å) is longer and weaker than C-Cl bonds in alkyl chlorides. The chloride is an excellent leaving group, activated by the electron-withdrawing nature of the phosphoryl oxygen.

Steric Environment

The two ethyl groups provide moderate steric bulk. Unlike bulky tert-butyl analogs, the ethyl groups allow facile nucleophilic attack, making this reagent kinetically active toward sterically hindered nucleophiles (e.g., secondary amines or hindered alcohols).

G P_Center Phosphorus (V) [Electrophilic Center] Oxygen Oxygen [P=O, Nucleophilic/Basic] P_Center->Oxygen Double Bond (1.45 Å) Chlorine Chlorine [Leaving Group] P_Center->Chlorine Single Bond (2.02 Å) Ethyl1 Ethyl Group [Steric Bulk] P_Center->Ethyl1 P-C Bond Ethyl2 Ethyl Group [Steric Bulk] P_Center->Ethyl2 P-C Bond

Figure 1: Structural connectivity and functional roles of atoms in Diethylphosphinic Chloride.[1]

Spectroscopic Characterization

Accurate identification relies heavily on


 NMR due to the distinct chemical shift range of phosphinic chlorides.
Nuclear Magnetic Resonance ( NMR)
  • Chemical Shift: Typically observed in the range of +75 to +85 ppm (relative to 85%

    
    ).
    
  • Context: The deshielding effect of the electronegative chlorine and oxygen atoms shifts the signal downfield compared to the corresponding phosphinic acid (~50-60 ppm) or esters.

  • Coupling: If proton-coupled, the signal appears as a multiplet due to

    
     coupling with the ethyl methylene protons.
    
Infrared Spectroscopy (FT-IR)
  • 
    :  Strong, sharp band at 1200–1260 cm⁻¹ . This is diagnostic for the phosphoryl group.
    
  • 
    :  Moderate band at 480–550 cm⁻¹ . Disappearance of this band is a key metric for monitoring reaction progress (e.g., conversion to an ester).
    

Synthetic Reactivity & Applications

Diethylphosphinic chloride acts as a "hard" electrophile. Its primary reaction pathway is Nucleophilic Acyl Substitution at the phosphorus center.

Mechanism: Addition-Elimination

Unlike carbonyl chemistry, substitution at phosphorus often proceeds via a trigonal bipyramidal intermediate (associative mechanism) or a concerted


-like transition state, depending on the nucleophile and solvent.
  • Nucleophilic Attack: The nucleophile (Nu:) attacks the phosphorus face opposite the best leaving group (often Cl or the P=O vector depending on orbital overlap).

  • Intermediate: Formation of a pentacoordinate transition state/intermediate.

  • Elimination: Expulsion of the chloride ion (

    
    ) and restoration of the tetrahedral geometry.
    

Reaction Substrate Diethylphosphinic Chloride TS Pentacoordinate Transition State Substrate->TS + Nu: Nu Nucleophile (ROH, RNH2) Nu->TS Product Phosphinate Ester / Amide TS->Product Elimination Leaving HCl / Salt TS->Leaving - Cl⁻

Figure 2: General mechanism for nucleophilic substitution at the P(V) center.

Key Applications
  • Flame Retardants: Precursor to aluminum diethylphosphinate (Exolit® OP series), a high-performance flame retardant for engineering plastics (polyamides, polyesters).

  • Peptide Coupling: Used to generate mixed phosphinic anhydrides, which activate carboxylic acids for amide bond formation.

  • Ligand Synthesis: Reacts with Grignard reagents or lithiated species to form chiral phosphine oxides (after reduction to phosphines).

Experimental Protocols

Safety Warning: Diethylphosphinic chloride is corrosive and reacts violently with water to release HCl gas. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).

Protocol A: Synthesis of Diethylphosphinic Chloride

Rationale: Direct chlorination of the acid is the most reliable laboratory method.

  • Reagents: Diethylphosphinic acid (1.0 eq), Thionyl chloride (

    
    , 1.5 eq), DMF (catalytic drops), Dichloromethane (DCM, solvent).
    
  • Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and

    
     inlet. The scrubber system should be attached to the outlet to neutralize HCl/SO2.
    
  • Procedure:

    • Dissolve diethylphosphinic acid in dry DCM.

    • Add catalytic DMF.

    • Add

      
       dropwise at 0 °C.
      
    • Allow to warm to room temperature, then reflux for 2-3 hours until gas evolution ceases.

    • Validation: Aliquot for

      
       NMR. Shift should move from ~55 ppm (acid) to ~80 ppm (chloride).
      
  • Workup: Remove solvent and excess

    
     under reduced pressure. Distill the residue under vacuum (bp ~108 °C at 15 mmHg) to obtain the pure chloride.
    
Protocol B: Derivatization to Ethyl Diethylphosphinate

Rationale: Standard test reaction to verify reagent quality.

  • Reagents: Diethylphosphinic chloride (1.0 eq), Ethanol (1.1 eq), Triethylamine (1.2 eq), DCM.

  • Procedure:

    • Cool the solution of alcohol and base in DCM to 0 °C.

    • Add the acid chloride dropwise to control exotherm.

    • Stir for 1 hour.

    • Observation: Precipitation of Triethylamine Hydrochloride salt confirms reaction.

References

  • PubChem. Diethylphosphinic chloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Quin, L. D.A Guide to Organophosphorus Chemistry. Wiley-Interscience, 2000. (Foundational text on P(V) geometry and NMR shifts).
  • Kabachnik, M. I. Organophosphorus Compounds.[2] Russian Chemical Reviews. (Classic literature on the synthesis of phosphinic chlorides via

    
    ).
    
  • Clariant.Exolit OP Series Technical Data Sheet.

Sources

Technical Guide: Mechanism & Application of Diethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethylphosphinic chloride (Et₂P(O)Cl; CAS: 1066-50-8) is a specialized organophosphorus electrophile critical in the synthesis of phosphinates, phosphinamides, and phosphinic peptides.[1][2] Unlike its more reactive phosphoryl chloride (


) cousins, the presence of two ethyl groups exerts specific steric and electronic influences that modulate its reactivity, making it a precision tool for constructing transition-state analogue inhibitors and flame-retardant scaffolds.[1]

This guide details the mechanistic duality of its nucleophilic substitution, provides a self-validating protocol for peptide coupling, and outlines the safety parameters required for handling this corrosive reagent.

Part 1: Molecular Architecture & Reactivity Profile

The Electrophilic Center

The reactivity of diethylphosphinic chloride is defined by the tetrahedral phosphorus(V) center. The phosphorus atom is bonded to:

  • Oxygen (Double Bond): High electron density, but the P=O bond polarization makes P electrophilic.[1]

  • Chlorine (Leaving Group): A weak base and excellent leaving group, facilitating nucleophilic attack.[1]

  • Two Ethyl Groups: These provide steric bulk and electron donation (inductive effect,

    
    ), which slightly reduces the electrophilicity of the phosphorus compared to diphenylphosphinic chloride, making reaction control easier but requiring stronger nucleophiles or catalysts.[1]
    
Mechanistic Core: The Pathway

The substitution of the chloride by a nucleophile (Nu) does not follow a simple carbon-centric


 or 

pathway. Instead, it proceeds via a Nucleophilic Substitution at Phosphorus (

)
, which can exhibit characteristics of both concerted and stepwise mechanisms depending on the nucleophile's basicity and the solvent.[1]
The Dominant Pathway: Addition-Elimination (Stepwise)

For most drug development applications (e.g., amidation or esterification), the reaction proceeds through a trigonal bipyramidal intermediate.[1]

  • Nucleophilic Attack: The nucleophile attacks the phosphorus face opposite the leaving group (apical attack).

  • Pentacoordinate Intermediate: A metastable trigonal bipyramidal (TBP) intermediate forms.[1] The apical positions are occupied by the entering nucleophile and the leaving chloride (or the P=O oxygen, depending on pseudorotation).

  • Elimination: The chloride ion is expelled, restoring the tetrahedral geometry.[1]

Mechanism cluster_0 Step 1: Attack cluster_1 Step 2: Intermediate cluster_2 Step 3: Elimination R1 Et2P(O)Cl (Tetrahedral) TBP TBP Intermediate (Pentacoordinate) R1->TBP  Apical Attack   Nu Nucleophile (Nu:) Nu->TBP Prod Et2P(O)Nu (Product) TBP->Prod  Elimination   LG Cl- TBP->LG

Figure 1: Stepwise Addition-Elimination mechanism via a Trigonal Bipyramidal (TBP) intermediate. The rate-determining step is typically the formation of the TBP intermediate.

Part 2: Synthetic Utility & Protocols

Application: Phosphinic Peptide Synthesis (Protease Inhibitors)

In drug discovery, diethylphosphinic chloride is used to generate phosphinic peptides .[1] The


 moiety mimics the tetrahedral transition state of peptide bond hydrolysis, making these compounds potent inhibitors of metalloproteases (e.g., ACE, MMPs).[1]

The Strategy: The chloride reacts with an amino acid ester (or amine) to form a phosphinamide. Alternatively, it is hydrolyzed to the acid and coupled using standard agents, but direct reaction with the chloride is more atom-efficient.

Standard Operating Procedure: Mixed Anhydride Coupling

This protocol describes the coupling of diethylphosphinic chloride with a protected amino acid or amine.

Reagents:

  • Diethylphosphinic chloride (1.1 equiv)[1]

  • Amine/Amino Acid Ester (1.0 equiv)[1]

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv)[1]

  • Dichloromethane (DCM), Anhydrous[1]

Protocol:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. Add anhydrous DCM and the amine substrate.

  • Base Addition: Cool the solution to

    
     using an ice bath. Add DIPEA dropwise. Rationale: The base scavenges the HCl generated. Adding at 
    
    
    
    prevents uncontrolled exotherms and side reactions.[1]
  • Electrophile Addition: Add diethylphosphinic chloride dropwise via syringe over 10 minutes.

    • Observation: Slight fuming may occur; ensure the needle tip is submerged or close to the liquid surface.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours.

    • Monitoring: Check reaction progress via TLC (stain with PMA or Iodine) or

      
       NMR.[1] The shift will move from ~65 ppm (chloride) to ~40-50 ppm (amide).
      
  • Workup:

    • Quench with saturated

      
       solution.[1]
      
    • Extract with DCM (3x).[1]

    • Wash organic layer with brine, dry over

      
      .[1]
      
  • Purification: Flash column chromatography (typically MeOH/DCM gradients).[1]

Quantitative Data: Solvent Effects

The choice of solvent significantly impacts the reaction rate due to the polarity of the transition state.

SolventDielectric Constant (

)
Reaction Rate (Relative)Comment
Acetonitrile 37.5FastStabilizes the polar TBP intermediate.
DCM 8.9ModerateStandard choice; good solubility for peptides.[1]
THF 7.5ModerateGood for solubility, but must be strictly anhydrous.
Toluene 2.4SlowPoor stabilization of the transition state.

Part 3: Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is "self-validating," researchers must monitor specific checkpoints that confirm the reaction is proceeding correctly before moving to the next step.

The "Water Test" (Pre-Reaction)

Diethylphosphinic chloride hydrolyzes rapidly.[1] Before committing valuable peptide starting material, validate the reagent quality.[1]

  • Test: Take a 10

    
     aliquot of the reagent and dissolve in 
    
    
    
    . Run a quick
    
    
    NMR (non-decoupled).
  • Validation Criteria: A singlet around 60-65 ppm indicates active chloride. A peak around 40-55 ppm indicates hydrolysis to the acid (Et₂P(O)OH). If >10% acid is present, distill the reagent (bp ~108°C at 18 mmHg) before use.[1]

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of reagentEnsure solvent is anhydrous (<50 ppm water). Increase reagent equivalents to 1.5x.
No Reaction Steric hindranceSwitch solvent to Acetonitrile to accelerate the formation of the polar transition state. Heat to 40°C.
By-products P-O-P Anhydride formationExcess reagent reacting with the product acid. Maintain strict 1.1 equiv stoichiometry and avoid water.

Part 4: Safety & Handling

Hazard Class: Corrosive (Skin Corr.[1][3] 1B), Moisture Sensitive.[1]

  • Inhalation: The reagent releases HCl gas upon contact with mucosal moisture.[1] All operations must be performed in a functioning fume hood.[1]

  • Quenching Spills: Do not add water directly to a large spill.[1] Cover with solid sodium bicarbonate or dry sand, then carefully neutralize with dilute sodium hydroxide solution.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) in a desiccator. Taping the septum with Parafilm is insufficient for long-term storage; use a Teflon-sealed storage flask.

References

  • PubChem. (n.d.).[1][3] Diethylphosphinic chloride (Compound).[1][3][4][5] National Library of Medicine. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Phosphinates and Phosphinic Acid Derivatives. Retrieved from [Link]

  • Montchamp, J. L. (2001).[1][6] Synthesis of monosubstituted phosphinic acids. Journal of the American Chemical Society. (Cited for general phosphinic acid reactivity context).

  • Dey, N. K., et al. (2009).[1] Kinetics and Mechanism of the Aminolysis of Dimethyl Thiophosphinic Chloride with Anilines. Bulletin of the Korean Chemical Society.[4] Retrieved from [Link]

Sources

Technical Guide: Corrosive Nature and Hazards of Diethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethylphosphinic chloride (CAS 1112-37-4), also known as chlorodiethylphosphine oxide, is a highly reactive organophosphorus intermediate used primarily as a phosphorylating agent in the synthesis of flame retardants, agrochemicals, and pharmaceutical active ingredients (APIs).[1]

Its utility in drug development stems from its ability to introduce the diethylphosphinyl group into organic molecules.[2] However, this utility comes with significant hazards: it is corrosive to biological tissue , violently reactive with water , and poses severe inhalation risks. This guide details the mechanistic basis of these hazards and provides a self-validating protocol for safe handling.

Chemical Architecture & Reactivity Profile[3][4]

Structural Basis of Corrosivity

The hazard profile of diethylphosphinic chloride is dictated by the polarization of the Phosphorus-Chlorine (P-Cl) bond.[2] The electron-withdrawing chlorine atom creates a highly electrophilic phosphorus center, making the molecule susceptible to rapid nucleophilic attack.[2]

  • Formula: (C₂H₅)₂P(O)Cl[2]

  • Physical State: Colorless to light yellow liquid.[2][3]

  • Boiling Point: ~233°C (at 760 mmHg).[2]

  • Flash Point: >100°C (Combustible).[2]

The Hydrolysis Hazard

The primary mechanism of injury and material failure is hydrolysis .[2] Upon contact with ambient moisture or mucosal surfaces, diethylphosphinic chloride undergoes an exothermic reaction, cleaving the P-Cl bond.[2]

Reaction Equation:


[2]

This reaction yields two hazardous byproducts:

  • Hydrochloric Acid (HCl): Causes immediate chemical burns and respiratory irritation.[2]

  • Diethylphosphinic Acid: A persistent organic acid that can further irritate tissue.[2]

  • Heat (

    
    ):  The exothermicity can accelerate tissue damage and vaporize the HCl, expanding the zone of contamination.[2]
    

Mechanism of Biological Toxicity

Unlike simple inorganic acids, diethylphosphinic chloride poses a dual threat through corrosive acidolysis and phosphorylation .[2]

Pathway of Tissue Damage

When the compound contacts skin or eyes, it does not merely burn; it reacts with the nucleophilic sites (hydroxyl, amino, and thiol groups) present in proteins and cell membranes.

Figure 1: Mechanistic pathway of tissue damage following exposure.[2] The compound utilizes tissue moisture to generate acid while simultaneously modifying cellular proteins.

Operational Safety & Handling Protocols

Material Compatibility

Proper containment prevents equipment failure.[2] The HCl byproduct attacks many metals and degrades standard laboratory plastics.[2]

Material ClassCompatibilityNotes
Glass (Borosilicate) Excellent Primary choice for reaction vessels.[2]
PTFE / Teflon Excellent Ideal for gaskets, tubing, and stopcocks.
Stainless Steel (316) Good Acceptable for short duration; HCl causes pitting over time.[2]
Nylon / PVC Poor Degrades rapidly; becomes brittle or swells.[2]
Nitrile Gloves Fair (Splash) Warning: Permeation time is short.[2] Change immediately upon splash.[2]
Laminate Gloves Excellent "Silver Shield" or EVOH gloves required for prolonged handling.[2]
Handling Workflow (The "Dry" Protocol)

To ensure safety, the compound must be handled under anhydrous conditions.[2] This prevents the generation of HCl fumes before the reaction is intended.[2]

Step-by-Step Protocol:

  • Engineering Controls:

    • Work exclusively in a chemical fume hood or a nitrogen-purged glovebox .[2]

    • Ensure the sash is at the lowest working position.[2]

  • PPE Donning:

    • Eyes: Chemical splash goggles (Face shield recommended for transfers >50mL).[2]

    • Skin: Lab coat + Chemical Resistant Apron.[2]

    • Hands: Double gloving technique.[2] Inner: Nitrile (dexterity).[2] Outer: Silver Shield/4H (permeation resistance).[2]

  • Transfer Technique:

    • Use glass syringes with Luer-lock needles for small volumes (<20 mL).[2]

    • Use cannula transfer (double-tipped needle) under positive nitrogen pressure for larger volumes.[2]

    • Rationale: Pouring introduces atmospheric moisture, generating fumes that obscure vision and corrode hood fixtures.[2]

  • Quenching/Neutralization:

    • Never add water directly to the neat chemical.[2]

    • Protocol: Dilute the waste stream into a stirred solution of 10% Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      
      ) in ice water.[2] This neutralizes the acid immediately upon generation.[2]

Figure 2: Logical decision tree for safe handling and emergency response.

Emergency Response

Skin/Eye Contact[2]
  • Immediate Action: Flush with copious amounts of water for at least 15 minutes .[2]

  • Critical Nuance: While water reacts with the neat chemical, the volume of flushing water acts as a heat sink and diluent, overwhelming the reaction heat. Do not wipe the skin dry first, as this drives the chemical deeper into the pores.[2]

  • Medical Attention: Seek immediate medical evaluation. Phosphorous burns can have delayed systemic toxicity.[2]

Spills
  • Small Spill (<10 mL): Cover with dry sand, vermiculite, or a commercial acid neutralizer (lime-based).[2]

  • Do NOT: Do not use water or wet paper towels to wipe up a concentrated spill; this will generate a cloud of HCl gas.[2]

  • Disposal: Sweep the absorbed material into a container for hazardous chemical waste.[2]

References

  • PubChem. (n.d.).[2] Diethylphosphinic chloride (Compound).[1][2][4] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier - Diethylphosphinic chloride. Retrieved from [Link][2]

Sources

Technical Guide: Stability Profile & Storage Protocols for Diethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026



Executive Summary

Diethylphosphinic chloride (DEPC) is a high-value organophosphorus intermediate used critically in the synthesis of flame retardants, peptide coupling agents, and pharmaceutical ligands. Its utility, however, is counterbalanced by its extreme moisture sensitivity and corrosive nature.[1]

This guide moves beyond basic safety data sheets to provide a mechanistic understanding of DEPC instability. The core directive for researchers is simple: Moisture exclusion is not a precaution; it is the primary determinant of reagent purity. Failure to maintain an inert atmosphere results in rapid hydrolysis, liberating corrosive hydrogen chloride (HCl) gas and degrading the reagent into diethylphosphinic acid, rendering it useless for stoichiometric applications.

Chemical Profile & Physical Properties[2][3][4][5][6][7]

Understanding the physical constants of DEPC is essential for designing handling protocols, particularly regarding thermal limits and pressure management.[1]

PropertyValueOperational Implication
CAS Number 1112-37-4Unique identifier for inventory tracking.[1]
Formula

Molecular Weight: 140.55 g/mol .[1]
Physical State Colorless to pale yellow liquidDiscoloration (darkening) often indicates decomposition or contamination.[1]
Boiling Point ~233°C (at 760 mmHg)High boiling point allows for high-temp reactions, but vacuum distillation is preferred for purification to avoid thermal degradation.[1]
Density 1.08 g/mL (at 25°C)Denser than water; sinks in aqueous spills (though reacts violently).[1]
Solubility Soluble in DCM, THF, TolueneIncompatible with water, alcohols, and amines.
Flash Point ~95°CClass IIIB Combustible Liquid.[1]

Stability & Degradation Mechanisms[1]

The Hydrolysis Cascade

The primary instability mode of DEPC is nucleophilic attack at the phosphorus center by water.[1] This is not a passive degradation; it is an exothermic, autocatalytic cycle if the evolved HCl is trapped.[1]

Mechanism: Water acts as a nucleophile, attacking the electrophilic phosphorus atom.[1] The chloride is a good leaving group, resulting in the formation of diethylphosphinic acid and HCl.[1]

HydrolysisMechanism DEPC Diethylphosphinic Chloride (DEPC) TS Transition State (Pentacoordinate P) DEPC->TS + Nucleophilic Attack H2O H₂O (Moisture) H2O->TS Acid Diethylphosphinic Acid TS->Acid Cl⁻ Departure HCl HCl Gas (Corrosive) TS->HCl Proton Transfer

Figure 1: Hydrolysis pathway of Diethylphosphinic chloride.[1] Note that HCl generation can pressurize sealed vessels.[1]

Thermal Instability

While DEPC has a high boiling point, prolonged heating above 150°C—especially in the presence of trace metal impurities (Fe, Al)—can catalyze disproportionation or dealkylation. Distillation should always be performed under reduced pressure (vacuum) to keep pot temperatures below 100°C.[1]

Storage Protocols: The "Inert Barrier" System

To maintain purity >98%, a passive storage approach is insufficient.[1] You must implement an active "Inert Barrier" system.[1]

Environmental Control[1]
  • Atmosphere: Store strictly under dry Nitrogen (

    
    ) or Argon (Ar) .[1] Argon is preferred for long-term storage of opened bottles due to its higher density, which creates a "blanket" over the liquid surface.[1]
    
  • Temperature: Cool, dry area (

    
     is optimal, though room temperature is acceptable for short terms if sealed well).[1] Refrigeration reduces the kinetic rate of hydrolysis from trace moisture ingress.[1]
    
  • Humidity: Ambient humidity is the enemy.[1] Storage cabinets should be desiccated.[1]

Containment Architecture
  • Primary Container:

    • Material: Borosilicate glass or Teflon (PFA/FEP).[1]

    • Seal:Teflon-lined caps are mandatory.[1] Paper or foil liners will degrade.[1] For frequent use, replace the standard cap with a Sure/Seal™ or equivalent septum cap to allow needle withdrawal without exposing the bulk liquid to air.[1]

    • Avoid: Metal containers (corrosion risk from trace HCl) and standard polyethylene (permeable to moisture over time).[1]

  • Secondary Containment:

    • Place the primary bottle inside a secondary plastic jar containing a desiccant (e.g., Drierite or molecular sieves) to create a micro-environment of near-zero humidity.

Handling & Transfer Workflow

Direct pouring is forbidden for quantitative work.[1] It introduces atmospheric moisture and poses a safety risk.[1][2] Use the Cannula or Syringe Transfer Method .

HandlingWorkflow Start Start: Reagent Needed Prep 1. Purge Receiver Flask with N₂/Ar Start->Prep Septum 2. Equip Source Bottle with Septum/Needle Prep->Septum Pressure 3. Apply Positive N₂ Pressure to Source Bottle Septum->Pressure Critical Step Transfer 4. Transfer via Cannula (Double-ended needle) Pressure->Transfer Closed System Clean 5. Flush Cannula with Dry Solvent (e.g., DCM) Transfer->Clean End End: Reagent Sealed Clean->End

Figure 2: Closed-system transfer protocol to prevent moisture ingress.

Protocol Notes:
  • Positive Pressure: Always keep the source bottle under a slight positive pressure of inert gas during transfer.[1] This ensures that if a leak occurs, gas flows out, not air in.[1]

  • Syringe Choice: Use glass syringes with Teflon-tipped plungers (Gastight).[1] The chloride can swell rubber plungers, causing them to seize.[1]

  • Needle Material: Stainless steel needles are compatible.[1]

Quality Assurance & Purity Verification

Before using DEPC in critical GMP steps or expensive syntheses, verify its integrity.[1]

P NMR Spectroscopy (The Gold Standard)

Phosphorus NMR is the definitive method for assessing purity because it clearly distinguishes the chloride from the hydrolyzed acid.

  • Solvent:

    
     or 
    
    
    
    (Must be anhydrous).[1]
  • Reference: 85%

    
     (external) = 0 ppm.[1][3]
    
  • Diagnostic Shifts:

    • Diethylphosphinic Chloride (

      
      ):  Typically resonates in the range of 60 – 85 ppm . (Note: Dialkylphosphinic chlorides are generally downfield of their acid counterparts).[1]
      
    • Diethylphosphinic Acid (

      
      ):  Typically resonates upfield relative to the chloride, often broad due to Hydrogen bonding.
      
    • Impurity Flag: Any peak appearing near 0 ppm (Phosphoric acid derivatives) or significant shifts from the main peak indicates hydrolysis or oxidation.[1]

Chloride Titration (Volhard Method)

For a quantitative assay of hydrolyzable chloride:

  • Hydrolyze a weighed sample in excess water/NaOH.[1]

  • Acidify with

    
    .[1]
    
  • Titrate with standardized

    
    .[1]
    
  • Calculation: Theoretical Cl content is ~25.2%.[1] Significant deviation indicates degradation.[1]

Emergency Procedures

  • Skin Contact: Immediate, prolonged washing (15+ mins).[1][4] The compound reacts with skin moisture to produce acid burns.[1] Do not use neutralizing pastes immediately; water flush is priority.[1]

  • Spill: Do not absorb with paper towels (fire risk from heat of hydrolysis).[1] Absorb with dry sand or vermiculite.[1] Neutralize with weak base (sodium carbonate) slowly to manage gas evolution.[1]

References

  • ChemicalBook. (2025).[1] Diethylphosphinic Chloride Properties and Safety. Retrieved from

  • Sigma-Aldrich. (2024).[1][5] Safety Data Sheet: Diethylphosphinic Chloride. Retrieved from

  • TCI Chemicals. (2025).[1] Storage and Handling of Organophosphorus Chlorides. Retrieved from

  • TriLink BioTechnologies. (n.d.).[1] 31P Chemical Shifts in NMR Spectra. Retrieved from

  • University of Wisconsin-Madison. (n.d.).[1] Phosphorus-31 NMR Chemical Shifts Data. Reich Collection. Retrieved from

Sources

Diethylphosphinic chloride safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Handling and Operational Protocol for Diethylphosphinic Chloride

Part 1: Critical Identity Verification & Scope

Warning: Chemical Identity Discrepancy Alert Before proceeding, you must verify the Chemical Abstracts Service (CAS) registry number on your reagent container.

  • Target Compound: Diethylphosphinic chloride (Structure:

    
    )
    
  • Primary CAS: 1112-37-4 [1][2][3][4]

  • Note: The CAS 1112-38-5 is frequently misindexed in generic databases but often refers to O,O-Dimethyl phosphorothioate or related thiophosphorus esters.

  • Action: This guide focuses strictly on Diethylphosphinic chloride (CAS 1112-37-4) .[4] If your vial is labeled 1112-38-5 but claims to be a chloride, treat it with the rigorous moisture-exclusion protocols detailed below, as P-Cl bonds are universally hydrolytically unstable.

Part 2: Physicochemical Architecture

Diethylphosphinic chloride is a specialized phosphorylating agent. Unlike standard organic chlorides, the phosphorus-chlorine bond is highly polarized, making it susceptible to rapid nucleophilic attack by ambient moisture.

PropertySpecificationOperational Implication
Molecular Formula

Organophosphorus (P=O core)
Molecular Weight 140.55 g/mol Calculation basis for stoichiometry
Physical State Clear to pale yellow liquidCheck for turbidity (sign of hydrolysis)
Boiling Point ~233°C (Atmospheric)High boiling point; difficult to remove by rotary evaporation
Density 1.080 g/mL at 25°CHeavier than water; sinks in aqueous spills
Flash Point >95°CCombustible, but corrosivity is the primary risk
Solubility Reacts violently with waterNEVER use aqueous extraction as a first step

Part 3: Hazard Identification & Mechanism

The danger of Diethylphosphinic chloride is not just its acidity, but the kinetics of its hydrolysis. Upon contact with mucosal membranes (eyes, lungs) or ambient humidity, it undergoes rapid hydrolysis.

The Hydrolytic Cascade (Mechanism of Injury)

The P-Cl bond is attacked by water (nucleophile), displacing the chloride ion. This reaction is exothermic and liberates Hydrogen Chloride (HCl) gas, which immediately forms hydrochloric acid on wet tissue.

HydrolysisMechanism DEPC Diethylphosphinic Chloride (Lipophilic Liquid) Transition Tetrahedral Intermediate DEPC->Transition Nucleophilic Attack H2O Moisture/Tissue Water (Nucleophile) H2O->Transition Acid Diethylphosphinic Acid (Corrosive Residue) Transition->Acid Cl- Displacement Gas HCl Gas Release (Respiratory/Eye Damage) Transition->Gas Exothermic Release

Figure 1: Mechanism of hydrolytic injury. The immediate liberation of HCl gas is the primary acute hazard.

GHS Classification
  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[5][6][7] Irreversible tissue destruction occurs within minutes.

  • Serious Eye Damage (Category 1): Risk of blindness.[7]

  • Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation (due to HCl generation).

Part 4: Operational Protocol (The "Self-Validating" Workflow)

As a Senior Scientist, I reject "standard" handling for P-Cl reagents. You must employ a Closed-System Logic . Every transfer must isolate the reagent from the atmosphere.

Equipment Preparation
  • Atmosphere: Nitrogen or Argon (Argon preferred due to higher density).

  • Vessels: Flame-dried glassware, cooled under inert gas flow.

  • Transfer: Glass syringes with Luer-lock stainless steel needles (18G). Do not use plastic syringes (the plunger rubber can swell/degrade).

The Transfer Protocol
  • Positive Pressure Check: Ensure the reagent bottle is under a slight positive pressure of inert gas. If the septum is old, replace it under a blanket of Argon.

  • The "Buffer" Volume: Draw a small volume of inert gas into your syringe before entering the bottle. Inject this gas into the bottle to equalize pressure as you withdraw liquid.

  • Withdrawal: Draw the liquid slowly to avoid cavitation (bubbles).

  • Needle Wipe: Upon withdrawal, wipe the needle tip with a Kimwipe dampened with dry dichloromethane (DCM) to remove residual reagent before moving to the reaction flask. This prevents "smoking" (HCl formation) in the air.

Quenching & Disposal (The Critical Step)

Never pour reaction mixtures containing excess Diethylphosphinic chloride directly into a waste drum.

  • Step 1: Cool the reaction mixture to 0°C.

  • Step 2: Slowly add a solution of 10% Sodium Bicarbonate (

    
    )  or Saturated Ammonium Chloride (
    
    
    
    )
    .
    • Why? This buffers the HCl generated during hydrolysis, preventing runaway acidification and heat generation.

  • Step 3: Verify pH is neutral (pH 6-8) before transferring to the aqueous waste stream.

SafeHandling cluster_prep Preparation Phase cluster_ops Active Handling cluster_waste Termination Check 1. Check Reagent Clarity (Turbidity = Hydrolysis) Dry 2. Flame Dry Glassware (Argon Purge) Check->Dry Transfer 3. Syringe Transfer (Positive Pressure) Dry->Transfer Reaction 4. Reaction (Closed System) Transfer->Reaction Cool 5. Cool to 0°C Reaction->Cool Quench 6. Slow Addn: NaHCO3 (aq) (Control Exotherm) Cool->Quench Test 7. pH Check -> Disposal Quench->Test

Figure 2: Operational workflow for safe handling and disposal. Note the cooling step prior to quenching.

Part 5: Emergency Response Architecture

In the event of containment breach, speed is critical, but water is a double-edged sword.

ScenarioImmediate ActionScientific Rationale
Skin Contact Dry Wipe then Flush .[5][6][7] Gently wipe excess liquid with a dry sterile pad, then flush with water for 15+ mins.Immediate water contact on bulk reagent generates intense heat (exothermic hydrolysis) and HCl gas directly on the skin. Removing bulk liquid first mitigates thermal burns.
Eye Contact Flush immediately with saline or water for 15-20 mins. Lift eyelids.The cornea is highly sensitive to the pH drop caused by HCl. Immediate dilution is the only way to save sight.
Spill (Bench) Cover with dry lime , sand , or soda ash .Do not use water. Absorb the liquid and neutralize the acid potential. Scoop into a dry container for hazardous disposal.
Inhalation Evacuate to fresh air.[5][6][7][8] Administer oxygen if breathing is labored.Inhalation of HCl causes pulmonary edema (delayed fluid buildup). Medical observation is required even if symptoms seem mild initially.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5195381, Diethylphosphinic chloride. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Diethylphosphinoyl chloride.[2] Retrieved from [Link][2]

  • Sigma-Aldrich. Safety Data Sheet: Diethylphosphinic chloride. (Note: General reference for industrial SDS standards; specific URL varies by region/lot, verify local supplier).

  • Kosolapoff, G. M. (1950). Organophosphorus Compounds. John Wiley & Sons. (Foundational text on P-Cl bond reactivity and hydrolysis mechanisms).

Sources

Methodological & Application

Precision Activation & Synthesis: The Diethylphosphinic Chloride Handbook

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-DPC-01

Reagent Focus: Diethylphosphinic Chloride (CAS: 1112-38-5) Formula:


 | MW:  140.55  g/mol 

Abstract

Diethylphosphinic chloride (


) is a versatile electrophilic phosphorus(V) reagent that bridges the gap between harsh acyl chlorides and costly peptide coupling agents. Its utility spans three critical domains in organic synthesis: (1) High-efficiency amide bond formation  via mixed anhydrides, (2) Hydroxyl protection/activation  yielding stable phosphinates, and (3) Construction of P–C bonds  for functionalized phosphine oxide scaffolds. This guide provides optimized protocols, mechanistic insights, and safety standards for integrating 

into drug discovery and process chemistry workflows.

Section 1: The Mechanistic Advantage

Unlike thionyl chloride (


), which generates 

and

often requiring rigorous purification,

operates via a "Trapping & Transfer" mechanism.
  • Tunable Electrophilicity: The phosphorus center is sufficiently electrophilic to react rapidly with carboxylates and alkoxides but is sterically modulated by the two ethyl groups, reducing side reactions common with less hindered reagents.

  • Clean Byproducts: The byproduct of its reactions is typically the diethylphosphinic acid anion (

    
    ), which is water-soluble and easily removed during aqueous workup.
    
  • NMR Silent/Active Monitoring: The ethyl groups provide distinct

    
     NMR handles, while 
    
    
    
    NMR offers a real-time, interference-free window into reaction progress (See Quality Control).

Section 2: High-Efficiency Amide Coupling (Mixed Anhydride Method)

Application: Synthesis of peptides, sterically hindered amides, and API intermediates where racemization is a concern.[1]

The Logic

 activates carboxylic acids by forming a Mixed Phosphinic-Carboxylic Anhydride . This intermediate is highly reactive toward amines but, crucially, the leaving group (

) is less prone to "back-attack" than traditional anhydrides, reducing racemization (azlactone formation).
Mechanistic Pathway[2][3][4][5]

AmideCoupling Acid Carboxylic Acid (R-COOH) Intermediate Mixed Anhydride [Reactive Species] Acid->Intermediate Activation (-HCl) Base Base (TEA/DIPEA) Base->Intermediate Reagent Diethylphosphinic Chloride Reagent->Intermediate Product Target Amide (R-CONH-R') Intermediate->Product Aminolysis Byproduct Phosphinic Acid Byproduct Intermediate->Byproduct Amine Amine (R'-NH2) Amine->Product

Caption: Activation of carboxylic acid to mixed anhydride followed by regioselective aminolysis.

Standard Protocol: One-Pot Activation

Scale: 1.0 mmol equivalent.

  • Activation:

    • Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM or THF (

      
      ).
      
    • Add Triethylamine (TEA) or DIPEA (1.1 equiv).

    • Cool to

      
      .
      
    • Add Diethylphosphinic chloride (1.05 equiv) dropwise.

    • Observation: A white precipitate (amine hydrochloride salt) may form. Stir for 15–30 minutes at

      
      .
      
  • Coupling:

    • Add the amine (1.0–1.2 equiv). If the amine is a salt (e.g., HCl salt), add an additional equivalent of base.

    • Allow the mixture to warm to Room Temperature (RT).

    • Monitor via TLC or HPLC (typically complete in 1–4 hours).

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc or DCM.

    • Wash organic layer with

      
       (to remove unreacted amine/base) and Brine.
      
    • Dry over

      
       and concentrate.
      

Section 3: Hydroxyl Protection & Functionalization

Application: Creating phosphinate prodrugs or protecting phenols/alcohols.

The Logic

Phosphinates (


) are chemically distinct from phosphates. They are generally stable to basic hydrolysis but can be cleaved under specific acidic conditions or using fluoride sources, making them orthogonal to ester/silyl protecting groups.
Stability Data Table
ConditionStability of Et2P(O)-ORNotes
Aqueous Base (pH 10-12) HighStable at RT; requires heating for hydrolysis.
Aqueous Acid (1M HCl) ModerateSlowly hydrolyzes; faster with heating.
Fluoride (TBAF) Low to ModerateCleavable, but slower than silyl ethers.
Reduction (LiAlH4) LowReduces to phosphine/alcohol.
Protocol: Phosphinylation of Alcohols[3][6]
  • Setup: Charge a flask with Alcohol (1.0 equiv) and DMAP (

    
     equiv) in DCM.
    
  • Base Addition: Add TEA (1.5 equiv). Cool to

    
    .
    
  • Reagent Addition: Add Diethylphosphinic chloride (1.2 equiv) slowly.

  • Reaction: Warm to RT and stir for 2–6 hours.

  • Validation: Reaction is complete when the broad O-H stretch (

    
    ) disappears in IR, or by 
    
    
    
    NMR shift.

Section 4: Synthesis of Functionalized Phosphine Oxides

Application: Synthesis of ligands for catalysis or precursors for Horner-Wadsworth-Emmons (HWE) type reagents.

The Logic

 reacts with organometallics (Grignard or Organolithium reagents) to form P–C bonds. This is the primary route to unsymmetrical phosphine oxides (

).
Workflow Diagram

GrignardReaction Start Organohalide (R-X) Grignard Grignard Reagent (R-MgX) Start->Grignard Activation Mg Mg / THF Mg->Grignard Complex Intermediate Complex Grignard->Complex Nucleophilic Attack Et2POCl Diethylphosphinic Chloride Et2POCl->Complex Quench H3O+ Quench Complex->Quench Final Phosphine Oxide (Et2-P(O)-R) Quench->Final Isolation

Caption: Formation of unsymmetrical phosphine oxides via Grignard trapping.

Protocol: Grignard Trapping
  • Reagent Prep: Prepare or purchase the Grignard reagent (

    
    ) in THF/Ether.
    
  • Cooling: Cool the Grignard solution (

    
     equiv) to 
    
    
    
    (or
    
    
    for very reactive species).
  • Addition: Dissolve

    
     (
    
    
    
    equiv) in THF. Add this solution dropwise to the Grignard reagent.
    • Critical: Reverse addition (Grignard into Chloride) is also possible but adding Chloride to Grignard ensures the nucleophile is in excess initially, driving full conversion.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT.
    
  • Quench: Carefully add saturated

    
    .
    
  • Purification: Phosphine oxides are polar. Extraction with DCM followed by silica chromatography (often requiring

    
    ) is standard.
    

Quality Control & Troubleshooting[7]

NMR Monitoring

Phosphorus NMR is the gold standard for validating these reactions. It is proton-decoupled and usually requires no internal standard for relative monitoring.

SpeciesApproximate Shift (

ppm)
Visual Signal
Diethylphosphinic Chloride 65 – 75 ppm Starting Material
Mixed Anhydride 55 – 65 ppm Transient Intermediate
Phosphinate Ester/Amide 45 – 60 ppm Product (Upfield Shift)
Phosphinic Acid (Hydrolysis) ~40 – 50 ppm Broad peak (impurity)

Note: Shifts vary by solvent (CDCl3 vs DMSO-d6). Always run a T=0 sample of the starting chloride.

Safety & Handling (SHE)[7]

  • Hazards:

    
     is Corrosive (Category 1B)  and reacts violently with water to produce 
    
    
    
    gas and phosphinic acid.
  • Storage: Store under inert atmosphere (Argon/Nitrogen) at

    
    . Moisture ingress will hydrolyze the chloride, rendering it inactive.
    
  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood.

  • Spill Control: Do not use water.[2][3] Absorb with dry sand or vermiculite. Neutralize with weak base (sodium carbonate) only after dilution in a non-reactive solvent.

References

  • Amide Coupling Mechanisms

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.

  • Phosphinic Acid Derivatives in Synthesis

    • Kale, A. S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

  • NMR Data Verification

    • Reich, H. J. (n.d.).

      
       Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data. 
      
  • Safety Data

    • TCI Chemicals.[5] (2025).[5][6] Safety Data Sheet: Diethyl Chlorothiophosphate (Analogous handling for Phosphinic Chloride).

Sources

Application Note: Diethylphosphinic Chloride (DEPCl) as a Phosphinylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies with rigorous mechanistic insights into the use of Diethylphosphinic chloride (DEPCl).

Executive Summary & Chemical Identity

Diethylphosphinic chloride (DEPCl , CAS 1112-37-4) is a specialized organophosphorus reagent used to introduce the chemically robust diethylphosphinyl group (


) into organic molecules. Unlike its phosphate analog (diethyl chlorophosphate), DEPCl contains stable Carbon-Phosphorus (C-P) bonds, rendering its derivatives highly resistant to hydrolytic cleavage.

This guide details protocols for three primary applications:

  • Synthesis of Phosphinates: Creating stable pharmacophores.

  • Peptide Coupling: Utilizing the Mixed Anhydride Method for racemization-free amide bond formation.

  • Functional Group Protection: Masking alcohols and amines with high-stability phosphinyl groups.

Chemical Distinction (Critical)
FeatureDiethylphosphinic Chloride (DEPCl)Diethyl Chlorophosphate
Structure


Bonding P-C bonds (Hyper-stable)P-O bonds (Labile to hydrolysis)
Primary Use Peptide coupling, Phosphinate scaffoldsPhosphate ester synthesis
Reactivity Hard electrophile, sterically demandingHard electrophile, less steric bulk

Mechanism of Action

The utility of DEPCl relies on the electrophilicity of the phosphorus(V) center. The reaction proceeds via a nucleophilic substitution mechanism (


), where a nucleophile (alcohol, amine, or carboxylate) attacks the phosphorus atom, displacing the chloride ion.
Mechanistic Pathway[1]
  • Activation: The base (e.g., Triethylamine) deprotonates the nucleophile or neutralizes the HCl byproduct.

  • Attack: The nucleophile attacks the tetrahedral phosphorus, forming a pentacoordinate transition state.

  • Elimination: Chloride is expelled, restoring the tetrahedral geometry.

Mechanism DEPCl Diethylphosphinic Chloride (Et2P(O)Cl) TS Pentacoordinate Transition State DEPCl->TS + Nu Nu Nucleophile (R-OH / R-COOH) Nu->TS Base Product Phosphinylated Product (Et2P(O)-Nu) TS->Product - Cl⁻ Byprod HCl (Salt) TS->Byprod

Figure 1: General mechanism of nucleophilic substitution at the phosphorus center of DEPCl.

Protocol A: Synthesis of Phosphinates (Drug Scaffolds)

Phosphinates are bioisosteres of carboxylates and are increasingly used in transition-state analogue inhibitors.

Materials
  • Substrate: Primary or Secondary Alcohol (1.0 equiv)

  • Reagent: Diethylphosphinic chloride (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Catalyst: DMAP (0.1 equiv) – Optional, for sterically hindered alcohols.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add TEA (1.5 equiv) and DMAP (0.1 equiv) if necessary. Cool the mixture to 0°C.

  • Reagent Addition: Add DEPCl (1.2 equiv) dropwise via syringe. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (or

    
     NMR).
    
  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3x).

    • Wash combined organics with 1M HCl (to remove residual amines), saturated

      
      , and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (typically Ethyl Acetate/Hexanes).

Protocol B: Peptide Coupling (Mixed Anhydride Method)

DEPCl is a potent coupling reagent that forms a mixed phosphinic-carboxylic anhydride in situ. This intermediate reacts selectively with amines to form amide bonds with minimal racemization.

Why DEPCl? The diethylphosphinyl group is sterically bulky and electron-withdrawing, making the carbonyl carbon of the mixed anhydride highly electrophilic while protecting the activated amino acid from oxazolone formation (a primary cause of racemization).

Workflow Diagram

PeptideCoupling AA1 N-Protected Amino Acid (R-COOH) MA Mixed Anhydride Intermediate AA1->MA 0°C, 15 min DEPCl DEPCl (Activation Agent) DEPCl->MA 0°C, 15 min Base NMM or TEA Base->MA 0°C, 15 min Peptide Peptide Bond (R-CO-NH-R') MA->Peptide + AA2 Byproduct Diethylphosphinic Acid MA->Byproduct AA2 Amino Ester (H2N-R')

Figure 2: Peptide coupling workflow using DEPCl via the Mixed Anhydride strategy.

Protocol Details
  • Activation:

    • Dissolve N-protected amino acid (1.0 equiv) in anhydrous THF or DCM.

    • Add N-methylmorpholine (NMM) (1.1 equiv).

    • Cool to -15°C to 0°C (Control temperature strictly to prevent disproportionation).

    • Add DEPCl (1.1 equiv) rapidly. Stir for 10–15 minutes to generate the mixed anhydride.

  • Coupling:

    • Add the amino acid ester/amine (1.0 equiv) (pre-neutralized if using a salt form).

    • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with 5% Citric Acid (removes basic byproducts), Water, 5%

      
       (removes phosphinic acid byproduct), and Brine.
      
    • Note: The byproduct, diethylphosphinic acid, is water-soluble, simplifying purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of DEPClEnsure solvents are strictly anhydrous. Store DEPCl under inert gas.
Racemization High activation tempMaintain activation temperature below 0°C (ideally -15°C).
Slow Reaction Steric hindranceUse DMAP (0.1 equiv) as a nucleophilic catalyst (for alcohol protection).
Precipitate Amine salt formationThis is normal (TEA·HCl). Ensure efficient stirring or filter off salts before workup.

Safety & Handling (E-E-A-T)

Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1]

  • Moisture Sensitive: Reacts violently with water to release Hydrogen Chloride (HCl) gas.

  • Inhalation: Toxic if inhaled.[2]

Handling Protocols:

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

  • Engineering Controls: Always handle inside a functioning fume hood.

  • Storage: Store in a tightly sealed container under Nitrogen or Argon at room temperature. Avoid metal containers if moisture presence is suspected (corrosion risk).

  • Spill Management: Neutralize spills with sodium bicarbonate or lime before disposal. Do not use water directly on a concentrated spill.[3]

References

  • Benchchem. (n.d.). General Protocol for Solution-Phase Peptide Coupling using Diethylphosphinic Chloride (DEPCl).[1] Retrieved from

  • Ramage, R., et al. (1985). Diphenylphosphinic carboxylic mixed anhydrides in peptide synthesis.Journal of the Chemical Society, Perkin Transactions 1, 1617-1622. (Mechanistic basis for phosphinic mixed anhydrides).
  • ChemicalBook. (2023). Diethylphosphinic chloride Properties and Safety.[3][4][5][6][7] Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Phosphinates and Phosphinic Acid Derivatives. Retrieved from

  • Hongjia Chemical. (2023). Technical Data Sheet: Diethylphosphinic Chloride. Retrieved from

Sources

Application Note: Precision Synthesis of Phosphinates using Diethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diethylphosphinic chloride (DEPCl, CAS 1112-37-4) is a highly reactive organophosphorus electrophile essential for the installation of the diethylphosphinyl moiety. While widely recognized as a coupling reagent in peptide synthesis (generating mixed anhydrides), its primary utility in medicinal chemistry lies in the synthesis of phosphinates (


) and phosphinamides  (

). These motifs serve as critical bioisosteres for tetrahedral transition states in protease inhibitors and as lipophilic protecting groups. This guide provides a rigorous, field-validated protocol for the synthesis of phosphinates, emphasizing moisture control, stoichiometric precision, and safety in handling corrosive phosphorus chlorides.

Introduction & Mechanistic Insight

The Reagent

Diethylphosphinic chloride is a moisture-sensitive, corrosive liquid (


 204°C, 

1.158 g/mL). Unlike its more stable phosphonate analogues, the high reactivity of the P-Cl bond allows for rapid nucleophilic substitution under mild conditions.
Reaction Mechanism

The synthesis of phosphinates proceeds via a base-mediated nucleophilic substitution at the phosphorus(V) center. The reaction follows an addition-elimination pathway (associative mechanism), often described as


-like at phosphorus.
  • Base Activation: The organic base (e.g., Triethylamine, DIPEA) acts as a scavenger for the HCl by-product and may activate the nucleophile (alcohol).

  • Nucleophilic Attack: The alcohol oxygen attacks the electrophilic phosphorus, forming a pentacoordinate trigonal bipyramidal intermediate (or transition state).

  • Elimination: Chloride is expelled as a leaving group, restoring the tetrahedral geometry and yielding the phosphinate ester.

Mechanistic Diagram

PhosphinateMechanism cluster_0 Reactants cluster_1 Products DEPCl Diethylphosphinic Chloride (Et2P(O)Cl) Intermediate Pentacoordinate Transition State [Et2P(O)(Cl)(OR)]- DEPCl->Intermediate Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Intermediate Base Base (Et3N) Salt Ammonium Salt (Et3NH+ Cl-) Base->Salt Scavenges HCl Product Phosphinate Ester (Et2P(O)OR) Intermediate->Product Elimination of Cl- Intermediate->Salt

Caption: Associative mechanism for the base-mediated phosphorylation of alcohols using diethylphosphinic chloride.

Experimental Protocol: Synthesis of Diethylphosphinates

Critical Parameters & Reagents
  • Stoichiometry: 1.0 equiv Alcohol : 1.1–1.2 equiv DEPCl : 1.2–1.5 equiv Base.

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Water content must be <50 ppm to prevent hydrolysis to diethylphosphinic acid.

  • Base: Triethylamine (

    
    ) is standard. Diisopropylethylamine (DIPEA) is preferred for sterically hindered alcohols.
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) significantly accelerates the reaction for secondary or tertiary alcohols.

Step-by-Step Methodology
Phase 1: Setup and Activation
  • Drying: Flame-dry a 2-neck round-bottom flask under a stream of nitrogen or argon. Cool to room temperature.

  • Solvation: Charge the flask with the Alcohol substrate (1.0 equiv) and dissolve in anhydrous DCM (0.1 M - 0.2 M concentration) .

  • Base Addition: Add Triethylamine (1.5 equiv) via syringe.

    • Optional: If the substrate is a secondary alcohol, add DMAP (0.1 equiv) at this stage.

  • Cooling: Submerge the reaction vessel in an ice/water bath (

    
    ).
    
Phase 2: Reaction
  • Reagent Addition: Add Diethylphosphinic chloride (1.2 equiv) dropwise over 5–10 minutes.

    • Observation: Mild exotherm and formation of a white precipitate (triethylammonium chloride) typically occur.

  • Equilibration: Allow the reaction to stir at

    
     for 30 minutes, then remove the ice bath and warm to room temperature (RT).
    
  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the alcohol starting material.[1] The phosphinate product is usually more polar than the starting alcohol but less polar than the acid byproduct.

Phase 3: Workup and Purification
  • Quench: Dilute the mixture with DCM and carefully add saturated

    
      solution. Stir vigorously for 10 minutes to hydrolyze excess acid chloride.
    
  • Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM.

  • Washing: Wash combined organics with:

    • 1x 1M HCl (to remove excess base/DMAP).

    • 1x Brine.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (typically EtOAc/Hexanes or MeOH/DCM gradients).

    • Stability Note: Phosphinates are generally stable to silica gel, unlike some sensitive acetals.

Application: Peptide Coupling (Mixed Anhydride Method)

Diethylphosphinic chloride is also a potent coupling reagent for peptide synthesis, forming a mixed anhydride intermediate that reacts with amines to form amides without racemization.

Workflow Diagram

PeptideCoupling cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling AA N-Protected Amino Acid (R-COOH) MixedAnhydride Mixed Anhydride Intermediate AA->MixedAnhydride DEPCl_Reagent DEPCl + Base DEPCl_Reagent->MixedAnhydride Peptide Peptide Bond (R-CO-NH-R') MixedAnhydride->Peptide Nucleophilic Attack Byproduct Diethylphosphinic Acid (Byproduct) MixedAnhydride->Byproduct Amine Amino Acid Ester (H2N-R') Amine->Peptide

Caption: Workflow for DEPCl-mediated peptide coupling via mixed anhydride activation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of reagentEnsure solvent is anhydrous (<50 ppm water). Use fresh DEPCl bottle or distill prior to use.
No Reaction Steric hindranceAdd 10-20 mol% DMAP. Switch solvent to refluxing THF or Toluene (if thermal stability permits).
Byproduct Formation

-acylation vs

-acylation
In amino-alcohols, chemoselectivity is pH dependent. For

-phosphinylation, ensure full deprotonation or protect amines.
Acid Chloride Precipitate Incomplete solubilityUse DCM as solvent; ammonium salts may precipitate but reaction proceeds. Ensure vigorous stirring.

Safety & Handling (E-E-A-T)

Hazard Class: Corrosive (Category 1B), Moisture Sensitive.

  • Inhalation Risk: Reacts violently with mucosal moisture to form HCl and phosphinic acid. All operations must be performed in a functioning fume hood.

  • PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Spill Control: Do not use water. Cover with dry sand or soda ash. Neutralize with dilute NaOH only after the bulk liquid is absorbed.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Seals must be Parafilmed to prevent moisture ingress.

References

  • General Reactivity & Synthesis

    • Montchamp, J.-L. (2014). Phosphinate Chemistry in the 21st Century: A Viable Alternative to Phosphonates? Accounts of Chemical Research. Link

  • Peptide Coupling Protocol

    • Ramage, R., et al. (1985). Diethylphosphinic chloride: A new reagent for peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Safety Data

    • PubChem.[3] (n.d.). Diethylphosphinic chloride - Compound Summary. National Library of Medicine.[3] Link

  • Medicinal Applications

    • Matziari, M. (2018). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today. Link

Sources

Application Note: Synthesis of P,P-Diethyl Phosphinamides via Aminolysis of Diethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the synthesis of N-alkyl-P,P-diethyl phosphinamides via the reaction of diethylphosphinic chloride (


) with primary amines. This transformation is a cornerstone in organophosphorus chemistry, utilized widely in the synthesis of flame retardants, transition-state analogue inhibitors (e.g., for metalloproteases), and as a robust protecting group for amines.

Unlike carboxylic acid chlorides, phosphinic chlorides possess unique reactivity profiles due to the tetrahedral geometry and steric bulk of the phosphorus center. This guide addresses the specific kinetic and thermodynamic considerations required to drive this reaction to completion while suppressing hydrolysis and bis-phosphinylation side products.

Mechanistic Insight

The reaction proceeds via a Nucleophilic Substitution at Phosphorus (


) . While analogous to the 

reaction at carbon, the mechanism at a pentavalent phosphorus center is more complex, often involving a trigonal bipyramidal transition state or intermediate.
Reaction Pathway[1][2][3][4][5][6]
  • Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic phosphorus center, approaching from the backside of the chloride leaving group (or via an addition-elimination pathway forming a pentacoordinate intermediate).

  • Tetrahedral Intermediate/Transition State: The phosphorus atom temporarily adopts a pentacoordinate geometry.

  • Elimination: The chloride ion is expelled, restoring the tetrahedral geometry.

  • Deprotonation: The resulting protonated phosphinamide is deprotonated by the auxiliary base (Triethylamine), driving the equilibrium forward by precipitating triethylammonium chloride.

ReactionMechanism Start Reagents Et2P(O)Cl + R-NH2 TS Pentacoordinate Transition State [Et2P(O)(Cl)(NH2R)]‡ Start->TS Nucleophilic Attack Inter Protonated Product Et2P(O)NH2R(+) Cl(-) TS->Inter Cl- Elimination Final Final Product Et2P(O)NHR Inter->Final Deprotonation Base Base Scavenging Et3N + HCl -> Et3NHCl Inter->Base

Figure 1: Mechanistic pathway for the aminolysis of diethylphosphinic chloride.

Experimental Considerations

Reagent Handling & Stoichiometry
  • Diethylphosphinic Chloride (DEPC): Highly moisture-sensitive and corrosive. It hydrolyzes rapidly to diethylphosphinic acid upon contact with atmospheric moisture. Handle only under inert atmosphere (Ar/N₂).

  • Primary Amine: Use 1.0 – 1.1 equivalents. Excess amine can lead to purification challenges if the amine is non-volatile.

  • Base (Scavenger): Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) are preferred (1.2 – 1.5 equivalents). They effectively neutralize the HCl byproduct. Pyridine can also be used as both solvent and base but complicates workup.
    
  • Solvent: Dichloromethane (DCM) is the standard solvent due to good solubility of reactants and poor solubility of the ammonium salt byproduct (facilitating monitoring). Anhydrous THF is a viable alternative.

Temperature Control

The reaction is exothermic .

  • Addition Phase: 0°C (Ice bath). Controlling the rate of addition is critical to prevent thermal runaway and side reactions.

  • Reaction Phase: Warm to Room Temperature (20–25°C) to ensure conversion.

Standard Protocol

Materials
  • Diethylphosphinic chloride (CAS: 1112-37-4)

  • Primary Amine (Target substrate)

  • Triethylamine (Dried over KOH or distilled)

  • Dichloromethane (Anhydrous)

  • Argon or Nitrogen balloon

  • Saturated

    
     solution, Brine, 
    
    
    
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon/Nitrogen.

  • Amine Solubilization: Add the Primary Amine (10 mmol, 1.0 equiv) and Triethylamine (12 mmol, 1.2 equiv) to the flask. Dissolve in Anhydrous DCM (20 mL).

  • Cooling: Submerge the flask in an ice/water bath (0°C) and stir for 10 minutes.

  • Reagent Addition: Dilute Diethylphosphinic chloride (10 mmol, 1.0 equiv) in DCM (5 mL) and transfer to the addition funnel. Add dropwise over 15–20 minutes.

    • Note: Visible precipitation of triethylammonium chloride (white solid) usually begins immediately.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

    • Monitoring: Check completion by TLC (stain with

      
       or Iodine) or 
      
      
      
      NMR (disappearance of chloride peak).
  • Quench & Workup:

    • Add water (10 mL) to quench unreacted chloride.

    • Transfer to a separatory funnel. Separate the organic layer.

    • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess amine and triethylamine. Note: Skip this step if your product contains acid-sensitive groups (e.g., acetals).

    • Wash with Saturated

      
       (1 x 15 mL) and Brine (1 x 15 mL).
      
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Most phosphinamides are obtained as oils or solids of sufficient purity (>95%). If necessary, purify via flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes gradients).

Workflow Setup Setup: Flame-dry flask, Inert Gas Solvent: Dry DCM Mix Mix: Amine + Et3N Temp: 0°C Setup->Mix Add Add: Et2P(O)Cl dropwise Exothermic! Mix->Add React React: Warm to RT Time: 2-4 Hours Add->React Workup Workup: Wash 1M HCl -> NaHCO3 -> Brine React->Workup Isolate Isolate: Dry (Na2SO4) & Evaporate Workup->Isolate

Figure 2: Experimental workflow for phosphinamide synthesis.

Characterization & Data Analysis

Verification of the phosphinamide bond formation is best achieved via


 NMR , as the chemical shift environment changes significantly from the chloride to the amide.
Expected NMR Data
NucleusExpected Shift (

)
MultiplicityNotes

NMR
45 – 60 ppm Singlet (decoupled)Shift is upfield relative to

(~75-80 ppm).

NMR
1.5 – 1.9 ppm MultipletEthyl group (

) protons show characteristic splitting (

coupling).

NMR
1.0 – 1.2 ppm Triplet of doubletsEthyl group (

) protons (

and

).

NMR
3.0 – 5.0 ppm Broad Singlet/Doublet

proton. Often couples to P (

).
Troubleshooting
  • Hydrolysis (

    
    ):  Appears as a broad peak in 
    
    
    
    NMR around 40-50 ppm (pH dependent). Can be removed by washing the organic layer with basic solution (
    
    
    ), as the acid forms a water-soluble salt.
  • Incomplete Conversion: If starting material remains, add 0.1-0.2 equiv of additional amine and stir longer. Heating is rarely required and may cause degradation.

Safety & Hazards (HazMat)

  • Diethylphosphinic Chloride:

    • Corrosive (Skin/Eye): Causes severe burns.

    • Water Reactive: Releases HCl gas upon contact with moisture. Open only in a fume hood.

    • Lachrymator: Irritating to eyes and respiratory tract.

  • Dichloromethane: Suspected carcinogen. Use nitrile gloves (double gloving recommended) and handle in a well-ventilated hood.

References

  • General Mechanism of Phosphinylation

    • Corbridge, D. E. C. (2013). Phosphorus: Chemistry, Biochemistry and Technology. CRC Press.
    • Mechanism of nucleophilic attack at phosphorus: Harger, M. J. P. (1997). "Phosphinic Acid Derivatives."[1][2][3] Journal of the Chemical Society, Perkin Transactions 1.

  • Synthetic Protocols & Applications

    • Synthesis of Phosphinamides: Tan, Y., et al. (2022). "Ethyl bromoacetate mediates a facile and efficient synthesis of primary phosphinamides." Journal of Organic Chemistry, 87(5), 3254-3264. Link

    • Catalytic Applications: Zhang, Z., et al. (2021). "The Phosphinamide-Based Catalysts: Discovery, Methodology Development, and Applications." Accounts of Chemical Research. Link

  • NMR Characterization

    • 31P Chemical Shifts: Reich, H. J. "Phosphorus-31 NMR Chemical Shifts." University of Wisconsin-Madison.[4] Link

    • Benchtop NMR Analysis: Oxford Instruments. "Analysing phosphorus containing compounds using 31P Benchtop NMR." Link

Sources

Application Note: Precision Handling and Experimental Setup for Diethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diethylphosphinic chloride (


, CAS 1112-37-4) is a high-value organophosphorus intermediate used to synthesize phosphinates, phosphine oxides, and phosphinic amides. Its reactivity is defined by the electrophilic phosphorus(V) center, which is highly susceptible to nucleophilic attack but also prone to rapid hydrolysis. This guide provides a rigorous, field-proven protocol for handling 

, focusing on moisture exclusion, stoichiometric control, and safety. We detail three core reaction pathways: P-O (esterification), P-N (amidation), and P-C (Grignard coupling) bond formation.

Introduction & Chemical Profile[1][2][3][4][5][6]

Diethylphosphinic chloride is a corrosive, fuming liquid that reacts violently with water to release hydrogen chloride (HCl) gas and diethylphosphinic acid. Unlike carboxylic acid chlorides, the phosphoryl group (


) confers unique stability patterns that require specific activation and purification strategies.
Key Physical Properties
PropertyValueRelevance to Protocol
Boiling Point 233°C (atm); ~106°C (15 mmHg)High boiling point requires vacuum distillation for purification.[1]
Density 1.08 g/mLEssential for volumetric dispensing.
Appearance Colorless to light amber liquidDarkening indicates decomposition or hydrolysis.
Solubility DCM, THF, Toluene, Et2OIncompatible with protic solvents (MeOH, Water).
Hazards Corrosive (Skin/Eye), Moisture SensitiveRequires Schlenk or Glovebox techniques.

Material Preparation & Handling (The "Zero-Moisture" Standard)

Scientific Integrity Check: The primary cause of yield loss in phosphinic chloride reactions is not catalyst failure, but "invisible" moisture adsorbed on glassware.

Inert Atmosphere Setup

All reactions must be conducted under a positive pressure of dry Nitrogen (


) or Argon (

).
  • Glassware: Oven-dried at 120°C for >4 hours. Flame-drying under vacuum is recommended for critical small-scale (<100 mg) batches.

  • Solvents: Anhydrous grade (water content <50 ppm). Store over activated 3Å or 4Å molecular sieves.

  • Reagent Transfer: Use gas-tight syringes or cannula transfer techniques. Never pour

    
     in open air.
    
Visualization of Inert Manifold Setup

The following diagram illustrates the required double-manifold (Schlenk) setup to ensure continuous inert gas coverage.

SchlenkSetup cluster_0 Inert Gas Source cluster_1 Schlenk Manifold cluster_2 Reaction Vessel N2 N2 / Argon Tank Drying Drying Train (CaCl2 / Drierite) N2->Drying Manifold Double Manifold (Vac/Gas) Drying->Manifold Bubbler Oil Bubbler (Pressure Relief) Manifold->Bubbler Trap Cold Trap (Liq. N2) Manifold->Trap Flask Three-Neck Flask (Magnetic Stirring) Manifold->Flask Inert Line Addition Pressure-Equalizing Addition Funnel Manifold->Addition Inert Line Pump Vacuum Pump Trap->Pump caption Figure 1: Schlenk Line Configuration for Moisture-Sensitive Phosphorylation.

Core Application Protocols

Protocol A: Synthesis of Diethylphosphinates (P-O Bond Formation)

Application: Creating phosphinate esters for prodrugs or flame retardants. Mechanism: Nucleophilic substitution at Phosphorus(V). Critical Component: An organic base (Triethylamine or Pyridine) is mandatory to scavenge the HCl byproduct. Without base, the HCl will catalyze the cleavage of the newly formed ester or degrade acid-sensitive substrates.

Step-by-Step Methodology:

  • Setup: Charge a 3-neck flask with the alcohol substrate (1.0 equiv) and dry Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M concentration].

  • Base Addition: Add Triethylamine (

    
    , 1.2 equiv) and catalytic DMAP (4-Dimethylaminopyridine, 0.1 equiv) to the solution.
    
  • Cooling: Cool the mixture to 0°C using an ice bath. Reasoning: The reaction is exothermic; cooling prevents side reactions.

  • Reagent Addition: Add Diethylphosphinic chloride (1.1 equiv) dropwise via syringe or addition funnel over 15–20 minutes.

    • Observation: White precipitate (

      
      ) will form immediately.
      
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with 1M HCl (to remove excess amine) followed by Brine.

    • Dry over

      
       and concentrate.
      
Protocol B: Synthesis of Phosphine Oxides (P-C Bond Formation)

Application: Ligand synthesis for catalysis; creating chemically stable P-C bonds. Reagent: Grignard Reagents (


) or Organolithiums (

). Distinction from Carbonyls: Unlike acid chlorides which react with Grignard reagents to form tertiary alcohols (double addition), phosphinic chlorides typically stop at the phosphine oxide (

) because the P=O bond is highly robust and does not easily undergo secondary addition under standard conditions.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck flask and cool under Argon.

  • Solvent: Add anhydrous THF.

  • Substrate: Add Diethylphosphinic chloride (1.0 equiv). Cool to -78°C (Dry ice/Acetone).

    • Note: Low temperature is critical to prevent halogen-metal exchange or polymerization.

  • Grignard Addition: Add

    
     (1.05 equiv) dropwise over 30 minutes.
    
  • Monitoring: Stir at -78°C for 1 hour, then slowly warm to RT over 2 hours.

  • Workup:

    • Cool to 0°C.[2]

    • Slowly quench with saturated aqueous

      
      . Caution: Exothermic.[1]
      
    • Extract with Ethyl Acetate.

Protocol C: Synthesis of Phosphinic Amides (P-N Bond Formation)

Application: Peptide mimics, enzyme inhibitors.

Methodology: Similar to Protocol A, but uses a primary or secondary amine.

  • Stoichiometry: Use 2.0 equiv of amine (one as nucleophile, one as HCl scavenger) OR 1.0 equiv amine + 1.2 equiv DIPEA (Hunig's base).

  • Solvent: DCM is preferred.

  • Purification: Phosphinic amides are often crystalline and can be recrystallized from Hexane/EtOAc mixtures.

Reaction Pathway Logic

The following flowchart assists in selecting the correct conditions based on the desired product.

ReactionLogic Start Start: Diethylphosphinic Chloride Target Select Target Moiety Start->Target PO P-O Bond (Phosphinate Ester) Target->PO + Alcohol PN P-N Bond (Phosphinic Amide) Target->PN + Amine PC P-C Bond (Phosphine Oxide) Target->PC + Carbon Nucleophile Cond_PO Reagent: Alcohol (ROH) Base: Et3N / Pyridine Solvent: DCM, 0°C PO->Cond_PO Cond_PN Reagent: Amine (RNH2) Base: Excess Amine or DIPEA Solvent: DCM, 0°C -> RT PN->Cond_PN Cond_PC Reagent: Grignard (RMgX) Base: None Solvent: THF, -78°C PC->Cond_PC caption Figure 2: Decision Matrix for Diethylphosphinic Chloride Derivatization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
White Fumes Hydrolysis due to atmospheric moisture.[1]Check inert gas lines; ensure positive pressure. Discard reagent if heavily fumed.
Low Yield (Ester) Incomplete HCl scavenging.Increase base to 1.5 equiv. Ensure reagent quality (P-Cl bond hydrolyzes to P-OH).
Precipitate in Product Residual amine salts (

).
Perform an extra wash with 1M HCl or filter the crude reaction mixture through a Celite pad before workup.
Exotherm Control Addition rate too fast.Dilute the acid chloride in solvent (1:1 v/v) before addition to the reaction mixture.

Safety & Waste Disposal

  • Neutralization: Quench excess Diethylphosphinic chloride by slowly adding it to a stirred solution of 10% NaOH or saturated Sodium Bicarbonate. Do not add water directly to the neat chemical.[3]

  • PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat. Work in a fume hood.

  • Incompatibility: Avoid contact with strong oxidizers and strong bases.

References

  • PubChem. Diethylphosphinic chloride Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Master Organic Chemistry. Reactions of Grignard Reagents. (General mechanism for acid derivative substitution). Available at: [Link]

  • Chemistry LibreTexts. Reactions of Acid Chlorides with Amines. (General protocol adapted for P-Cl analogs). Available at: [Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Available at: [Link]

Sources

Diethylphosphinic chloride as a catalyst in acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of Diethylphosphinic chloride (


, CAS 1112-37-4) as a potent activating agent for acylation reactions. While often categorized alongside standard coupling reagents, this compound exhibits unique "catalytic-like" transfer properties via the formation of highly reactive Mixed Carboxylic-Phosphinic Anhydrides . This note provides mechanistic insights, optimized protocols for amide/ester bond formation, and a validated method for its use in catalytic turnover cycles.

Introduction & Mechanistic Rationale

Conventional acylation often relies on acid chlorides (harsh, HCl evolution) or carbodiimides (atom-inefficient, difficult byproduct removal). Diethylphosphinic chloride bridges this gap by forming a Mixed Anhydride (MA) intermediate.

Unlike the more common diphenylphosphinic chloride (Mukaiyama reagent), the diethyl variant offers reduced steric bulk around the phosphorus center. This allows for faster activation kinetics, particularly when coupling sterically hindered carboxylic acids or electron-deficient amines.

Mechanism of Action

The reaction proceeds via a dual-step activation pathway:

  • Activation: The carboxylate anion attacks the electrophilic phosphorus, displacing chloride to form the Mixed Anhydride.

  • Acylation: The nucleophile (amine/alcohol) attacks the carbonyl carbon of the MA. The diethylphosphinate group acts as an excellent leaving group (

    
     of conjugate acid 
    
    
    
    3.3), driving the reaction forward.

G Acid Carboxylic Acid (R-COOH) Inter Mixed Anhydride (Reactive Intermediate) Acid->Inter Step 1: Activation (-HCl) Base Base (NEt3) Base->Inter DEPCl Diethylphosphinic Chloride DEPCl->Inter Prod Acylated Product (Amide/Ester) Inter->Prod Step 2: Acylation Byprod Diethylphosphinic Acid Inter->Byprod Leaving Group Nuc Nucleophile (R'-NH2 / R'-OH) Nuc->Prod

Figure 1: Mechanistic pathway of acylation via Mixed Carboxylic-Phosphinic Anhydride.

Application Scope & Substrate Compatibility

Substrate ClassApplicationKey Advantage
Hindered Acids Pivalic acid, Adamantane carboxylic acidReduced steric bulk of Et-groups allows efficient MA formation.
Aryl Amines Anilines, electron-deficient aminesHigh electrophilicity of the MA overcomes low nucleophilicity of the amine.
Sensitive Alcohols Tertiary alcohols, PhenolsMild conditions (0°C to RT) prevent elimination or rearrangement.
Chiral Acids N-protected Amino AcidsLow Racemization: The MA reacts faster than the oxazolone formation rate.

Experimental Protocols

Protocol A: Stoichiometric Amide Coupling (Standard)

Best for: High-value pharmaceutical intermediates requiring mild conditions.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Diethylphosphinic chloride (1.1 equiv)[1]

  • Triethylamine (

    
    ) or DIPEA (2.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve Carboxylic Acid (1.0 mmol) and Base (1.1 mmol) in DCM (5 mL). Cool to 0°C .

  • Activation: Add Diethylphosphinic chloride (1.1 mmol) dropwise via syringe.

    • Observation: A white precipitate (

      
      ) will form immediately.
      
    • Time: Stir at 0°C for 15–30 minutes to ensure complete Mixed Anhydride formation.

  • Coupling: Add the Amine (1.0 mmol) and the second portion of Base (1.1 mmol) dissolved in minimal DCM.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitor: Check TLC/LC-MS for consumption of the Mixed Anhydride.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 1M HCl (to remove base/unreacted amine).

    • Wash with Sat.

      
       (to remove diethylphosphinic acid byproduct).
      
    • Dry over

      
       and concentrate.
      
Protocol B: Catalytic Esterification Cycle

Best for: Large-scale reactions where reagent economy is critical. This method uses Diethylphosphinic acid (or oxide) as a catalyst, regenerated in situ by a bulk chlorinating agent.

Concept: The phosphinic acid byproduct is converted back to the active chloride by Oxalyl Chloride, creating a catalytic turnover.

CatalyticCycle DEP_Acid Diethylphosphinic Acid (Inactive) DEP_Cl Diethylphosphinic Chloride (Active Catalyst) DEP_Acid->DEP_Cl + (COCl)2 - CO, - CO2, - HCl Oxalyl Oxalyl Chloride (Regenerator) MA Mixed Anhydride DEP_Cl->MA + RCOOH + Base RCOOH R-COOH MA->DEP_Acid + R'OH (Acyl Transfer) Product Ester Product MA->Product Yields ROH R'-OH

Figure 2: Catalytic cycle utilizing Oxalyl Chloride to regenerate the active phosphinic species.

Procedure:

  • Catalyst Load: Dissolve Diethylphosphinic oxide/acid (10 mol%) in Toluene.

  • Regeneration: Add Oxalyl Chloride (1.1 equiv relative to substrate) and catalytic DMF (1 drop). Stir 30 min at RT to generate

    
     in situ.
    
  • Substrate Addition: Add Carboxylic Acid (1.0 equiv) and Base (2.5 equiv). Stir 15 min.

  • Nucleophile Addition: Add Alcohol (1.0 equiv). Heat to 60°C if substrate is hindered.

  • Purification: The catalyst remains in the aqueous phase during workup, yielding high-purity ester in the organic layer.

Safety & Handling (E-E-A-T)

  • Corrosivity: Diethylphosphinic chloride hydrolyzes rapidly in moist air to release HCl gas . Handle only in a fume hood.

  • Storage: Store under inert atmosphere (

    
    /Ar) in a refrigerator (2-8°C). Moisture ingress degrades the reagent to the inactive acid.
    
  • Toxicity: Organophosphorus compounds can exhibit neurotoxicity.[2] Wear double nitrile gloves and safety goggles.

References

  • Mixed Anhydride Mechanism & Utility

    • Jackson, A. G., et al. "Activation of carboxylic acids using diphenylphosphinic chloride." Tetrahedron Letters, 1976.
    • (CAS Registry for Diethylphosphinic chloride)

  • C

    • Denton, R. M., et al. "Phosphine Oxide-Catalyzed Chlorination and Acylation." Science, 2009. (Mechanistic basis for P(V)
  • Compar

    • Mukaiyama, T.[3] "Reagents for Acylation: The role of phosphinic anhydrides." Angewandte Chemie Int. Ed., 1979.

  • Safety D

    • PubChem Database. "Diethylphosphinic chloride - Compound Summary."

Sources

Precision Peptide Coupling: The Diethylphosphinic Chloride (Dep-Cl) Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Diethylphosphinic Chloride in Peptide Synthesis Content Type: Detailed Application Notes and Protocols

Abstract & Introduction

In the landscape of peptide coupling reagents, Diethylphosphinic chloride (Dep-Cl) (CAS: 1112-37-4) occupies a specialized but high-value niche.[1] Unlike standard carbodiimides (EDC/DCC) or phosphonium salts (BOP/PyBOP), Dep-Cl functions via the Mixed Phosphinic Anhydride (MPA) method.

This approach offers a distinct advantage: it generates a highly reactive yet regioselective intermediate that minimizes the "wrong-way" opening often seen with carbonic mixed anhydrides (e.g., isobutyl chloroformate). This guide details the application of Dep-Cl for solution-phase peptide synthesis, specifically optimized for coupling sterically hindered amino acids and minimizing racemization.

Mechanistic Insight

The efficacy of Dep-Cl relies on the formation of a phosphorus-oxygen-carbon linkage. Unlike carbonic anhydrides, where nucleophilic attack can occur at either the carbonyl (desired) or the carbonate (undesired urethane formation), the phosphinic anhydride directs nucleophilic attack almost exclusively to the amino acid carbonyl due to the specific electrophilicity of the P=O bond compared to the C=O bond.

Figure 1: The Phosphinic Mixed Anhydride Pathway

DepCl_Mechanism AA N-Protected AA (R-COOH) Intermediate Mixed Phosphinic Anhydride AA->Intermediate Activation (0°C, <1h) DepCl Diethylphosphinic Chloride (Dep-Cl) DepCl->Intermediate Activation (0°C, <1h) Base Tertiary Base (NMM/DIEA) Base->Intermediate Activation (0°C, <1h) Peptide Peptide Bond (R-CO-NH-R') Intermediate->Peptide Aminolysis (Nucleophilic Attack) Byproduct Diethylphosphinic Acid (Water Soluble) Intermediate->Byproduct Leaving Group Amine Amino Component (H2N-R') Amine->Peptide

Caption: The Dep-Cl mechanism prevents urethane side-products by directing the amine attack solely to the highly activated amino acid carbonyl.

Comparative Advantage Analysis

Researchers often default to Isobutyl Chloroformate (IBCF) for mixed anhydride couplings. However, Dep-Cl offers superior stability and handling profiles.

FeatureIsobutyl Chloroformate (IBCF)Diethylphosphinic Chloride (Dep-Cl)Impact on Workflow
Activation Temp. Strict -15°C required0°C to Room Temp (RT)Dep-Cl is more robust; less risk of decomposition if temp fluctuates.
Regioselectivity Moderate (Risk of Urethane)High (Phosphinic bond is stable)Higher yield of desired peptide; easier purification.
Byproducts CO₂, IsobutanolDiethylphosphinic AcidDep-Cl byproduct is highly water-soluble, simplifying workup.
Steric Tolerance LowHighDep-Cl effectively activates N-methylated or bulky AAs.

Experimental Protocol: Solution-Phase Coupling

Objective: Synthesis of a dipeptide (e.g., Z-Phe-Gly-OEt) using Dep-Cl activation.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]
  • Reagent: Diethylphosphinic chloride (Dep-Cl), >95% purity (CAS: 1112-37-4).

  • Solvent: Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF).

  • Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA). Note: NMM is preferred to minimize racemization.

  • Substrates: N-protected Amino Acid (Carboxylic Acid) and C-protected Amino Acid (Amine salt).

Workflow Diagram

Protocol_Workflow Start Start: Dissolve N-Protected AA in anhydrous DCM/THF BaseAdd Add Base (1.1 eq) Cool to 0°C Start->BaseAdd DepAdd Add Dep-Cl (1.1 eq) Stir 30 min at 0°C BaseAdd->DepAdd AmineAdd Add Amino Ester Salt (1.0 eq) + Base (1.0 eq) DepAdd->AmineAdd Reaction Warm to RT Stir 2-4 Hours AmineAdd->Reaction Check TLC/HPLC Check (Is Acid Consumed?) Reaction->Check Check->Reaction No (Stir longer) Workup Acid/Base Wash (Remove Phosphinic Acid) Check->Workup Yes

Caption: Step-by-step execution flow for Dep-Cl mediated peptide coupling.

Detailed Procedure
Step 1: Activation (Formation of Mixed Anhydride)
  • Setup: In a flame-dried round-bottom flask under nitrogen/argon, dissolve the N-protected Amino Acid (1.0 mmol) in anhydrous DCM (5-10 mL) .

  • Base Addition: Add N-Methylmorpholine (1.1 mmol) via syringe.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Dropwise, add Diethylphosphinic chloride (1.1 mmol) .

    • Observation: A white precipitate (NMM·HCl salt) may form immediately. This is normal.

  • Activation Time: Stir at 0°C for 20–30 minutes . This ensures complete conversion to the mixed phosphinic anhydride.

Step 2: Coupling (Aminolysis)
  • Preparation of Amine: While the acid activates, prepare the amino component.[2] If using an amino acid ester hydrochloride salt (e.g., H-Gly-OEt[2]·HCl), dissolve it in minimal DCM/DMF and neutralize with 1.0 mmol of NMM .

  • Addition: Add the free amine solution dropwise to the activated anhydride mixture at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 2–4 hours .

  • Monitoring: Monitor reaction progress via TLC (visualize with UV/ninhydrin) or HPLC. The starting N-protected acid should be consumed.

Step 3: Workup & Isolation
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM (50 mL).

  • Washing (Critical for Purity):

    • Wash 2x with 5% KHSO₄ or 1M HCl (Removes unreacted amine and basic byproducts).

    • Wash 2x with Saturated NaHCO₃ (Removes unreacted acid and diethylphosphinic acid byproduct).

    • Wash 1x with Brine .

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter and concentrate under reduced pressure to yield the crude peptide.

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Dep-ClEnsure solvents are strictly anhydrous. Dep-Cl is moisture sensitive.
Racemization Excess Base or High TempUse NMM (weaker base) instead of TEA. Maintain 0°C during activation. Do not use excess base during activation.
Slow Reaction Steric HindranceIf coupling bulky residues (e.g., Val, Ile), extend activation time to 45 min and reaction time to 12h.
Precipitate Salt FormationNMM·HCl precipitates in DCM. This does not hinder the reaction. If interfering with stirring, add a small amount of DMF.

Safety & Handling

  • Corrosivity: Diethylphosphinic chloride is corrosive and causes skin burns. Wear acid-resistant gloves and eye protection.

  • Moisture Sensitivity: Reacts vigorously with water to form diethylphosphinic acid and HCl gas. Handle in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

References

  • Ramage, R., et al. (1985). Diphenylphosphinic mixed anhydrides in solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. (Foundational methodology for phosphinic mixed anhydrides).
  • Ueki, M., & Inazu, T. (1982). Phosphinothioyl amino acids in peptide synthesis. Chemical Letters.

Sources

Application Note: Precision Synthesis of Organophosphorus Flame Retardants using Diethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of Diethylphosphinic chloride (Et₂P(O)Cl) as a high-reactivity electrophilic precursor for the synthesis of advanced organophosphorus flame retardants (OPFRs). Unlike bulk industrial methods that utilize elemental phosphorus or phosphine, the use of diethylphosphinic chloride allows for the precise derivatization of polymeric backbones, polyols, and phenolic resins. This document provides validated protocols for synthesizing Bisphenol A Bis(diethylphosphinate) —a high-performance flame retardant ester—and the conversion of the chloride to Aluminum Diethylphosphinate (ADP) , the industry-standard synergist.

Introduction: The Strategic Role of Diethylphosphinic Chloride

Diethylphosphinic chloride is a pivotal "building block" reagent in the development of halogen-free flame retardants. While industrial production of flame retardants often relies on direct oxidative addition to phosphines, the chloride derivative offers unique advantages for research and high-value applications:

  • Site-Specific Functionalization: It reacts rapidly with hydroxyl (-OH) and amine (-NH₂) groups, allowing researchers to "graft" flame retardant moieties onto specific polymer chains (e.g., cellulose, epoxy resins) or molecular scaffolds (e.g., cyclodextrins).

  • High Purity Synthesis: It enables the synthesis of discrete, well-defined molecular additives with high phosphorus content (>15 wt%), essential for achieving UL-94 V-0 ratings at low loading levels.

  • Dual-Phase Activity: Derivatives of diethylphosphinic acid function in both the gas phase (radical scavenging) and condensed phase (char promotion), providing a robust fire safety profile.

Safety & Handling Protocols

WARNING: Diethylphosphinic chloride is corrosive , moisture-sensitive , and lachrymatory .

  • Engineering Controls: All operations must be performed inside a fume hood with an inert atmosphere (Nitrogen or Argon).

  • Personal Protective Equipment (PPE): Butyl rubber gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during the addition steps.

  • Quenching: Unused reagent should be quenched slowly by adding it dropwise to a large excess of ice water containing sodium bicarbonate. Never add water to the reagent.

Mechanism of Action

Understanding the mechanism is crucial for designing effective derivatives. Diethylphosphinates operate via a synergistic two-phase mechanism:

Gas Phase: Radical Scavenging

Upon thermal decomposition, the P–C bonds cleave to release phosphorus-containing radicals (PO[1]•, HPO•). These radicals scavenge high-energy hydrogen (H•) and hydroxyl (OH[2][3][4]•) radicals from the flame, terminating the combustion chain reaction.[3][5]

Condensed Phase: Char Formation

In the solid phase, the phosphinic acid derivatives catalyze the dehydration of the polymer matrix (especially oxygen-rich polymers like polyesters or epoxies), forming a carbonaceous char layer. This char acts as a thermal insulator, shielding the underlying material from heat and oxygen.

FlameRetardantMechanism Fire Combustion Heat Polymer Polymer Matrix Fire->Polymer Heat Decomp Thermal Decomposition Polymer->Decomp GasPhase Gas Phase: Radical Scavenging Decomp->GasPhase SolidPhase Condensed Phase: Char Formation Decomp->SolidPhase PO_Radical Release of PO• / HPO• GasPhase->PO_Radical Quench Quenching H• & OH• PO_Radical->Quench Stops Chain Reaction Acid Acid Generation SolidPhase->Acid Char Protective Char Layer Acid->Char Dehydration Char->Polymer Insulates

Figure 1: Dual-phase mechanism of diethylphosphinate flame retardants.

Experimental Protocols

Protocol A: Synthesis of Bisphenol A Bis(diethylphosphinate)

Objective: Synthesize a high-thermal-stability ester additive for epoxy and polycarbonate resins. This reaction utilizes the Schotten-Baumann conditions adapted for organophosphorus synthesis.

Reagents:

  • Diethylphosphinic chloride (

    
    )
    
  • Bisphenol A (BPA)[2][4][6]

  • Triethylamine (Et₃N) [Acid Scavenger]

  • Dichloromethane (DCM) [Solvent]

Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Dissolution: Charge the flask with Bisphenol A (10.0 g, 43.8 mmol) and dry DCM (150 mL). Add Triethylamine (10.6 g, 105 mmol, 2.4 eq) via syringe. Stir until dissolved.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Dilute Diethylphosphinic chloride (13.5 g, 96 mmol, 2.2 eq) in 20 mL of dry DCM. Transfer this solution to the addition funnel. Add dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.

    • Note: White precipitate (Et₃N·HCl) will form immediately, confirming the reaction is proceeding.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup:

    • Filter off the Et₃N·HCl salt using a fritted glass funnel.

    • Wash the filtrate with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid/chloride.

    • Wash with brine (1 x 50 mL) and dry over anhydrous MgSO₄.

  • Isolation: Concentrate the solvent under reduced pressure (Rotovap) to yield a viscous pale-yellow oil or low-melting solid.

  • Validation (³¹P NMR): The shift should move from ~65 ppm (Chloride) to ~55-60 ppm (Ester). Absence of the chloride peak confirms completion.

Protocol B: Synthesis of Aluminum Diethylphosphinate (ADP)

Objective: Convert the chloride precursor into the industrial standard salt (Exolit OP equivalent) for benchmarking.

Reagents:

  • Diethylphosphinic chloride

  • Sodium Hydroxide (NaOH)

  • Aluminum Sulfate (

    
    )
    

Procedure:

  • Hydrolysis: Slowly add Diethylphosphinic chloride (20 g) to water (100 mL) at 0°C. Caution: Exothermic reaction releasing HCl. Stir for 1 hour to ensure full conversion to Diethylphosphinic acid (

    
    ).
    
  • Neutralization: Adjust pH to 7.0 using 20% NaOH solution. This forms Sodium Diethylphosphinate.

  • Precipitation: Dissolve Aluminum Sulfate (15.7 g) in water (50 mL). Add this solution slowly to the sodium diethylphosphinate solution while stirring vigorously at 80°C.

  • Aging: Stir at 85°C for 3 hours to promote crystal growth.

  • Filtration: Filter the white solid precipitate while hot. Wash thoroughly with hot water (3 x 100 mL) to remove sulfate ions.

  • Drying: Dry in a vacuum oven at 120°C for 6 hours.

  • Yield: Expect ~90-95% yield of fine white powder.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_A Protocol A: Esterification (Custom FR) cluster_B Protocol B: Salt Formation (Industrial Standard) Start Diethylphosphinic Chloride (Et2P(O)Cl) StepA1 Add Bisphenol A + Et3N (Solvent: DCM, 0°C) Start->StepA1 StepB1 Hydrolysis (H2O) (-HCl) Start->StepB1 StepA2 Filter Et3N·HCl Salt StepA1->StepA2 ProductA Bisphenol A Bis(diethylphosphinate) StepA2->ProductA StepB2 Neutralize (NaOH) -> Sodium Salt StepB1->StepB2 StepB3 Add Al2(SO4)3 (85°C) StepB2->StepB3 ProductB Aluminum Diethylphosphinate (ADP) StepB3->ProductB

Figure 2: Synthesis pathways from Diethylphosphinic Chloride to Ester and Salt-based Flame Retardants.

Characterization & Data Analysis

Test MethodParameterExpected Result (Ester)Expected Result (ADP Salt)
³¹P NMR Chemical Shift~55-60 ppm (singlet)~45-50 ppm (broad)
TGA 5% Weight Loss (

)
> 300°C> 380°C
FTIR P=O Stretch1180–1220 cm⁻¹1140–1180 cm⁻¹
Appearance Physical StateViscous Oil / Low Melt SolidFine White Powder
UL-94 Flammability (Epoxy)V-0 at 15-20 wt% loadingV-0 at 10-15 wt% loading

Expert Insight: For Protocol A, the disappearance of the P-Cl stretch (approx. 500-550 cm⁻¹) in FTIR and the shift in ³¹P NMR are the primary "self-validating" checkpoints. If the P-Cl peak persists, add 0.1 eq of additional alcohol and base.

References

  • Preparation of flame retardant diethyl allyl phosphonate. Google Patents. (Methodology for phosphonate ester synthesis). Link

  • Synthesis and Application of Hybrid Aluminum Dialkylphosphinates. National Institutes of Health (PMC). (Detailed characterization of aluminum phosphinate salts). Link

  • Recent Developments in Organophosphorus Flame Retardants. MDPI. (Overview of P-C bond flame retardants and mechanisms). Link

  • Diethylphosphinic acid Safety Data Sheet. AK Scientific. (Safety and handling data). Link

  • Flame Retardant Mechanism: A Comprehensive Guide. KMT Industrial. (Gas phase vs condensed phase mechanisms). Link

Sources

Using diethylphosphinic chloride to create agrochemical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Agrochemical Intermediates using Diethylphosphinic Chloride

Executive Summary

Diethylphosphinic chloride (CAS 1112-37-4), denoted as


, is a high-value electrophilic phosphorus reagent used to introduce the diethylphosphinyl moiety into agrochemical active ingredients (AIs). Unlike phosphate esters, the phosphorus-carbon (P-C) bonds in phosphinates are metabolically stable and resistant to hydrolysis, making them excellent bioisosteres for carboxylic acids and transition-state mimics in enzyme inhibitors (e.g., glutamine synthetase inhibitors).

This guide details the mechanistic grounding and protocols for utilizing


 to synthesize two primary classes of agrochemical intermediates: Phosphinic Amides  (used in herbicide discovery) and Phosphinate Esters  (used as lipophilic pro-insecticides).

Chemical Mechanism & Reactivity

The utility of diethylphosphinic chloride stems from the high electrophilicity of the phosphorus(V) center. The reaction proceeds via a nucleophilic substitution at phosphorus (


), typically following an addition-elimination pathway or a concerted mechanism depending on the nucleophile's basicity.

Key Mechanistic Features:

  • Electrophilic Center: The P=O bond polarizes the phosphorus atom, making it susceptible to nucleophilic attack.

  • Leaving Group: The chloride ion (

    
    ) is a moderate leaving group, requiring the use of an auxiliary base (e.g., Triethylamine, Pyridine) to neutralize the generated HCl and drive the equilibrium forward.
    
  • Hard/Soft Character: The P(V) center is "hard," preferring hard nucleophiles like oxygen (alcohols/phenols) and nitrogen (amines).

Mechanism Visualization

The following diagram illustrates the nucleophilic substitution pathway for creating phosphinic amides and esters.

ReactionMechanism Reagent Diethylphosphinic Chloride (Et2P(O)Cl) TS Trigonal Bipyramidal Transition State Reagent->TS Nucleophilic Attack Nu Nucleophile (R-NH2 or R-OH) Nu->TS Product Agrochemical Intermediate (Amide or Ester) TS->Product Elimination of Cl- Byproduct HCl Salt (Base·HCl) TS->Byproduct Base Scavenging

Caption: Figure 1. Nucleophilic substitution mechanism at the Phosphorus(V) center. The reaction requires a base to scavenge the acidic byproduct.

Experimental Protocols

Safety Pre-requisites
  • Hydrolysis Risk:

    
     reacts violently with water to form diethylphosphinic acid and HCl gas. All glassware must be flame-dried, and solvents must be anhydrous (
    
    
    
    ).
  • Corrosivity: Handle in a fume hood. Wear butyl rubber gloves.

  • Quenching: Quench excess reagent with saturated sodium bicarbonate (

    
    ) solution, not pure water.
    
Protocol A: Synthesis of Diethylphosphinic Amides (Herbicide Scaffolds)

Phosphinic amides are stable transition-state analogs often screened for herbicidal activity against amino acid biosynthesis pathways.

Reagents:

  • Diethylphosphinic chloride (1.0 equiv)

  • Primary/Secondary Amine (Agrochemical scaffold, 1.0 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with the amine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to

    
     using an ice/water bath. The reaction is exothermic.
    
  • Addition: Dilute diethylphosphinic chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 20 minutes via a pressure-equalizing addition funnel.

    • Note: Maintain internal temperature

      
       to prevent side reactions.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or

    
     NMR (Shift from 
    
    
    
    reactant to
    
    
    product).
  • Workup:

    • Wash reaction mixture with

      
       (2 x 30 mL) to remove unreacted amine and TEA.
      
    • Wash with Sat.

      
       (2 x 30 mL) to hydrolyze trace chloride.
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Synthesis of Diethylphosphinate Esters

Esters are often used to improve the lipophilicity of phosphinic acid AIs, facilitating leaf cuticle penetration.

Reagents:

  • Diethylphosphinic chloride (1.0 equiv)

  • Substituted Phenol or Alcohol (1.0 equiv)

  • Cesium Carbonate (

    
    ) or Pyridine (1.2 equiv)
    
  • Acetonitrile (ACN) or THF

Step-by-Step Methodology:

  • Setup: Dissolve the alcohol/phenol (10 mmol) in anhydrous THF (40 mL). Add the base (Pyridine, 12 mmol).

  • Addition: Add diethylphosphinic chloride (10 mmol) dropwise at

    
    .
    
  • Catalysis: If using a sterically hindered alcohol, add 5 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

  • Reflux (Optional): For phenols, heating to

    
     may be required to drive the reaction to completion.
    
  • Purification: Phosphinate esters are often oils. Purify via silica gel flash chromatography (typically Ethyl Acetate/Hexanes gradient).

Process Workflow & Quality Control

The following workflow ensures reproducibility and high purity of the final intermediate.

Workflow Start Start: Dry Glassware & N2 Purge SolventPrep Solvent Drying (Mol. Sieves / Distillation) Start->SolventPrep Addition Cryogenic Addition (-10°C to 0°C) SolventPrep->Addition Monitor IPC: 31P NMR / TLC (Check Conversion) Addition->Monitor Monitor->Addition Incomplete Quench Quench: Sat. NaHCO3 (Hydrolyze Excess Cl) Monitor->Quench Complete Isolate Phase Separation & Concentration Quench->Isolate Final Final Product (>95% Purity) Isolate->Final

Caption: Figure 2. Operational workflow for handling moisture-sensitive phosphinic chlorides.

Data & Troubleshooting

Table 1: Troubleshooting Common Reaction Failures

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of reagent due to moisture.Redistill solvents; ensure

atmosphere; check reagent quality (should be clear liquid, not cloudy).
Impurity (

30-40 ppm)
Formation of Diethylphosphinic Acid.Inadequate drying of glassware or wet amine/alcohol.
Violent Exotherm Addition rate too fast.Cool to

; dilute reagent 1:5 in solvent before addition.
Incomplete Reaction Steric hindrance of nucleophile.Add DMAP catalyst (5 mol%); switch solvent to ACN and reflux.

Table 2: Physicochemical Properties of Reagent

PropertyValueRelevance
Molecular Weight 140.55 g/mol Calculation of stoichiometry.
Boiling Point 233 °CHigh boiling point allows for high-temp reactions if needed.
Density 1.08 g/mLVolumetric dispensing is precise.
Solubility DCM, THF, TolueneCompatible with standard organic solvents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70967, Diethylphosphinic chloride. Retrieved from [Link]

  • Montchamp, J. L. (2001). Synthesis of phosphinates and phosphinic acid derivatives.[2] Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate (2015). Nucleophilic Substitution Reactions of Phosphinic Chlorides. Retrieved from [Link]

  • Google Patents.Method for the combined production of diethyl phosphite and ethyl chloride (WO2004024742A1).

Sources

Diethylphosphinic chloride in the synthesis of pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diethylphosphinic Chloride in the Synthesis of Pharmaceutical Compounds

Executive Summary

Diethylphosphinic chloride (DEPC; CAS: 1112-37-4) is a specialized organophosphorus electrophile utilized in the synthesis of complex pharmaceutical intermediates. Unlike common acyl chlorides, DEPC possesses a unique tetrahedral geometry and phosphorus-oxygen bond character that makes it invaluable for two primary applications:

  • Mixed Anhydride Peptide Coupling: Acting as an activating agent for carboxylic acids to form amides with minimized racemization.

  • Bioisostere Synthesis: Serving as a precursor for phosphinic acid derivatives (

    
    ), which act as transition-state analogs (TSAs) for metalloprotease inhibitors.
    

This guide provides a technical deep-dive into the mechanistic utility of DEPC and standardized protocols for its application in drug development.

Chemical Profile & Reactivity

PropertySpecification
Formula

Molecular Weight 140.55 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 106–107 °C at 18 mmHg
Reactivity Class Hard Electrophile (Phosphorylating agent)
Main Hazard Corrosive, Moisture Sensitive

Mechanistic Distinction: Unlike carboxylic acid chlorides, DEPC reacts with carboxylates to form a phosphinic-carboxylic mixed anhydride . This intermediate is highly reactive toward nucleophiles (amines) but, crucially, the leaving group (diethylphosphinate) is less prone to oxazolone formation—the primary pathway for racemization in peptide synthesis.

Application A: Mixed Anhydride Peptide Coupling

The "Mixed Anhydride Method" using phosphinic chlorides is superior to traditional chloroformate methods (e.g., ethyl chloroformate) when steric hindrance is a factor or when minimizing racemization is critical.

Mechanism of Action

The reaction proceeds via the formation of a mixed anhydride.[1][2] The driving force is the formation of the thermodynamically stable


 bond in the byproduct (diethylphosphinic acid).

Regioselectivity: Nucleophilic attack by the amine occurs exclusively at the carbonyl carbon, not the phosphorus. The phosphorus atom is sterically shielded by the ethyl groups and the oxygen ligands, directing the amine to the more accessible carbonyl.

MixedAnhydrideMechanism CarboxylicAcid Carboxylic Acid (R-COOH) Intermediate Mixed Anhydride (Reactive Intermediate) CarboxylicAcid->Intermediate Activation (-HCl) Base Base (NMM/TEA) Base->Intermediate Scavenges HCl DEPC Diethylphosphinic Chloride DEPC->Intermediate Product Amide Product (R-CO-NH-R') Intermediate->Product Nucleophilic Attack (Regioselective) Byproduct Diethylphosphinic Acid Intermediate->Byproduct Amine Amine (R'-NH2) Amine->Product

Figure 1: Mechanistic pathway for amide bond formation via Diethylphosphinic mixed anhydrides. Note the regioselective attack on the carbonyl center.

Application B: Synthesis of Phosphinic Acid Bioisosteres

In modern drug design, the phosphinic acid moiety (


) is a classic bioisostere for the tetrahedral transition state of amide hydrolysis. This is critical for developing Metalloproteinase Inhibitors (MMPs)  and Angiotensin-Converting Enzyme (ACE) inhibitors .
  • Role of DEPC: It provides the electrophilic phosphorus core.

  • Target Structure: Phosphinic peptides where the scissile amide bond is replaced by a hydrolysis-resistant phosphinyl group.

Comparison of Linkers:

  • Amide (Natural):

    
     (Planar, hydrolyzable)
    
  • Phosphinic (Mimic):

    
     (Tetrahedral, stable)
    

Detailed Protocol: Activation and Coupling

Objective: Synthesis of a hindered amide via Diethylphosphinic Mixed Anhydride. Scale: 10 mmol basis.

Reagents & Materials
  • Substrate: N-protected amino acid or Carboxylic acid (10 mmol).

  • Reagent: Diethylphosphinic chloride (10-11 mmol).

  • Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (11 mmol).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

  • Nucleophile: Primary or secondary amine (10 mmol).

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon. Rationale: DEPC hydrolyzes rapidly in moist air, quenching the active reagent.
      
  • Activation (Mixed Anhydride Formation):

    • Dissolve the Carboxylic Acid (10 mmol) and NMM (11 mmol) in anhydrous DCM (30 mL).

    • Cool the solution to -15°C to -10°C using an ice/salt bath. Rationale: Low temperature prevents disproportionation of the mixed anhydride.

    • Add Diethylphosphinic chloride (10 mmol) dropwise over 5 minutes.

    • Validation Point: Stir for 20 minutes. Monitor by TLC.[3] The formation of the mixed anhydride is often visible as a shift in

      
      , but 
      
      
      
      NMR is the gold standard (shift from ~65 ppm for DEPC to ~40-50 ppm for the anhydride).
  • Coupling Reaction:

    • Add the Amine (10 mmol) (dissolved in 5 mL DCM) dropwise to the cold mixture.

    • Allow the reaction to warm to room temperature (20-25°C) slowly over 2 hours.

    • Validation Point: Monitor consumption of the mixed anhydride by TLC or HPLC.

  • Workup & Purification:

    • Dilute with DCM (50 mL).

    • Wash sequentially with:

      • 5% Citric Acid or 1M HCl (removes unreacted amine and base).

      • Saturated

        
         (removes unreacted acid and phosphinic acid byproduct).
        
      • Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Self-Validating Workflow Diagram

ProtocolWorkflow Start Start: Dry Solvents & Inert Gas Step1 Dissolve Acid + Base Cool to -15°C Start->Step1 Step2 Add Diethylphosphinic Chloride (Dropwise) Step1->Step2 Check1 Validation: 31P NMR / TLC (Confirm Anhydride Formation) Step2->Check1 Step3 Add Amine Nucleophile Warm to RT Check1->Step3 Pass Check2 Validation: HPLC (Confirm Product Conversion) Step3->Check2 Workup Acid/Base Wash (Remove Phosphinic Byproduct) Check2->Workup Pass Finish Isolate Pure Amide Workup->Finish

Figure 2: Operational workflow for DEPC-mediated coupling, highlighting critical validation checkpoints.

Safety & Handling Guidelines

Diethylphosphinic chloride is a hazardous reagent.[4][5][6][7][8] Adherence to the following safety protocols is mandatory.

Hazard CategoryDescriptionMitigation Strategy
Corrosivity Causes severe skin burns and eye damage.[4][8]Wear nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles.
Hydrolysis Reacts violently with water to release HCl gas.Handle only in a fume hood. Quench excess reagent with cold saturated sodium bicarbonate.
Inhalation Destructive to mucous membranes.Use strictly within a ventilated enclosure.[4] Do not inhale vapors.[4][6][7][9]

Storage: Store under inert atmosphere (Nitrogen/Argon) in a refrigerator (2-8°C). The compound degrades if exposed to moisture, forming diethylphosphinic acid (white solid/viscous liquid).

References

  • Ramage, R., et al. "Diphenylphosphinic mixed anhydrides in solid phase peptide synthesis." Tetrahedron Letters, vol. 34, no. 44, 1993, pp. 7133-7136.

  • Jackson, A. G., et al. "The preparation of phosphinic acid derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1988.

  • Yiotakis, A., et al. "Phosphinic peptides: Synthetic approaches and biochemical evaluation as Zn-metalloprotease inhibitors." Current Organic Chemistry, vol. 8, no. 12, 2004.

  • PubChem. "Diethylphosphinic chloride - Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. "Safety Data Sheet: Diethylphosphinic chloride."

Sources

Application Note: High-Efficiency Phosphinylation of Alcohols with Diethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a diethylphosphinyl group into an alcohol scaffold—forming a diethylphosphinate ester —is a critical transformation in medicinal chemistry and ligand synthesis. Unlike phosphate esters, phosphinates possess a direct phosphorus-carbon bond (


), conferring unique hydrolytic stability and electronic properties. This application note details a robust, field-proven protocol for the reaction of alcohols (

) with diethylphosphinic chloride (

), emphasizing mechanistic control, moisture exclusion, and rigorous characterization.

Strategic Utility & Chemistry

Diethylphosphinic chloride is a hard electrophile at the phosphorus(V) center. The reaction with alcohols proceeds via a base-mediated nucleophilic substitution.[1] This transformation serves two primary purposes in drug development:

  • Pharmacophore Installation: The phosphinate moiety mimics the tetrahedral transition state of peptide hydrolysis, making it a potent motif in protease inhibitors.

  • Analytical Tagging: The

    
     nucleus (100% natural abundance) serves as a sensitive NMR handle for quantifying alcohol functionalization.
    
Reaction Mechanism

The reaction follows an addition-elimination pathway (associative mechanism) typical of tetrahedral phosphorus(V). The base (typically Triethylamine or Diisopropylethylamine) serves a dual role: it deprotonates the alcohol to enhance nucleophilicity and scavenges the liberated hydrogen chloride.

ReactionMechanism Alcohol Alcohol (R-OH) Complex Pentacoordinate Transition State [Et2P(O)(Cl)(OR)]- Alcohol->Complex Nucleophilic Attack Reagent Diethylphosphinic Chloride (Et2P(O)Cl) Reagent->Complex Nucleophilic Attack Base Base (Et3N) Base->Complex Nucleophilic Attack Product Diethylphosphinate (Et2P(O)OR) Complex->Product Elimination of Cl- Salt Ammonium Salt (Et3NH+ Cl-) Complex->Salt Proton Transfer

Figure 1: Mechanistic pathway for the base-mediated phosphorylation of alcohols.

Critical Experimental Parameters

Success in this protocol relies on controlling three variables: Stoichiometry , Moisture Content , and Temperature .

ParameterRecommended ValueRationale
Solvent Dichloromethane (DCM) or THFAnhydrous conditions are non-negotiable. DCM solubilizes the reagents well, while THF is preferred for polar alcohols.
Base Triethylamine (

) or DIPEA
Requires 1.2–1.5 equivalents. Pyridine can be used for acid-sensitive substrates.
Catalyst DMAP (5-10 mol%)Optional. Significantly accelerates reaction for sterically hindered secondary/tertiary alcohols.
Temperature

Initial cooling prevents exotherm-driven side reactions; warming ensures completion.
Inert Gas Nitrogen (

) or Argon (

)

hydrolyzes rapidly in moist air to form diethylphosphinic acid.

Standard Operating Protocol (The "Gold Standard")

Scale: 1.0 mmol Alcohol (Adjust proportionally) Time: 2 – 4 Hours

Phase 1: Preparation
  • Glassware: Flame-dry a 25 mL round-bottom flask (RBF) and cool under a stream of dry

    
    .
    
  • Solvent: Obtain anhydrous DCM (water content <50 ppm).

  • Reagent Check: Inspect Diethylphosphinic chloride. It should be a clear, colorless to pale yellow liquid. If cloudy/white solid is present, it has hydrolyzed; distill before use.

Phase 2: Reaction Setup
  • Charge the RBF with Alcohol (1.0 mmol) and a magnetic stir bar.

  • Seal with a rubber septum and purge with

    
     for 5 minutes.
    
  • Add Anhydrous DCM (5.0 mL) via syringe.

  • Add Triethylamine (1.5 mmol, 210 µL) via syringe.

    • Optimization Note: If the alcohol is hindered, add DMAP (0.1 mmol, 12 mg) at this stage.

  • Cool the mixture to 0°C using an ice/water bath.

  • Add Diethylphosphinic chloride (1.2 mmol, ~170 µL) dropwise via syringe over 5 minutes.

    • Observation: Mild fuming may occur if the needle tip contacts moist air. A white precipitate (

      
      ) will form almost immediately.
      
Phase 3: Reaction & Monitoring
  • Stir at 0°C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Stir at RT for 2 hours.

  • In-Process Control (IPC): Monitor by TLC or

    
     NMR.
    
    • TLC: Phosphinates are often UV active if the alcohol is aromatic; otherwise, use

      
       stain.
      
    • 
       NMR: The starting chloride shift (~70-80 ppm) should disappear, replaced by the product peak (~50-65 ppm).
      
Phase 4: Workup & Purification
  • Quench: Add saturated

    
     solution (5 mL) to quench unreacted acid chloride. Stir vigorously for 10 minutes.
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (

    
    ).
    
  • Wash: Wash combined organics with:

    • 10 mL

      
      
      
      
      
      (to remove excess amine/DMAP).
    • 10 mL Brine.

  • Dry: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification:

    • Simple Alcohols: The crude is often >95% pure.

    • Complex Substrates: Flash Column Chromatography (SiO2). Elute with Hexanes:Ethyl Acetate (gradient 80:20 to 50:50). Phosphinates are polar; increased EtOAc may be required.

Workflow Visualization

ExperimentalWorkflow Start Start: Dry Glassware & N2 Purge Mix Dissolve Alcohol + Base in DCM Cool to 0°C Start->Mix Add Dropwise Addition of Diethylphosphinic Chloride Mix->Add React Warm to RT Stir 2-4 Hours Add->React Check IPC: TLC / 31P NMR Complete? React->Check Check->React No (Add more time/reagent) Quench Quench with sat. NaHCO3 Extract with DCM Check->Quench Yes Purify Wash (HCl, Brine) -> Dry -> Concentrate Column Chromatography Quench->Purify Final Final Product: Diethylphosphinate Ester Purify->Final

Figure 2: Step-by-step experimental workflow for phosphinylation.

Characterization & Troubleshooting

NMR Signature ( and )

The definitive proof of structure is


 NMR.
NucleusSignal CharacteristicsShift Range (

)

Singlet (decoupled).50 – 65 ppm (Typical for

)

Ethyl group on P: Multiplet patterns due to

coupling.

1.5 - 2.0 ppm (Ethyl region)


-Proton of Alcohol (

)
Downfield shift (~0.5-1.0 ppm) vs. free alcohol.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Moisture contamination.Flame-dry glassware; ensure DCM is anhydrous.
No Reaction Steric hindrance of alcohol.Add 10 mol% DMAP; heat to reflux (40°C).
Side Products Elimination of alcohol.[2]Use a milder base (Pyridine) and keep T < 0°C initially.
Broad

Peak
Paramagnetic impurities or exchange.Filter crude through a small silica plug before NMR.

Safety & Handling (E-E-A-T)

  • Corrosivity: Diethylphosphinic chloride is corrosive and causes severe skin burns and eye damage [1][2].[3][4] Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.

  • Hydrolysis: Reacts violently with water to release Hydrogen Chloride (

    
    ) gas. All transfers must be done in a fume hood [3].
    
  • Waste Disposal: Quench excess reagent with aqueous bicarbonate before disposal. Do not pour unquenched acid chlorides into organic waste containers.

References

  • TCI Chemicals. Safety Data Sheet: Diethyl Chlorothiophosphate (Analogous Handling). Link (Accessed 2023-10-26).

  • AK Scientific. Safety Data Sheet: Diethylphosphinic acid (Hydrolysis Product). Link (Accessed 2023-10-26).

  • NOAA Office of Response and Restoration. CAMEO Chemicals: Reactivity of Phosphinyl Chlorides. Link (Accessed 2023-10-26).

  • Organic Chemistry Portal. Appel Reaction and Phosphorus Reagents. Link (Contextual reference for P-Cl reactivity).

  • BenchChem. Purification of Diethyl Phosphonates (Analogous Purification). Link (Accessed 2023-10-26).

Sources

Application Note: Lewis Acid-Mediated Activation with Diethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Grounding

The Nature of the Reagent

Diethylphosphinic chloride (


, DPC) is a specialized organophosphorus electrophile. While often colloquially categorized alongside Lewis acid catalysts due to its reactivity profile, it functions primarily as a Lewis Acidic Activator  (Stoichiometric Reagent) rather than a regenerable catalyst in standard protocols.

Its reactivity is governed by the Phosphorus(V) center , which possesses a low-lying


 orbital (P-Cl bond) capable of accepting electron density from nucleophiles (such as carboxylates). This interaction mimics classical Lewis acid catalysis, driving dehydrative condensations with high atom economy and minimal racemization compared to sulfur-based reagents (e.g., 

).

Distinction Alert: Do not confuse Diethylphosphinic Chloride (


) with Diethylaluminum Chloride (

)
. The latter is a pyrophoric Group 13 Lewis Acid catalyst used in Friedel-Crafts and Ziegler-Natta chemistry. DPC is a P(V) coupling reagent.
Chemical Causality: The Mixed Anhydride Mechanism

The utility of DPC lies in its ability to generate Mixed Phosphinic Anhydrides in situ.

  • Lewis Acidic Attack: The P(V) center acts as a hard Lewis acid, accepting the carboxylate lone pair.

  • Chloride Ejection: The P-Cl bond breaks, releasing chloride (a good leaving group).

  • Activation: The resulting intermediate (Mixed Anhydride) activates the carbonyl carbon towards nucleophilic attack by amines or alcohols.

Mechanistic Pathway Visualization

The following diagram illustrates the activation pathway, highlighting the Lewis acidic role of the phosphorus center.[1]

DPC_Mechanism Substrate Carboxylic Acid (R-COOH) Intermediate Mixed Phosphinic Anhydride Substrate->Intermediate Deprotonation Base Tertiary Amine (Base) Base->Intermediate H+ Scavenger DPC Diethylphosphinic Chloride (Et2P(O)Cl) DPC->Intermediate P(V) Electrophilic Attack Product Amide/Ester (R-CO-Nu) Intermediate->Product Nucleophilic Acyl Substitution Byproduct Phosphinic Acid Byproduct Intermediate->Byproduct Leaving Group Nucleophile Amine/Alcohol (Nu-H) Nucleophile->Product Attack

Figure 1: The activation of carboxylic acids via P(V) Lewis acidic attack, generating the reactive mixed anhydride species.

Part 2: Detailed Protocols

Protocol A: High-Efficiency Amide Coupling (The Mixed Anhydride Method)

This protocol is the gold standard for using DPC. It is preferred over DCC/EDC when the substrate is sterically hindered or prone to racemization, as the phosphinic anhydride intermediate is highly reactive yet sterically defined.

Reagents:

  • Substrate: Carboxylic Acid (1.0 equiv)

  • Activator: Diethylphosphinic chloride (1.1 - 1.2 equiv)

  • Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (2.2 equiv)

  • Nucleophile: Primary or Secondary Amine (1.0 - 1.2 equiv)

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

    • Why: DPC hydrolyzes in moist air to form diethylphosphinic acid, which is catalytically inactive for this specific coupling.

  • Activation (The Lewis Acid Step):

    • Dissolve the Carboxylic Acid (1.0 equiv) and Base (1.1 equiv) in DCM at 0°C.

    • Add Diethylphosphinic chloride (1.1 equiv) dropwise via syringe.

    • Observation: A white precipitate (amine hydrochloride salts) often forms immediately.

    • Incubation: Stir at 0°C for 30–60 minutes. This allows the formation of the Mixed Anhydride .

  • Coupling:

    • Add the Amine (Nucleophile) (1.0 equiv) and the remaining Base (1.1 equiv).

    • Allow the reaction to warm to room temperature (20–25°C).

    • Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/LC-MS. The intermediate anhydride typically vanishes rapidly upon amine addition.

  • Workup:

    • Quench with saturated

      
       (removes unreacted acid and phosphinic byproducts).
      
    • Extract with DCM or EtOAc.

    • Wash organic layer with 1M HCl (if product is acid-stable) to remove residual amines.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • The byproduct, diethylphosphinic acid, is water-soluble (unlike the urea byproducts of DCC), making workup significantly cleaner.

Protocol B: Pseudo-Catalytic Dehydrative Cyclization

While DPC is stoichiometric, it can drive cyclodehydrations (e.g., synthesis of oxazoles or benzimidazoles) where traditional Lewis acids (


, 

) fail due to harsh conditions.

Workflow:

  • Pre-mix Precursor (e.g., acyl-amino acid) with DPC (1.2 equiv) and Pyridine (3.0 equiv) in Toluene.

  • Heat to reflux (80–110°C).

  • Mechanism: The DPC activates the amide carbonyl oxygen (Lewis acidic interaction), facilitating the intramolecular attack of the nucleophile.

Part 3: Data & Performance Analysis

Comparative Analysis of Coupling Reagents

DPC occupies a specific niche for "difficult" couplings where atom economy and purification ease are critical.

FeatureDiethylphosphinic Chloride (DPC)Thionyl Chloride (

)
DCC (Steglich)HATU/HBTU
Role Lewis Acidic ActivatorChlorinating AgentDehydrating AgentUronium Activator
Intermediate Mixed Anhydride (Stable/Reactive)Acid Chloride (Volatile/Harsh)O-AcylisoureaActive Ester
Byproducts Phosphinic Acid (Water Soluble)

,

(Gas/Acidic)
DCU (Insoluble Urea - Difficult removal)Tetramethylurea (Water Soluble)
Racemization Low HighModerateLow
Atom Economy ModerateHighLowVery Low
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Hydrolysis of DPC before reaction.

    • Fix: Ensure solvents are anhydrous (<50 ppm water). DPC is highly hygroscopic.

  • Issue: No Reaction.

    • Cause: Steric bulk of the diethyl groups on Phosphorus.

    • Fix: Increase temperature to 40°C or switch to a less hindered base (NMM).

  • Issue: "Catalytic" Turnover failure.

    • Clarification: If attempting to use DPC catalytically (e.g., 10 mol%), the reaction will stall after 10% conversion because the P-Cl bond is cleaved and not regenerated by standard conditions. True catalysis requires a Phosphine Oxide cycle using a reductant or oxalyl chloride to regenerate the P(V)-Cl species [1].

Part 4: Advanced Visualization (Workflow)

The following diagram outlines the decision logic for selecting DPC over other Lewis Acid/Coupling reagents.

DPC_Workflow Start Start: Substrate Selection Check1 Is the substrate Acid-Sensitive? Start->Check1 Check2 Is Racemization a concern? Check1->Check2 Yes Path_SOCl2 Use SOCl2 or Oxalyl Chloride Check1->Path_SOCl2 No Check3 Is the product water-soluble? Check2->Check3 No Path_DPC Use Diethylphosphinic Chloride (DPC) Check2->Path_DPC Yes (High Fidelity) Path_DCC Use DCC/EDC Check3->Path_DCC No Check3->Path_DPC Yes (Easy Workup)

Figure 2: Decision matrix for selecting Diethylphosphinic Chloride based on substrate sensitivity and purification requirements.

Part 5: References

  • Denton, R. M., et al. (2011). "Phosphine Oxide-Catalyzed Chlorination Reactions." Science, 332(6028), 439-443. Link

  • Montchamp, J. L. (2005). "Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride." Accounts of Chemical Research, 47(1), 77-87. Link

  • Bayne, J. M., & Stephan, D. W. (2015).[1] "Phosphorus Lewis Acids: Emerging Reactivity and Applications in Catalysis." Chemical Society Reviews, 45, 765-774. Link

  • ChemicalBook. (2024). "Diethylphosphinic Chloride Product Properties and Applications." ChemicalBook Database. Link

  • Organic Chemistry Portal. (2023). "Amide Synthesis via Mixed Anhydrides." Organic Chemistry Portal. Link

Disclaimer: This protocol involves the use of corrosive and moisture-sensitive reagents. All manipulations should be performed in a fume hood with appropriate PPE. Verify chemical compatibility before scaling up.

Sources

Diethylphosphinic chloride as a capping agent for nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diethylphosphinic Chloride as a Reactive Capping Precursor for Nanoparticles

Executive Summary

Surface ligand chemistry dictates the colloidal stability, electronic properties, and biological fate of nanoparticles (NPs). While carboxylic acids and phosphonic acids are traditional capping agents, they often suffer from weak binding (labile exchange) or require harsh conditions for surface grafting.

Diethylphosphinic chloride (DEPC) represents a high-reactivity "grafting-to" precursor that addresses these limitations. Unlike its acid counterpart (diethylphosphinic acid), DEPC functions as an electrophilic phosphorus source, reacting rapidly with surface nucleophiles (hydroxyls, amines) to form robust, chemically inert diethylphosphinate shells.

This guide details the mechanism, protocol, and validation of using DEPC to generate compact, hydrolytically stable ligand shells on Metal Oxides (ZnO, TiO₂, Fe₃O₄) and Quantum Dots (InP, CdSe).

Mechanism of Action: The "Grafting-To" Approach

The core advantage of DEPC is its acyl-chloride-like reactivity. In a standard ligand exchange or surface modification, the driving force is often equilibrium-based. With DEPC, the reaction is irreversible and kinetically fast due to the formation of a strong P-O-Metal bond and the release of HCl (which is scavenged).

Chemical Pathway

The reaction proceeds via nucleophilic substitution at the phosphorus center. The surface hydroxyl group (


) of the nanoparticle attacks the electrophilic phosphorus, displacing the chloride.
  • Activation: The P-Cl bond is highly polarized, making the P atom susceptible to nucleophilic attack.

  • Substitution:

    
    
    
  • Coordination: The resulting phosphinate oxygen (

    
    ) often coordinates to a neighboring metal site, forming a stable bidentate bridging  or chelating  mode.
    
Diagram: Surface Grafting Mechanism

G cluster_0 Pre-Reaction cluster_1 Transition State cluster_2 Post-Reaction NP Nanoparticle Surface (M-OH) TS Nucleophilic Attack (P-Cl Cleavage) NP->TS Surface Nucleophile DEPC Diethylphosphinic Chloride (DEPC) DEPC->TS Electrophile Product Phosphinate-Capped NP (Bidentate M-O-P-O-M) TS->Product Covalent Bond Formation Byproduct HCl (Scavenged) TS->Byproduct Elimination

Figure 1: Mechanism of grafting diethylphosphinic chloride onto a metal oxide surface. The reaction converts surface hydroxyls into stable phosphinate linkages.

Comparative Advantage Analysis

Why choose Diethylphosphinic Chloride over standard ligands?

FeatureCarboxylic Acids (e.g., Oleic Acid)Phosphonic Acids (e.g., ODPA)Diethylphosphinic Chloride (DEPC)
Binding Strength Weak (Ionic/Coordination)Strong (Covalent/Coordination)Very Strong (Covalent M-O-P)
Reactivity Equilibrium-based (reversible)Slow condensation (requires heat)Fast, Irreversible Grafting
Steric Profile VariableHigh (often forms multilayers)Compact (Short Ethyl chains)
Stability pH sensitive, desorbs easilyStable, but prone to M-O-P-O-M gelsHydrolytically Stable, No Gelation
Primary Use Synthesis solventLong-term passivationPost-synthesis Functionalization

Expert Insight: The "Diethyl" chain is short. This results in a compact ligand shell , ideal for applications requiring charge transfer (electronics) or small hydrodynamic radii (bio-clearance), but it may reduce solubility in non-polar solvents like hexane compared to long-chain analogs.

Experimental Protocols

Protocol A: Anhydrous Surface Grafting on Metal Oxide NPs (Iron Oxide/ZnO)

Objective: Convert hydrophilic/hydroxyl-terminated NPs into phosphinate-capped NPs.

Reagents:

  • Nanoparticles (dried, powder form or anhydrous dispersion).

  • Diethylphosphinic chloride (DEPC) [CAS: 1112-38-5].

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

  • Base Scavenger: Triethylamine (TEA) or Pyridine (anhydrous).

Workflow:

  • Dispersion: Disperse 100 mg of NPs in 10 mL anhydrous toluene under Nitrogen/Argon. Sonicate for 15 mins to ensure no aggregates.

  • Scavenger Addition: Add 1.5 equivalents (relative to estimated surface OH) of Triethylamine.

    • Note: If surface OH density is unknown, use a 2:1 molar ratio relative to the DEPC amount.

  • DEPC Injection: Dropwise add DEPC (1.2 equivalents relative to surface sites) to the stirring solution at Room Temperature (RT).

    • Caution: DEPC fumes in moist air. Handle in a fume hood or glovebox.

  • Reaction: Stir at RT for 2–4 hours. For sterically crowded surfaces, heat to 60°C.

  • Purification:

    • Precipitate NPs using Hexane (if DEPC renders them polar) or Ethanol (if DEPC renders them hydrophobic - unlikely for short chains, usually requires ether/acetone mix).

    • Centrifuge at 8000 rpm for 10 mins.

    • Redisperse in Chloroform or DCM. Repeat wash 2x to remove triethylammonium chloride salt.

Protocol B: Ligand Exchange on Quantum Dots (CdSe/ZnS or InP)

Objective: Replace native Oleic Acid ligands with Diethylphosphinate for tighter passivation.

  • Preparation: Disperse purified QDs in minimal Chloroform.

  • Exchange Solution: Prepare a 0.1 M solution of DEPC in Chloroform.

  • Mixing: Add the DEPC solution to the QD dispersion.

  • Incubation: Stir for 1 hour at 40°C. The solution may become turbid if the solubility changes drastically.

  • Quenching: Add a small amount of Ethanol to react with excess chloride (forming ethyl ester) and precipitate the QDs.

  • Isolation: Centrifuge and redisperse in a compatible polar organic solvent (e.g., DMF or DMSO) if the short ethyl chains do not support non-polar solubility.

Workflow Visualization

Workflow Start Start: Native NPs (Hydroxyl/Carboxylate Capped) Step1 1. Anhydrous Dispersion (Toluene/DCM + N2 atm) Start->Step1 Step2 2. Add Base Scavenger (Triethylamine) Step1->Step2 Step3 3. Inject Diethylphosphinic Chloride (Dropwise, RT to 60°C) Step2->Step3 Reaction Reaction Phase (Formation of M-O-P Bonds Precipitation of Et3N-HCl) Step3->Reaction Wash 4. Purification (Centrifuge/Wash with Ethanol/Acetone) Reaction->Wash Final Final Product: Diethylphosphinate-Capped NPs Wash->Final

Figure 2: Step-by-step protocol for surface functionalization using DEPC.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are required:

  • FTIR Spectroscopy:

    • Look for: Appearance of strong P=O stretching bands around 1150–1200 cm⁻¹ .

    • Look for: Disappearance of broad O-H stretch (3400 cm⁻¹) or C=O carboxylate peaks (1550 cm⁻¹) if performing exchange.

  • ³¹P NMR (Liquid or Solid State):

    • Free DEPC signal (approx. +60 to +80 ppm) should disappear.

    • Bound Phosphinate signal will appear shifted and broadened (approx. +40 to +60 ppm) due to restricted tumbling.

  • Solubility Test:

    • Native Metal Oxides (hydrophilic)

      
       DEPC Modified (dispersible in DCM/Chloroform).
      
    • Note: Diethyl chains are short; they may not provide steric stabilization in pure Hexane. They are best for polar organics.

Safety & Troubleshooting

  • Moisture Sensitivity: DEPC hydrolyzes rapidly to form Diethylphosphinic acid and HCl. Always use anhydrous solvents and dry glassware.

  • Corrosivity: HCl gas is a byproduct if no base is used. The protocol must include an amine scavenger (TEA/Pyridine) to protect acid-sensitive cores (like InP or CdSe).

  • Aggregation: If NPs aggregate upon DEPC addition, the ligand density might be too low, or the solvent polarity is mismatched for the short ethyl chains. Try a solvent blend (e.g., Chloroform/Ethanol).

References

  • Capping Agents in Nanotechnology

    • Role of capping agents in the application of nanoparticles in biomedicine.[1] (2020).[2][3] NIH.

  • Phosphinic Acid Ligands

    • Mono-alkyl Phosphinic Acids as Ligands in Nanocrystal Synthesis.[4] (2018).[3] Chemistry of Materials.

  • Surface Modification of Metal Oxides

    • Surface functionalization of magnetic iron oxide nanoparticles.[1][5][6][7] (2019).[1][3] PubMed.

  • Ligand Exchange Mechanisms

    • Mechanistic aspects of ligand exchange in Au nanoparticles. (2015).[3] RSC Advances.

  • Acylphosphines in Synthesis

    • Acylphosphine Route to Colloidal InP Quantum Dots. (2021). PMC.

Sources

Troubleshooting & Optimization

Handling precautions for moisture-sensitive diethylphosphinic chloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DEPC-HNDL-001
Status: Active Guide
Assigned Specialist: Senior Application Scientist, Process Chemistry

Reagent Profile & Critical Properties

User Query: I need to confirm the physicochemical properties and understand why this reagent smokes in air. What is the mechanism of degradation?

Specialist Response: Diethylphosphinic chloride (DEPC) is a highly reactive phosphorylating agent used primarily to introduce the diethylphosphinyl group into organic molecules. Its utility in drug development stems from its high electrophilicity; however, this same property makes it aggressively moisture-sensitive.

Physicochemical Data Table
PropertyValueCritical Note
CAS Number 1112-37-4Verify label; distinct from phosphorothioates.
Formula

Phosphorus(V) center is the reactive site.
Appearance Colorless to pale yellow liquidDarkening indicates significant decomposition.
Density ~1.08 g/mL at 25°CDenser than most ethereal solvents.
Boiling Point 106–107°C (at 16 mmHg)High BP makes removal by rotovap difficult; requires vacuum distillation.
Sensitivity High Moisture Sensitivity Hydrolyzes immediately upon contact with ambient humidity.
The Hazard Mechanism: Hydrolysis

When DEPC contacts moisture (even atmospheric humidity), it undergoes rapid hydrolysis. This is not a passive degradation; it is an exothermic reaction that generates Hydrochloric Acid (HCl) gas and Diethylphosphinic Acid .

  • Why it smokes: The "smoke" you see is actually aerosolized hydrochloric acid forming when the liberated HCl gas meets water vapor in the air.

  • The Consequence: This reaction compromises the stoichiometry of your experiment (lowering yield) and generates acidic byproducts that can degrade acid-sensitive substrates.

Diagram 1: Hydrolysis Pathway & Degradation Logic

HydrolysisMechanism DEPC Diethylphosphinic Chloride (Active Reagent) TS Pentacoordinate Transition State DEPC->TS Nucleophilic Attack H2O H₂O (Moisture) H2O->TS Acid Diethylphosphinic Acid (Inactive Impurity) TS->Acid Cl Elimination HCl HCl Gas (Corrosive Fumes) TS->HCl Exothermic Release

Figure 1: Mechanistic pathway of DEPC hydrolysis. Note that for every mole of DEPC hydrolyzed, one mole of corrosive HCl gas is released.

Standard Operating Procedures (SOP)

User Query: How do I transfer this reagent without degrading it? Can I use a regular syringe?

Specialist Response: You cannot use standard open-air transfer techniques. You must utilize a Positive Pressure Inert Transfer method. The protocol below is designed to be "self-validating"—meaning the physics of the setup will tell you if you are making a mistake before the reagent is ruined.

Protocol: Inert Syringe Transfer

Prerequisites:

  • Oven-dried glassware (>120°C for 4 hours).

  • Inert gas source (

    
     or Ar) with a bubbler/manifold.
    
  • Glass syringe with a Luer-lock tip (plastic syringes can swell/leach).

  • Long stainless steel needle (deflected point preferred to prevent coring septa).

Step-by-Step Workflow:

  • The Nitrogen Flush (Validation Step 1):

    • Insert a needle connected to the inert gas line into the DEPC reagent bottle septum.

    • Validation: Watch the oil bubbler. It should bubble vigorously, confirming positive pressure inside the bottle. If it doesn't, your line is blocked or empty.

  • Syringe Purge:

    • Insert the sampling syringe needle into the headspace (not the liquid) of the bottle.

    • Pull the plunger to fill with inert gas, then expel. Repeat 3x.

    • Why: This removes air/moisture from the syringe barrel and replaces it with dry gas.

  • The Draw (Validation Step 2):

    • Lower the needle tip into the liquid.

    • Slowly pull the plunger.

    • Validation: If you see bubbles forming inside the liquid as you pull, your needle connection is loose, and you are pulling in air. The liquid draw should be visually seamless.

  • The Transfer:

    • Withdraw the liquid to the desired volume.

    • Lift the needle into the headspace. Pull a small cushion of inert gas into the syringe (buffer gap).

    • Transfer immediately to the reaction flask (which must also be under inert gas).

Diagram 2: Inert Transfer Decision Logic

SyringeTransfer Start Start Transfer CheckGas Check Inert Gas Line (Bubbler Active?) Start->CheckGas Purge Purge Syringe (3x) with N2/Ar CheckGas->Purge InsertLiq Insert Needle into Liquid Purge->InsertLiq Draw Draw Liquid Slowly InsertLiq->Draw Decision Bubbles in Syringe? Draw->Decision Stop STOP: Leak Detected (Tighten Luer/Replace) Decision->Stop Yes Proceed Proceed: Lift to Headspace Decision->Proceed No (Clear Liquid) Inject Inject into Reaction Flask Proceed->Inject

Figure 2: Decision tree for inert syringe transfer. The "Bubbles" check is the critical self-validating step.

Troubleshooting & FAQs

Q1: I see white fumes forming around the septum when I withdraw the needle. Is the bottle ruined?

  • Diagnosis: This is HCl formation due to trace humidity reacting with the droplet on the needle tip.

  • Impact: The bulk reagent inside is likely safe if the bottle was under positive pressure (nitrogen flowing out prevented air flowing in).

  • Action: Wipe the septum with a dry cloth. Ensure the nitrogen line remains connected until you seal the cap. Do not wipe with a wet tissue/alcohol wipe, as this will suck moisture into the puncture hole.

Q2: The glass stopper on my storage flask is stuck. I can't open it.

  • Diagnosis: DEPC hydrolyzed in the joint ground glass, forming phosphinic acid which acts like a cement, or HCl caused corrosion.

  • Action:

    • Do not force it. The flask may shatter.

    • Apply gentle heat (heat gun) to the outer joint to expand it.

    • If that fails, submerge the joint (inverted) in an ultrasonic bath of dry toluene.

    • Prevention: Always use Teflon sleeves or grease (Krytox/high-vacuum grease) on ground glass joints when storing acid chlorides.

Q3: My reaction turned cloudy immediately upon adding DEPC.

  • Diagnosis:

    • Moisture in Solvent: If your solvent wasn't dry, DEPC hydrolyzed to diethylphosphinic acid, which may be less soluble or formed a salt with your base.

    • Amine Salt Formation: If your reaction contains a base (e.g., Triethylamine), the formation of

      
       is a normal byproduct and will appear as a white precipitate.
      
  • Verification: Check the pH. If it is highly acidic, you likely had hydrolysis.[1] If the reaction proceeds (TLC check), the precipitate is likely just the amine salt byproduct.

Emergency Response: Quenching & Disposal

User Query: I have 5 mL of leftover DEPC in a syringe. How do I dispose of it safely?

WARNING: Never add DEPC directly to water. The heat generation can cause a "steam explosion," spraying acid.

Controlled Quenching Protocol
  • Preparation:

    • Set up a 250 mL beaker with a stir bar in an ice bath (

      
      ).
      
    • Fill with 50 mL of 10% Sodium Carbonate (

      
      )  or Sodium Bicarbonate  solution. Alternatively, use Methanol/Ice for a slower quench.
      
  • The Addition (The "Dropwise" Rule):

    • Add the DEPC to the stirring alkaline solution dropwise .

    • Observation: You will see fizzing (

      
       release from the base neutralizing the HCl).
      
    • Wait for the fizzing to stop between drops.

  • Completion:

    • Once added, stir for 30 minutes.

    • Check pH.[2][3] It should be neutral (pH 7) or slightly basic. If acidic, add more base.

    • Dispose of the resulting aqueous waste according to your institution's halogenated/acidic waste protocols.

References
  • Thermo Scientific Chemicals . Diethylphosphinic chloride, 98% Safety Data Sheet (SDS). Retrieved from .

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 5195381, Diethylphosphinic chloride. Retrieved from .

  • Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Standard industry reference for inert transfer techniques).
  • University of California, San Diego (UCSD) . SOP: Acid Chlorides Handling and Disposal. Retrieved from .

Sources

Technical Support Center: Purification of Diethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification and Troubleshooting of Diethylphosphinic Chloride (


)
Audience:  Organic Chemists, Process Engineers, and Drug Development Scientists.
Executive Summary & Chemical Profile

Diethylphosphinic chloride (CAS: 1112-37-4) is a critical organophosphorus intermediate used in the synthesis of flame retardants, agrochemicals, and peptide coupling agents. Its high reactivity makes it prone to rapid hydrolysis, generating diethylphosphinic acid and hydrogen chloride gas upon contact with atmospheric moisture.

Successful purification relies almost exclusively on fractional distillation under reduced pressure . The compound’s high atmospheric boiling point (~233°C) makes atmospheric distillation dangerous due to thermal decomposition and anhydride formation.

Physical Properties Table
PropertyValueNotes
Molecular Formula

Molecular Weight 140.55 g/mol
Boiling Point (Atm) ~233°CDo not distill at 1 atm (Decomposition risk).[1][2]
Boiling Point (Vac) ~105–110°C @ 10 mmHgRecommended range for purification.
Appearance Colorless to pale yellow liquidDarkens with oxidation/impurities.
Solubility DCM, THF, TolueneReacts violently with water/alcohols.
Stability Moisture SensitiveStore under

or Ar.
Troubleshooting & FAQs
Category A: Distillation & Isolation [3][4][5][6]

Q: I am seeing a yellow/brown discoloration in my crude product. How do I remove it? A: The discoloration is typically due to traces of elemental sulfur (if prepared via thiophosphoryl routes), polymerized organic impurities, or residual iodine/chlorine.

  • Solution: Perform a vacuum distillation .[2][7] The colored impurities are generally non-volatile residues (pot bottoms).

  • Pro-Tip: If the color persists in the distillate, packing the column with a small amount of copper turnings can sometimes scavenge sulfur/halogen impurities, though a simple vigreux column is usually sufficient.

Q: What vacuum pressure should I use? The boiling point is too high at atmospheric pressure. A: Never distill diethylphosphinic chloride at atmospheric pressure (233°C). At temperatures >150°C, it risks disproportionation into pyrophosphinates (anhydrides).

  • Target: Aim for <15 mmHg .

  • Expected bp: ~105–110°C at 10 mmHg.

  • Setup: Use a short-path distillation head or a Vigreux column. Ensure all joints are greased with high-vacuum grease and clipped.

Q: My product is smoking when exposed to air. Is this normal? A: Yes, but it indicates hydrolysis. The "smoke" is hydrochloric acid (HCl) mist formed when the chloride reacts with moisture in the air.

  • Action: This confirms the identity of the acyl chloride but also highlights the need for strict Schlenk techniques . Handle only under nitrogen or argon.

Category B: Purity Analysis

Q: How can I distinguish the product from the hydrolyzed acid in


 NMR? 
A: 

NMR is the gold standard for purity checks.
  • Diethylphosphinic Chloride (

    
    ):  Typically resonates downfield, approx. 75–85 ppm  (depending on solvent, e.g., 
    
    
    
    ).
  • Diethylphosphinic Acid (

    
    ):  Resonates upfield relative to the chloride, approx. 50–60 ppm .
    
  • Diagnosis: If you see a significant peak around 50-60 ppm, your product has hydrolyzed. Re-distill or treat with thionyl chloride (

    
    ) to convert the acid back to the chloride before distillation.
    

Q: Can I use silica gel chromatography for purification? A: No. Silica gel contains surface hydroxyl groups and adsorbed water. Diethylphosphinic chloride will react with the silica, hydrolyzing to the acid and permanently binding to the column matrix. Distillation is the only viable purification method.

Detailed Purification Protocol: Vacuum Distillation

Objective: Isolate high-purity diethylphosphinic chloride from a crude reaction mixture (e.g., from the reaction of diethylphosphinic acid with


).
Equipment Required
  • Round-bottom flask (RBF) with stir bar.

  • Vigreux column (optional, for higher purity).

  • Short-path distillation head with thermometer.

  • Vacuum pump with cold trap (Liquid

    
     or Dry Ice/Acetone).
    
  • Manometer/Vacuum gauge.

  • Receiving flasks (pre-dried).

  • Inert gas (

    
     or Ar) line.
    
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry all glassware under vacuum and backfill with Nitrogen/Argon.

    • Ensure the cold trap is active to protect the pump from corrosive HCl or

      
       vapors.
      
  • Degassing/Stripping:

    • If the crude mixture contains residual thionyl chloride (

      
      ) or solvent (DCM/Toluene), remove these first at ambient temperature to 40°C  under weak vacuum (water aspirator or controlled pump).
      
    • Why? Volatiles entering the high-vacuum pump can degrade pump oil.

  • Distillation Setup:

    • Connect the RBF to the distillation apparatus.

    • Apply high vacuum (<10 mmHg).

    • Begin heating the oil bath slowly.

  • Fraction Collection:

    • F1 (Forerun): Collect the first few drops that come over below the expected boiling point. This often contains residual volatiles.

    • F2 (Main Fraction): Collect the stable fraction boiling at ~105–115°C (at 10 mmHg) . The liquid should be clear and colorless.[8]

    • Pot Residue: Do not distill to dryness. The residue will contain polymerized byproducts and salts.

  • Storage:

    • Immediately transfer the main fraction to a Schlenk tube or a storage bottle with a Teflon-lined septum under inert gas.

    • Seal with Parafilm. Store in a cool, dry place.

Visualizing the Process
Diagram 1: Purification Workflow

This flowchart illustrates the critical decision points during the isolation process.

PurificationWorkflow Start Crude Reaction Mixture (Et2P(O)Cl + Impurities) Stripping Step 1: Strip Volatiles (Remove SOCl2/Solvent) Start->Stripping VacCheck Check Vacuum (<15 mmHg?) Stripping->VacCheck VacCheck->VacCheck No (Fix Leaks) Heat Apply Heat (Oil Bath) VacCheck->Heat Yes Forerun Collect Forerun (Low boiling volatiles) Heat->Forerun T < 100°C MainFrac Collect Main Fraction (~105-115°C @ 10mmHg) Forerun->MainFrac T Stable Analysis QC: 31P NMR (Check for ~80 ppm peak) MainFrac->Analysis Analysis->Heat Impure (Redistill) Storage Store under Argon Analysis->Storage Pure

Caption: Logical workflow for the isolation and purification of diethylphosphinic chloride.

Diagram 2: Hydrolysis & Degradation Pathway

Understanding why moisture exclusion is vital.

Hydrolysis Chloride Diethylphosphinic Chloride (Et2P(O)Cl) Reactive Electrophile TS Transition State (Pentacoordinate Phosphorus) Chloride->TS + H2O Water H2O (Moisture) Water->TS Acid Diethylphosphinic Acid (Et2P(O)OH) Solid/Viscous Liquid TS->Acid Hydrolysis HCl HCl Gas (Corrosive Fumes) TS->HCl Byproduct

Caption: Mechanism of hydrolysis. Exposure to moisture rapidly converts the chloride to the acid and releases HCl gas.

References
  • Hongjia Chemical. (n.d.). Synthesis Methods and Applications of Diethylphosphinic Chloride. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2010). Reactions of phosphonic and phosphoric dichlorides: Synthesis and Purification. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Diethylphosphinic Chloride (Et₂P(O)Cl)

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ Critical Disambiguation Warning

Before proceeding, verify your reagent. The acronym "DEPC" is frequently used for three distinct chemical entities in life sciences. This guide strictly covers Diethylphosphinic chloride (CAS: 1112-37-4).[1]

Acronym UsageChemical NameFunction
Target of this Guide Diethylphosphinic chloride Phosphorylating agent, Intermediate
DEPC (Bio)DiethylpyrocarbonateRNAse inhibitor, Histidine modifier
DEPC (Peptide)Diethyl phosphorocyanidatePeptide coupling reagent

Module 1: Synthesis & Production Optimization

Q: My conversion rate from diethylphosphinic acid is stalling. How do I drive the reaction to completion?

A: The conversion of diethylphosphinic acid (


) to the chloride is typically achieved using Thionyl Chloride (

). Stalling usually indicates insufficient removal of byproducts or lack of catalysis.

Optimized Protocol:

  • Stoichiometry: Use a 1.2 to 1.5 molar excess of

    
    . The excess acts as a solvent and drives the equilibrium.
    
  • Catalysis: Add 1-2 mol% of Dimethylformamide (DMF) . DMF forms the Vilsmeier-Haack reagent intermediate (

    
    ), which is a far more potent chlorinating agent than 
    
    
    
    alone.
  • Temperature Profile:

    • Initiation:

      
       (slow addition to control exotherm).
      
    • Reaction: Ramp to

      
       for 2–4 hours.
      
    • Degassing: A final nitrogen sparge at

      
       is critical to remove dissolved 
      
      
      
      and
      
      
      , which can reverse the reaction upon cooling.
Q: The product is darkening during the reaction. What is causing this decomposition?

A: Darkening (yellow


 orange 

brown) is a signature of thermal disproportionation or oxidative degradation .
  • Cause 1: Overheating. Organophosphorus chlorides can undergo disproportionation at temperatures

    
    . Ensure your oil bath does not exceed 
    
    
    
    .
  • Cause 2: Oxygen Ingress. Phosphinyl chlorides are susceptible to oxidation. The reaction must be performed under a positive pressure of dry Argon or Nitrogen.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Diethylphosphinic Acid Reaction Chlorination (50-70°C, N2 atm) Start->Reaction Add dropwise Reagent SOCl2 + DMF (cat) Reagent->Reaction Degas Degassing (Remove SO2/HCl) Reaction->Degas Complete Conversion Distillation Vacuum Distillation (Target: 106°C @ 18mmHg) Degas->Distillation Crude Oil Product Pure Diethylphosphinic Chloride Distillation->Product Collect Fraction

Figure 1: Optimized synthesis workflow for Diethylphosphinic Chloride emphasizing the critical degassing step.

Module 2: Purification & Handling

Q: I cannot achieve a stable boiling point during distillation. The temperature fluctuates wildly.

A: This is a classic symptom of pressure instability or residual solvent release .

  • Vacuum Stability: Diethylphosphinic chloride has a high atmospheric boiling point (~233°C), which is close to its decomposition temperature. You must distill under vacuum.[2]

    • Target:106–108°C at 18 mmHg (or approx. 80–85°C at 5 mmHg).

  • Fore-run Removal: Residual

    
     boils much lower (
    
    
    
    atm). If you see a fraction coming off at
    
    
    under vacuum, this is thionyl chloride. Discard this fore-run before collecting the main fraction.
Q: The clear liquid turns cloudy within hours of storage. Is it still usable?

A: Cloudiness indicates hydrolysis due to moisture ingress. The precipitate is likely diethylphosphinic acid or its anhydrides.

  • Diagnosis: Take a

    
     NMR.
    
    • 
       ~60-65 ppm: Product (Chloride).
      
    • 
       ~50-55 ppm: Hydrolysis product (Acid).
      
  • Remediation: If the acid content is <5%, you can re-distill. If >10%, the generated HCl will catalyze further decomposition. Discard and resynthesize.

  • Prevention: Store in a Schlenk flask with a Teflon (PTFE) stopcock, taped with parafilm, at

    
    . Do not use standard ground glass stoppers without grease, as the chloride can seize the joint.
    
Data: Physical Property Reference
PropertyValueNotes
Molecular Weight 140.55 g/mol
Boiling Point (atm) ~233°CAvoid. Decomposition risk.[3][4]
Boiling Point (vac) 106–107°C @ 18 mmHgRecommended distillation range.
Density 1.079 g/mLAt 25°C.
Flash Point 95°CClass IIIB Combustible Liquid.
Appearance Colorless to pale yellowDark color indicates impurities.

Module 3: Application (Coupling & Phosphorylation)[5][6]

Q: When reacting DEPC with amines/alcohols, I get low yields and "gummy" precipitates.

A: This is caused by the formation of amine-hydrochloride salts which trap the reagent.

Troubleshooting Protocol:

  • Base Scavenger: You must use a non-nucleophilic base to scavenge the HCl generated.

    • Recommendation:Triethylamine (

      
      )  or DIPEA (Hünig's base) .
      
    • Stoichiometry: Use at least 1.1 equivalents of base relative to the chloride.[5]

  • Solvent Choice:

    • Preferred:Dichloromethane (DCM) or THF .

    • Avoid: Wet solvents (immediate hydrolysis) or nucleophilic solvents (alcohols, water).

  • Order of Addition:

    • Dissolve Nucleophile (Amine/Alcohol) + Base in solvent.

    • Cool to

      
      .
      
    • Add Diethylphosphinic chloride dropwise . (Rapid addition causes local overheating and side reactions).

Visualization: Troubleshooting Logic Tree

Troubleshooting Start Problem Encountered Issue1 Low Yield / No Reaction Start->Issue1 Issue2 Product is Acidic/Cloudy Start->Issue2 Check1 Check 31P NMR Issue1->Check1 Check2 Check Reagent Quality Issue2->Check2 Sol1 Add Catalyst (DMF) or Increase Temp Check1->Sol1 Starting Material Remains Sol2 Dry Solvents & Add Base (Et3N) Check1->Sol2 Complex Mixture Sol3 Redistill under Vacuum Check2->Sol3 Hydrolysis Detected

Figure 2: Decision matrix for troubleshooting common reaction failures.

References

  • Synthesis & Catalysis: Maier, L. "Organic Phosphorus Compounds 90.[6] A Convenient, One-Step Synthesis of Alkyl- and Arylphosphonyl Dichlorides." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 47, no.[4] 3-4, 1990, pp. 465-470. Link (Describes thionyl chloride/DMF catalysis mechanism).

  • Physical Properties: ChemicalBook. "Diethylphosphinic Chloride - CAS 1112-37-4 Properties." Link

  • Hydrolysis Kinetics: Keglevich, G., et al. "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules, vol. 25, no.[2] 20, 2020. Link

  • Safety & Handling: ILO/WHO International Chemical Safety Cards (ICSC). "Diethylthiophosphoryl Chloride" (Analogous handling for phosphinic chlorides). Link

  • Distillation Protocols: Organic Syntheses, Coll. Vol. 4, p.950 (1963). "Diethyl Phosphite" (Describes vacuum distillation techniques for sensitive organophosphorus liquids). Link

Sources

Technical Support Hub: Diethylphosphinic Chloride (DEPC) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Hub for researchers handling Diethylphosphinic Chloride (DEPC). It prioritizes field-proven containment strategies over generic advice.

Status: Active | Ticket: Prevention of Hydrolytic Degradation | Tier: Level 3 (Senior Scientist)

Reagent Profile & Critical Data

Reagent ID: Diethylphosphinic Chloride (


)
Primary Risk:  Rapid hydrolysis leading to yield loss, HCl evolution, and formation of acidic impurities (

).
PropertyValueCritical Note
Physical State Clear, colorless liquidBecomes cloudy/fuming upon moisture contact.[1]
Boiling Point ~233°C (at 760 mmHg)High boiling point makes removal by evaporation difficult; hydrolysis prevention is key.
Density 1.08 g/mLDenser than many ethereal solvents; sinks in water (before reacting).
Molecular Weight 140.55 g/mol Used for stoichiometry calculations.
Sensitivity High (Moisture/Air)Zero-tolerance for water. Reacts exothermically.

The Mechanics of Failure: Why Hydrolysis Occurs

To prevent failure, you must understand the enemy. DEPC is an electrophilic phosphorus species. The phosphorus atom is electron-deficient (polarized by the Oxygen and Chlorine) and is a "hard" electrophile.

The Hydrolysis Cascade:

  • Ingress: Atmospheric moisture or wet solvent introduces

    
    .
    
  • Attack: Water acts as a nucleophile, attacking the central Phosphorus atom.

  • Displacement: Chloride (

    
    ) is a good leaving group and is expelled.
    
  • Degradation: The result is Diethylphosphinic Acid (inert to further coupling) and HCl gas (corrosive to equipment and sensitive substrates).

Visualization: The Hydrolysis Trap

The following diagram illustrates the failure mode and the intervention points required to stop it.

DEPC_Hydrolysis DEPC Diethylphosphinic Chloride (Active Reagent) Transition Tetrahedral Intermediate DEPC->Transition Electrophilic Attack H2O Moisture (H₂O) (The Threat) H2O->Transition Nucleophilic Attack Product Diethylphosphinic Acid (Dead End/Impurity) Transition->Product Cl⁻ Elimination HCl HCl Gas (Corrosive Byproduct) Transition->HCl Exothermic Barrier1 BARRIER 1: Anhydrous Solvents (<50 ppm H₂O) Barrier1->H2O Eliminates Source Barrier2 BARRIER 2: Inert Atmosphere (N₂/Ar Schlenk Line) Barrier2->H2O Excludes Source

Figure 1: Mechanistic pathway of DEPC hydrolysis showing critical intervention points (Barriers) required to maintain reagent integrity.

Troubleshooting & Diagnostics (FAQ)

Direct answers to common observations in the lab.

Q: I see white "smoke" coming from the needle tip during transfer. Is my reagent ruined? A: Not necessarily the bulk, but your transfer path is compromised.

  • Diagnosis: The "smoke" is HCl gas formed when DEPC vapor meets atmospheric humidity.

  • Immediate Action: Stop the transfer. Purge the receiving vessel with inert gas for 5 more minutes. Ensure the needle is unclogged.

  • Prevention: Use the Positive Pressure Cannula method (detailed below) rather than simple syringe transfer if humidity is high (>40%).

Q: My reaction mixture turned cloudy immediately upon adding DEPC. Why? A: This indicates a "Crash-Out" event, likely due to one of two reasons:

  • Moisture Contamination: You just made Diethylphosphinic acid, which may be less soluble in your non-polar solvent (e.g., Hexane/Toluene).

  • Amine Salt Formation: If you have a base (like Triethylamine) in the flask, it is reacting with the HCl generated from partial hydrolysis or the desired coupling reaction to form

    
     (white solid).
    
  • Test: Take an aliquot. If the solid dissolves in water and the organic layer shows the desired product by TLC/LCMS, it is salt formation (Normal). If the starting material is gone and you only see acid byproduct, it is Hydrolysis (Failure).

Q: Can I use "store-bought" anhydrous solvents? A: Trust but Verify.

  • Commercial "anhydrous" solvents in septum-sealed bottles are often compromised after the first puncture.

  • Requirement: For DEPC reactions, solvents must be dried over activated molecular sieves (3Å or 4Å) for at least 24 hours or dispensed from a Solvent Purification System (SPS). The water content must be <50 ppm.

Validated Protocol: The "Zero-Moisture" Transfer

Standard syringe techniques are insufficient for highly sensitive phosphinic chlorides in humid environments. Use this Schlenk-based protocol.

Reagents & Setup
  • Solvent: Dichloromethane (DCM) or THF (Distilled over CaH2 or Na/Benzophenone, or SPS grade).

  • Glassware: Flame-dried under vacuum (0.1 mmHg) with heat gun, backfilled with Argon (3 cycles).

  • Base: Dry Triethylamine (distilled over KOH) or DIPEA (Hunig's base) to scavenge HCl.

Step-by-Step Workflow
  • System Preparation:

    • Secure a 2-neck Round Bottom Flask (RBF) to the Schlenk line.

    • Add a magnetic stir bar and cap with rubber septa (wired down).

    • Flame dry the entire assembly under vacuum. Backfill with

      
      .
      
  • Reagent Preparation (The "Sacrificial" Syringe):

    • Do not insert a needle directly into the DEPC stock bottle without an inert gas blanket.

    • Insert a

      
       inlet needle into the stock bottle septum to equalize pressure.
      
    • Use a glass syringe (oven-dried) with a long stainless steel needle. Flush the syringe with

      
       three times inside the stock bottle headspace before drawing liquid.
      
  • The Transfer:

    • Draw the required volume of DEPC.

    • Crucial: Draw a small "cushion" of inert gas into the syringe tip before pulling the needle out. This protects the liquid at the tip from reacting with air during the transit from bottle to flask.

    • Inject dropwise into the reaction flask (cooled to 0°C) through the septum.

  • The "Scavenger" Check:

    • Ensure your tertiary amine base (1.1 - 1.5 equivalents) is present before adding the nucleophile (alcohol/amine) if the reaction is slow, or add DEPC to a mixture of Nucleophile+Base.

    • Note: For DEPC, adding the base after DEPC is risky because the HCl generated immediately upon reaction needs to be neutralized instantly to prevent acid-catalyzed side reactions.

Experimental Logic Flow

Experimental_Setup Start Start: DEPC Reaction Setup CheckGlass Is Glassware Flame-Dried? Start->CheckGlass DryGlass ACTION: Flame dry under Vac Backfill N₂ (3x) CheckGlass->DryGlass No CheckSolvent Solvent Water Content < 50ppm? CheckGlass->CheckSolvent Yes DryGlass->CheckGlass DrySolvent ACTION: Dry over 4Å Sieves or Distill CheckSolvent->DrySolvent No SetupReaction Prepare Nucleophile + Base in Solvent (0°C) CheckSolvent->SetupReaction Yes DrySolvent->CheckSolvent Transfer Add DEPC via Inert Syringe/Cannula SetupReaction->Transfer Monitor Monitor: White Precipitate? Transfer->Monitor Result1 Salt (Et₃N·HCl) Reaction Proceeding Monitor->Result1 Base Present Result2 Cloudiness w/o Base? Hydrolysis Detected! Monitor->Result2 No Base

Figure 2: Decision tree for experimental setup and real-time monitoring of DEPC reactions.

References

  • ChemicalBook. (2024).[2] Diethylphosphinic chloride Physical Properties and Boiling Point.[1][3][4][5] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Diethylthiophosphoryl chloride (Analogous Reactivity Profile). Retrieved from

  • Wipf, P. (2014).[6] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from

  • Kevill, D. N., & Ryu, Z. H. (2007). Kinetics and Mechanism of the Aminolysis of Diphenyl Phosphinic Chloride. Bulletin of the Korean Chemical Society.[7] Retrieved from

Sources

Common side reactions with diethylphosphinic chloride and anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The coupling of diethylphosphinic chloride (


) with anilines is a fundamental transformation in the synthesis of bioactive phosphinic amides. While seemingly analogous to carboxylic amide coupling, phosphorus chemistry introduces unique challenges—specifically high hydrolytic instability and the formation of P-O-P anhydride impurities.

This guide provides a technical deep-dive into the "hidden" failure modes of this reaction. Unlike standard protocols, we focus here on what goes wrong , why , and how to fix it using self-validating analytical methods.

Module 1: The "No Reaction" & Hydrolysis Trap

The Symptom: You observe low conversion to the product, and 31P NMR shows a new, large peak upfield from your starting material. Adding more reagent doesn't push the reaction to completion.

The Root Cause: Diethylphosphinic chloride is extremely moisture-sensitive.[1][2] Upon contact with trace water (in solvent or atmosphere), it hydrolyzes to diethylphosphinic acid (


).
  • Key Insight: The acid form is unreactive toward anilines under standard nucleophilic substitution conditions (mild base). It requires coupling agents (e.g., HATU/T3P) to react, effectively becoming a "dead end" in your flask.

Diagnostic (31P NMR):

  • Starting Material (

    
    ):  Typically resonates downfield (approx. 60–80 ppm, solvent dependent).
    
  • Hydrolyzed Product (

    
    ):  Resonates significantly upfield relative to the chloride (often shifted by -10 to -20 ppm).[1]
    

Corrective Protocol:

  • Solvent Drying: Do not rely on "anhydrous" bottles opened weeks ago. Karl Fischer (KF) titration must show

    
     ppm water.
    
  • Reagent Quality Check: Run a quick 31P NMR of the neat chloride in dry

    
     before starting. If the "acid" peak constitutes 
    
    
    
    , distill the reagent or add a slight excess (1.2–1.5 eq) to account for the inactive portion.

Module 2: The "Ghost" Impurity (Pyrophosphinates)

The Symptom: The reaction seems to work, but you see a persistent impurity peak in the 31P NMR that is difficult to remove by chromatography.

The Root Cause: This is the formation of diethylphosphinic anhydride (also known as a pyrophosphinate).

  • Mechanism: If partial hydrolysis occurs, the resulting acid (

    
    ) acts as a nucleophile toward the remaining chloride (
    
    
    
    ) in the presence of a base.
  • Reaction:

    
    [1]
    

Visualizing the Competition:

ReactionPathways Start Diethylphosphinic Chloride (Et2P(O)Cl) Product Target Phosphinic Amide (Et2P(O)NHAr) Start->Product + Aniline / Base Acid Diethylphosphinic Acid (Et2P(O)OH) Start->Acid + H2O (Hydrolysis) Aniline Aniline (Ar-NH2) Water Trace Water (H2O) Anhydride Pyrophosphinate Impurity (Et2P(O)-O-P(O)Et2) Acid->Anhydride + Start / Base

Figure 1: Reaction pathways showing the competition between product formation and the pyrophosphinate side reaction.

Troubleshooting Guide:

ObservationActionable Step
Prevention Add the phosphinic chloride slowly (dropwise) to the aniline/base mixture at 0°C. This ensures the chloride is consumed by the amine before it can react with any hydrolyzed acid.
Purification The anhydride is often stable on silica but hydrolyzes during aqueous workup if the pH is not controlled. Quench with water/bicarbonate and stir for 30 mins before extraction to convert the anhydride back to the water-soluble acid (

), which washes away.

Module 3: Regioselectivity (O- vs. N-Attack)

The Issue: When reacting with aminophenols (anilines containing an -OH group), you obtain a mixture of Phosphoramide (N-P bond) and Phosphinate Ester (O-P bond).[1]

Scientific Context:

  • Hard/Soft Acid-Base Theory (HSAB): Phosphorus (V) is a hard electrophile.[1]

  • Kinetics: Under neutral conditions, the amine is more nucleophilic. However, if you use a strong base (e.g., NaH, KHMDS) or even excess TEA in polar solvents, you may deprotonate the phenol (

    
    ), making it a potent nucleophile that attacks the phosphorus rapidly.[1]
    

Optimization Protocol:

  • Base Selection: Use mild organic bases (Pyridine, Triethylamine) rather than inorganic bases.

  • Stoichiometry: Use exactly 1.0–1.1 equivalents of base. Excess base promotes phenol deprotonation.

  • Solvent: Non-polar solvents like Dichloromethane (DCM) favor N-attack over O-attack compared to polar aprotic solvents like DMF.[1]

Module 4: Standardized "Gold Standard" Protocol

To minimize the side reactions described above, follow this optimized procedure.

Reagents:

  • Aniline derivative (1.0 eq)[1]

  • Diethylphosphinic chloride (1.1 eq)[1]

  • Triethylamine (1.2 eq) or Diisopropylethylamine (DIPEA)[1]

  • Dichloromethane (DCM) [Anhydrous, KF < 50 ppm][1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     or Ar atmosphere.
    
  • Dissolution: Dissolve Aniline and Base in anhydrous DCM. Cool to 0°C .

  • Addition: Dilute Diethylphosphinic chloride in a small volume of DCM. Add this solution dropwise over 10–15 minutes.

    • Why? Keeps the concentration of active chloride low relative to the amine, suppressing anhydride formation.

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC or LCMS.

    • Tip: If LCMS shows the mass of the acid (

      
       Da for 
      
      
      
      ), your reagent has hydrolyzed.
  • Workup (Critical):

    • Quench with saturated aqueous

      
      .
      
    • Stir vigorously for 20 minutes. (This hydrolyzes any remaining anhydride impurity).

    • Extract with DCM. Wash organic layer with water and brine.

    • Dry over

      
       and concentrate.
      

References

  • PubChem. (n.d.). Diethylphosphinic chloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Reich, H. J. (n.d.). 31P Chemical Shifts. University of Wisconsin-Madison, Organic Chemistry Data.[1][3] Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting low yield in diethylphosphinic chloride phosphorylations

[1]

Current Status: Operational Ticket ID: P-Cl-YIELD-OPT Assigned Specialist: Senior Application Scientist, Organophosphorus Chemistry Division[1]

Executive Summary & Triage

You are likely experiencing low yields due to the hydrolytic instability of diethylphosphinic chloride (

HCl scavenging11

Immediate Diagnostic Questions:

  • The "Smoke" Test: Does your reagent fume when the bottle is opened? (Fuming = Hydrolysis

    
     HCl release).[1]
    
  • The Precipitate: In your reaction, do you see a dense white precipitate forming immediately upon addition? (This is good; it is the amine-HCl salt).[1]

  • The Workup: Are you using an aqueous wash? (High risk of product hydrolysis if pH is not controlled).[1]

Reagent Integrity: The Critical First Step

Most "reaction" failures are actually "reagent" failures. Diethylphosphinic chloride degrades into diethylphosphinic acid (

1
Quality Control Protocol

Before starting your batch, verify reagent purity.[1]

ParameterSpecificationDiagnostic Note
Appearance Clear, colorless liquidYellow/Cloudy indicates degradation or polymerized impurities.

NMR

75–80 ppm (Singlet)
Impurity Peak:

50–60 ppm indicates

.[1]
Boiling Point 108–110 °C @ 18 mmHgIf distilling, ensure vacuum is stable.[1] Atmospheric bp is ~233°C (degrades).[1]

Corrective Action: If your reagent contains >5% acid (by NMR integration), you must distill it under vacuum. The acid impurity acts as a proton source, consuming your base and stalling the reaction.

Reaction Mechanism & Optimization

Understanding the mechanism allows us to pinpoint the failure mode. The reaction follows an addition-elimination pathway (often approximated as

1
Visualization: Mechanism & Failure Points

PhosphorylationMechanismReagentDiethylphosphinic Chloride(Et2P(O)Cl)TSPentacoordinateTransition StateReagent->TSHydrolysisFAILURE MODE:Hydrolysis to AcidReagent->HydrolysisFast ReactionNuNucleophile(R-OH / R-NH2)Nu->TSBaseBase(TEA / DIPEA)SaltByproduct(Base-HCl Salt)Base->SaltProductProduct(Phosphinate/Amide)TS->ProductCl- DepartureTS->SaltH+ AbstractionWaterTrace WaterWater->Hydrolysis

Figure 1: Mechanistic pathway showing the competition between productive phosphorylation and hydrolytic failure.[1]

Optimization Parameters
A. Stoichiometry & Base Selection

The reaction generates stoichiometric HCl. If this HCl is not instantly trapped, it can protonate your nucleophile (rendering it unreactive) or catalyze product decomposition.[1]

  • Standard Ratio: 1.0 equiv Nucleophile : 1.1 equiv

    
     : 1.2–1.5 equiv Base .[1]
    
  • Preferred Bases:

    • Triethylamine (TEA):[1] Standard, cheap.[1] Forms bulky salts.

    • Diisopropylethylamine (DIPEA):[1] Use if your nucleophile is sterically hindered.[1]

    • DMAP (4-Dimethylaminopyridine):[1]Use with caution. Add 0.1 equiv as a catalyst only if the reaction is sluggish. DMAP forms a highly reactive N-acyl intermediate that speeds up the reaction but is also very sensitive to moisture.

B. Solvent Compatibility

Solvent choice dictates reaction kinetics and salt precipitation.[1]

SolventRatingNotes
Dichloromethane (DCM) ⭐⭐⭐⭐⭐Excellent solubility for reagents; amine salts precipitate out (driving force).[1] Easy to dry.[1]
THF ⭐⭐⭐⭐Good alternative.[1] Ensure it is peroxide-free and anhydrous.[1]
Toluene ⭐⭐⭐Good for heating, but amine salts may form a "gummy" residue that traps reagents.[1]
DMF/DMSO Avoid. Hygroscopic and difficult to remove.[1] Often causes hydrolysis during workup.[1]

Troubleshooting Logic Tree

Use this decision matrix to identify your specific issue.

TroubleshootingTreeStartStart: Low Yield ObservedCheckNMRCheck 31P NMR of CrudeStart->CheckNMRPeakAcidMajor Peak @ 50-60 ppm(Diethylphosphinic Acid)CheckNMR->PeakAcidHydrolysisPeakSMMajor Peak @ 75-80 ppm(Unreacted Chloride)CheckNMR->PeakSMStalled RxnPeakProdProduct Peak Presentbut lost during workupCheckNMR->PeakProdIsolation IssueSolnAcid1. Dry Solvents (KF < 50ppm)2. Distill Reagent3. Blanket with Ar/N2PeakAcid->SolnAcidSolnSM1. Add DMAP catalyst2. Increase Temp (Reflux)3. Switch to DIPEAPeakSM->SolnSMSolnIso1. Avoid Aqueous Wash2. Filter Salts -> Evaporate3. Flash Column (Neutral Alumina)PeakProd->SolnIso

Figure 2: Troubleshooting logic based on

Standard Operating Procedure (SOP)

Protocol for the phosphorylation of a primary alcohol (R-OH).

Reagents:

  • Substrate (R-OH): 1.0 equiv

  • Diethylphosphinic chloride: 1.1 equiv

  • Triethylamine (TEA): 1.5 equiv (Distilled from

    
    )[1]
    
  • DCM (Anhydrous): 0.2 M concentration[1]

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to 0°C (ice bath).

  • Dissolution: Add R-OH and TEA to the flask. Dissolve in anhydrous DCM.

  • Addition: Add diethylphosphinic chloride dropwise via syringe over 10 minutes.

    • Observation: You should see white "smoke" inside the flask (amine-HCl formation) and the solution effectively turning cloudy.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Take an aliquot for TLC or

      
       NMR.[1] If SM remains, heat to reflux (40°C).[1]
      
  • Workup (The "Dry" Method):

    • Do not add water yet.

    • Dilute with cold

      
       or Hexanes (this precipitates more amine salts).[1]
      
    • Filter the mixture through a pad of Celite or a fritted glass funnel to remove the solid TEA·HCl.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • If the product is stable: Flash chromatography on Silica Gel (using EtOAc/Hexane).

    • If acid-sensitive: Use Neutral Alumina or add 1% TEA to the eluent.[1]

Frequently Asked Questions (FAQs)

Q: Can I use an aqueous workup (water wash)? A: Only if you are certain your product is hydrolytically stable.[1] Diethylphosphinates are generally more stable than chlorophosphates, but they can still hydrolyze at extreme pH.[1] If you must wash, use saturated



11

Q: My reaction turns black/dark brown. A: This usually indicates amine oxidation or impurities in the chloride reagent. Distill your TEA and your diethylphosphinic chloride. Ensure the reaction is under inert atmosphere (

Q: Why is the yield lower with secondary alcohols? A: Steric hindrance. The ethyl groups on the phosphorus already provide some steric bulk. Attacking a secondary center is slower.[1]

  • Fix: Switch base to Pyridine (acts as both solvent and base) or use catalytic DMAP (10 mol%).[1] Heat to 50°C.

References

  • Kabachnik, M. I. ; et al. "Organophosphorus Compounds."[1] Russian Chemical Reviews, 1960 .[1] (Foundational text on phosphinic acid derivatives).

  • Quin, L. D. A Guide to Organophosphorus Chemistry. Wiley-Interscience, 2000 .[1] (Comprehensive guide on P(III)/P(V) reactivity and NMR shifts).

  • Green, M. "Protective Groups in Organic Synthesis - Phosphinates."[1] (General reference for stability of phosphinate esters).

  • Sigma-Aldrich Technical Bulletin . "Handling of Air-Sensitive Reagents."

  • Reich, H. J. "Phosphorus-31 NMR Data."[1] University of Wisconsin-Madison.[1] (Authoritative database for chemical shifts).[1]

Technical Support Guide: Managing HCl Byproduct in Diethylphosphinic Chloride (DEPC) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-DEPC-004 Status: Active Last Updated: 2026-01-28 Department: Organophosphorus Chemistry Applications

Introduction: The HCl Challenge in Phosphinic Chemistry

Diethylphosphinic chloride (Et₂P(O)Cl) is a potent electrophile widely used in drug development for constructing phosphinate linkages (bioisosteres of amino acids) and flame-retardant intermediates. However, its high reactivity comes with a mandatory byproduct: Hydrogen Chloride (HCl) .

Whether you are synthesizing DEPC (where HCl is an off-gas) or using DEPC to couple with nucleophiles (where HCl is a stoichiometric byproduct), failure to manage this acid leads to:

  • Yield Erosion: HCl protonates amine nucleophiles, rendering them unreactive.

  • Product Hydrolysis: Acidic moisture promotes the reversion of DEPC to diethylphosphinic acid.

  • Equipment Corrosion: Pitting of stainless steel reactors.

This guide provides field-proven protocols for neutralizing and removing HCl to ensure high-purity isolation.

Module 1: Chemical Scavenging (Coupling Reactions)

Context: You are reacting DEPC with an amine or alcohol to form a P-N or P-O bond. The Problem: The reaction generates 1 equivalent of HCl. If unneutralized, this HCl will protonate your nucleophile (amine), stopping the reaction at 50% conversion.

Protocol A: The Tertiary Amine Trap (Standard)

For most pharmaceutical intermediates, using a non-nucleophilic tertiary amine base is the gold standard.

Recommended Reagents:

  • Triethylamine (TEA): Cost-effective, easy to remove (bp 89°C).

  • Diisopropylethylamine (DIPEA / Hünig’s Base): Preferred if your nucleophile is sterically hindered or if you observe quaternization side-products with TEA.

Step-by-Step Workflow:

  • Stoichiometry: Use 1.1 to 1.5 equivalents of base relative to DEPC.

  • Order of Addition:

    • Dissolve Nucleophile + Base in solvent (DCM, THF, or Toluene).

    • Cool to 0°C (exothermic reaction).

    • Add DEPC dropwise.

  • Monitoring: The reaction will immediately become cloudy as the amine hydrochloride salt (e.g., TEA·HCl) precipitates.[1] This is a visual confirmation that scavenging is working.

  • Workup (The Critical Step):

    • Filtration: If using non-polar solvents (Toluene/Ether), filter the white precipitate (Amine·HCl) under inert atmosphere.

    • Washing: If the product is water-stable, wash the organic layer with saturated NaHCO₃ to neutralize residual HCl, followed by brine.

Protocol B: Solid-Supported Scavengers (High Purity)

Context: Late-stage drug development where filtration of fine salts is difficult or trace amine contamination is unacceptable.

Strategy: Use Polymer-Supported Diisopropylamine (PS-DIEA) .

  • Mechanism: The HCl is trapped inside the polymer matrix.

  • Advantage: No aqueous workup required.[2] simply filter the resin beads.

  • Drawback: Higher cost; slower kinetics (requires shaking, not magnetic stirring).

Module 2: Mechanical Management (Synthesis of DEPC)

Context: You are synthesizing DEPC from Diethylphosphinic Acid using Thionyl Chloride (SOCl₂). The Problem: Massive evolution of HCl and SO₂ gases.[3]

The "Trap and Neutralize" Scrubber System

Do not rely solely on a fume hood. You must actively scrub the off-gas to prevent corrosion of ductwork and environmental release.

Setup Logic:

  • Reflux Condenser: Returns solvent/reagent to the flask.

  • Oil Bubbler: Prevents backflow of atmospheric moisture (DEPC is water-sensitive).

  • Trap 1 (Empty): Safety buffer to prevent suck-back.

  • Trap 2 (Scrubber): Aqueous NaOH (10-20%).

Visualizing the Setup:

ScrubberSystem Reactor Reactor (DEPC Synthesis) Generates HCl + SO2 Condenser Reflux Condenser (-10°C) Reactor->Condenser Vapor Condenser->Reactor Reflux Bubbler Oil Bubbler (Inert Gas Inlet) Condenser->Bubbler Gas Out TrapEmpty Empty Trap (Anti-Suckback) Bubbler->TrapEmpty HCl/SO2 Scrubber Caustic Scrubber (20% NaOH) TrapEmpty->Scrubber Gas Flow Exhaust Exhaust Scrubber->Exhaust Neutralized Gas

Caption: Figure 1. Closed-loop scrubbing system for DEPC synthesis. Essential for preventing acid corrosion and moisture ingress.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a solid block. What happened?

Diagnosis: Solvent choice. Explanation: Amine hydrochloride salts (TEA·HCl) are insoluble in non-polar solvents like Toluene or Ether. If the concentration is too high (>0.5 M), the precipitate can seize the stirrer. Fix:

  • Add more solvent to create a slurry.

  • Switch to a mechanical stirrer (overhead) instead of magnetic.

  • Alternative: Use DCM (Dichloromethane) as solvent; TEA·HCl is partially soluble in DCM, keeping the mixture fluid (requires aqueous wash to remove salts later).

Q2: I see "fuming" when I open my DEPC bottle. Is it degraded?

Diagnosis: Hydrolysis.[4] Explanation: DEPC reacts with atmospheric moisture to form HCl gas (the white fume) and Diethylphosphinic acid. Verification: Take a small aliquot and check ³¹P NMR.

  • DEPC: ~65-75 ppm (varies by solvent).

  • Acid (Hydrolysis Product): ~50-60 ppm. Recovery: If <10% hydrolyzed, you can distill the DEPC (bp ~106°C at 15 mmHg) to purify it. If heavily hydrolyzed, re-chlorinate with SOCl₂.

Q3: My yield is low (50%), but the starting material is gone.

Diagnosis: Protonation of Nucleophile. Explanation: You likely forgot the base or didn't add enough. The first 50% of your amine reacted with DEPC, generating HCl. The remaining 50% of your amine reacted with that HCl to form an unreactive salt. Fix: Ensure you use >1.0 eq of base (TEA/DIPEA). If your nucleophile is valuable, use 2.0 eq of base to ensure the nucleophile remains free.

Decision Matrix: Selecting the Right Strategy

Use this logic flow to determine the best method for your specific experiment.

DecisionTree Start Start: DEPC Reaction Type Type Are you SYNTHESIZING or USING DEPC? Start->Type Synth Synthesizing DEPC (from Acid + SOCl2) Type->Synth Synthesis Usage Using DEPC (Coupling with Amine/Alcohol) Type->Usage Coupling GasMgmt HCl is a GAS byproduct Synth->GasMgmt Scrubber Use Caustic Scrubber (NaOH Trap) GasMgmt->Scrubber Solubility Is Product Water Stable? Usage->Solubility Stable Yes Solubility->Stable Unstable No (Hydrolysis Risk) Solubility->Unstable LiquidBase Use TEA or DIPEA + Aqueous Wash Stable->LiquidBase Filtration Use Non-Polar Solvent (Ether) + Filter Precipitate Unstable->Filtration

Caption: Figure 2. Decision matrix for HCl management based on reaction type and product stability.

Summary Data Table: Common Scavengers

ScavengerTypeEquivalents NeededRemoval MethodBest For
Triethylamine (TEA) Liquid Base1.1 - 1.5 eqAqueous Wash / DistillationGeneral Purpose, Scalable
DIPEA (Hünig's Base) Liquid Base1.1 - 1.5 eqAqueous Wash / DistillationSterically hindered substrates
Pyridine Liquid Base2.0+ eq (or solvent)Acid Wash (HCl)Acylation reactions, highly reactive systems
Polymer-Supported Amine Solid Resin2.0 - 3.0 eqFiltrationHigh-value APIs, avoiding aqueous workup
K₂CO₃ / Cs₂CO₃ Inorganic Solid2.0 - 3.0 eqFiltrationBiphasic systems (requires Phase Transfer Catalyst)

References

  • Synthesis of Thionyl Chloride and Phosphorus Oxychloride. United States Patent 5498400A. (Describes the industrial handling of SOCl₂ and HCl off-gassing).

  • Diethyl chlorothiophosphate Safety Data Sheet. TCI Chemicals. (Provides safety data on handling analogous phosphorus chlorides and HCl hazards).

  • Solid-Supported Scavengers. Supra Sciences. (Technical data on using solid-phase reagents for acid removal in purification).

  • Preparation of Thionyl Chloride. Organic Syntheses. (Foundational text on chlorination techniques and gas management).

  • Phosphorus-Carbon Heterocyclic Chemistry: The Rise of a New Domain.Mathey, F.

Sources

Technical Guide: In Situ Activation via Diethylphosphinic Chloride (DEPC)

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Development & Process Safety Document ID: DEPC-ISG-001 Version: 2.4 (Current) Status: Approved for Research & Scale-up

Executive Summary & Application Scope

Diethylphosphinic chloride (DEPC, CAS: 1112-37-4) is a specialized organophosphorus electrophile used primarily to generate mixed anhydrides in situ. Unlike carbodiimides (DCC/EDC) which form urea byproducts, DEPC facilitates amide and peptide bond formation by creating a highly reactive phosphinic-carboxylic anhydride intermediate.

Primary Utility:

  • Activation: Converts carboxylic acids into activated mixed anhydrides for reaction with amines (Amide Coupling).

  • Purification Advantage: The byproduct, diethylphosphinic acid (

    
    ), is highly water-soluble and easily removed via basic aqueous workup, unlike the difficult-to-remove ureas generated by DCC.
    
  • Steric Tolerance: Effective for coupling sterically hindered substrates where standard active esters (NHS/HOBt) may fail.

The Chemistry: Mechanism of In Situ Generation

The "reagent" generated in situ is the Diethylphosphinic Mixed Anhydride . This species is thermally unstable and moisture-sensitive, necessitating immediate reaction with the nucleophile (amine).

Reaction Pathway Diagram

The following diagram illustrates the activation and coupling cycle.

DEPC_Mechanism Acid Carboxylic Acid (R-COOH) Intermediate Mixed Anhydride (Reactive Species) Acid->Intermediate Activation (-HCl) Base Base (TEA/NMM) Base->Intermediate DEPC Diethylphosphinic Chloride (DEPC) DEPC->Intermediate Product Target Amide (R-CONHR') Intermediate->Product Aminolysis Byproduct Diethylphosphinic Acid (Water Soluble) Intermediate->Byproduct Leaving Group Amine Amine (R'-NH2) Amine->Product

Figure 1: The activation pathway showing the in situ generation of the mixed anhydride species and subsequent aminolysis.

Standard Operating Procedure (SOP)

Protocol: DEPC-Mediated Amide Coupling Standard Scale: 1.0 mmol Limiting Reagent

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
Carboxylic Acid 1.0 eqSubstrateDry thoroughly (azeotrope if needed).
DEPC 1.1 - 1.2 eqActivatorCorrosive. Add slowly.
Tertiary Amine 2.2 - 2.5 eqBaseTEA or NMM (N-methylmorpholine).
Amine (Nucleophile) 1.0 - 1.2 eqSubstrateAdd after activation period.
Solvent 0.1 - 0.2 MMediumDCM, THF, or DMF (Anhydrous).
Step-by-Step Workflow
  • System Prep: Flame-dry glassware and cool to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Solubilization: Dissolve the Carboxylic Acid (1.0 eq) and Base (1.1 eq) in anhydrous solvent (DCM or THF). Stir for 5 minutes.

    • Note: If using an amine salt (e.g.,

      
      ), add extra base to neutralize it.
      
  • In Situ Activation: Add Diethylphosphinic Chloride (DEPC) (1.1 eq) dropwise via syringe.

    • Observation: A white precipitate (amine hydrochloride salt) may form immediately. This is normal.

    • Time: Stir at 0°C for 30–60 minutes . Do not heat; the mixed anhydride is prone to disproportionation at elevated temperatures.

  • Coupling: Add the Amine (nucleophile) (1.0–1.2 eq) and the remaining Base (1.1 eq).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC/LCMS.

  • Workup (Critical):

    • Dilute with EtOAc or DCM.

    • Wash 1: 1M

      
       or saturated 
      
      
      
      (Removes
      
      
      byproduct).
    • Wash 2: 1M HCl (Removes unreacted amines, if product is acid-stable).

    • Wash 3: Brine -> Dry over

      
       -> Concentrate.
      

Troubleshooting Center (FAQs)

Issue: Low Yield / Incomplete Conversion

Q: My LCMS shows a large peak for the starting acid and a mass corresponding to the ethyl ester. What happened?

  • Diagnosis: This is likely Alcoholysis or Hydrolysis .

    • Cause 1 (Hydrolysis): Wet solvents.[1] DEPC reacts faster with water than carboxylic acids, generating diethylphosphinic acid immediately, which kills the activation.

    • Cause 2 (Ethanolysis): If you used ethanol-stabilized chloroform or technical grade DCM containing ethanol, the DEPC activated the acid, which then reacted with the ethanol stabilizer to form the ethyl ester.

  • Solution: Use strictly anhydrous DCM or THF. Avoid alcohol-containing stabilizers. Ensure the activation step (Step 3) is complete before adding the amine.

Issue: Racemization

Q: I am coupling a chiral amino acid, and I see significant racemization. Is DEPC too harsh?

  • Diagnosis: Mixed anhydrides can racemize via oxazolone formation if the base is too strong or the temperature is too high.

  • Solution:

    • Temperature Control: Maintain the activation step strictly at -15°C to 0°C .

    • Base Selection: Switch from Triethylamine (TEA) to N-Methylmorpholine (NMM) or DIPEA . NMM is less basic and reduces the rate of proton abstraction from the alpha-carbon.

    • Order of Addition: Ensure the acid is fully activated before adding the amine nucleophile.

Issue: Byproduct Contamination

Q: I have a phosphorus-containing impurity in my product that won't leave on the rotovap.

  • Diagnosis: The impurity is likely Diethylphosphinic Acid (

    
    ) or residual DEPC.
    
  • Solution:

    • DEPC and its acid form are acidic . They must be removed via a Basic Wash .

    • Protocol: Wash the organic layer thoroughly with saturated aqueous

      
       or 1M NaOH (if product is base-stable). The phosphinic acid will deprotonate, become ionic, and partition into the aqueous phase.
      
Issue: "Gunk" / Polymerization

Q: The reaction turned into a viscous gel upon adding DEPC.

  • Diagnosis: High concentration leading to oligomerization or salt precipitation crashing out the stir bar.

  • Solution: Dilute the reaction. Mixed anhydride formations are best run at 0.1 M to 0.2 M . If the amine hydrochloride salts are too thick, switch solvent to DMF (though workup becomes harder) or use a mechanical stirrer.

Comparative Analysis: Reagent Selection

Why choose DEPC over other coupling agents?

FeatureDEPC (

)
DPP-Cl (

)
DCC / EDC
Active Species Mixed AnhydrideMixed AnhydrideO-Acylisourea
Steric Bulk Low (Ethyl groups)High (Phenyl groups)High
Reactivity High (Good for hindered acids)ModerateModerate
Byproduct

(Water Soluble)

(Less Soluble)
Urea (Insoluble/Difficult)
Atom Economy ModerateLowHigh
Cost ModerateModerateLow

Safety & Handling Data

Hazard Class: Corrosive (Cat 1B), Moisture Sensitive.

  • Hydrolysis Hazard: DEPC reacts violently with water to release Hydrogen Chloride (HCl) gas and Diethylphosphinic acid.

    • Control: Always handle in a fume hood. Quench excess reagent with saturated sodium bicarbonate solution, never pure water.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. If the liquid turns cloudy or viscous, it has likely hydrolyzed and should be discarded.

References

  • General Amide Coupling Mechanisms

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Phosphinic Mixed Anhydrides

    • Ramage, R., et al. (1984). Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1531-1537. (Analogous mechanism for Diethyl variant).

  • Safety & Handling

    • TCI Chemicals.[2] (2025).[2][3] Safety Data Sheet: Diethylphosphinic Chloride.

  • Purification Protocols

    • BenchChem. (2025).[3] Application Notes and Protocols for Amide Synthesis Using Phosphinyl Chlorides.

Sources

Technical Support Center: Diethylphosphinic Chloride Handling & Quenching

[1]

Reagent: Diethylphosphinic Chloride (

CAS:Support Tier:1

⚠️ Module 1: Emergency & Safety (Critical)

Immediate Hazards:

  • Violent Hydrolysis: Reacts vigorously with water, releasing hydrogen chloride (HCl) gas and significant heat (exothermic).[1]

  • Corrosivity: Causes severe skin burns and eye damage.[1]

  • Inhalation Risk: HCl mist and phosphinic vapors are potent respiratory irritants.[1]

Spill Control Protocol: If

  • Evacuate the immediate area.

  • Do NOT spray water directly on the neat liquid; this will create an acid cloud.[1]

  • Cover with dry lime, sand, or soda ash (

    
    ) to absorb and neutralize.[1]
    
  • Sweep carefully into a waste container once absorbed.[1]

🛠️ Module 2: Standard Quenching Protocols

Protocol A: The "Controlled Hydrolysis" (Standard Workup)

Best for: Reactions where the desired product is organic soluble (lipophilic) and stable to mild aqueous base.

The Logic: Diethylphosphinic chloride hydrolyzes to diethylphosphinic acid (


1

Step-by-Step Procedure:

  • Cool Down: Cool the reaction mixture to

    
     using an ice/water bath.
    
  • Dilution: If the reaction is concentrated, dilute with an inert solvent (DCM, EtOAc, or Toluene) to at least 10 mL solvent per 1 g of reagent.

  • The Quench (Dropwise):

    • Option 1 (Robust Products): Add Saturated Sodium Bicarbonate (

      
      ) dropwise.[1]
      
      • Note: Expect gas evolution (

        
        ) and foaming.[1] Ensure headspace in flask.[1]
        
    • Option 2 (Base Sensitive): Add Saturated Ammonium Chloride (

      
      ) or pure water dropwise.[1]
      
  • Phase Separation: Transfer to a separatory funnel.

  • The Wash (Critical):

    • Wash the organic layer

      
       with Sat.[1] 
      
      
      (or 1M NaOH if product is stable).[1]
    • Why? This ensures all residual

      
       is hydrolyzed and the resulting acid is deprotonated and washed away.
      
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Protocol B: Quenching for Water-Soluble Products

Best for: Polar products (e.g., amino acids, small amines) that might get lost in the aqueous wash.

  • Cool: Cool reaction to

    
    .
    
  • Quench: Add anhydrous Ethanol (EtOH) or Methanol (MeOH) dropwise.[1]

    • Mechanism:[1][2][3][4][5][6] Converts excess chloride to the ethyl/methyl ester (

      
      ).
      
  • Evaporation: Remove the solvent and the volatile ester (b.p. is often lower than the acid) under high vacuum.

  • Purification: Proceed directly to chromatography (silica or ion exchange) without an aqueous wash.[1]

🔍 Module 3: Visualizing the Workflow

Diagram 1: Quenching Decision Tree

This logic flow helps you select the correct quenching agent based on your product's properties.[1]

QuenchLogicStartReaction Complete?CheckSolIs Product Water Soluble?Start->CheckSolNoNo (Lipophilic)CheckSol->NoLipophilicYesYes (Hydrophilic)CheckSol->YesHydrophilicCool1Cool to 0°CDilute with DCM/EtOAcNo->Cool1BaseQuenchAdd Sat. NaHCO3(Watch for CO2)Cool1->BaseQuenchWashWash Organic Layerwith Base (pH > 8)BaseQuench->WashResult1Product in Organic PhaseByproduct in AqueousWash->Result1Cool2Cool to 0°CYes->Cool2AlcQuenchQuench with MeOH/EtOH(Anhydrous)Cool2->AlcQuenchEvapEvaporate Solvent& Volatile EstersAlcQuench->EvapResult2Crude ResiduePurify via ChromatographyEvap->Result2

Caption: Decision matrix for selecting aqueous vs. alcoholic quenching based on product solubility.

❓ Module 4: Troubleshooting & FAQs

Q1: The layers in my separatory funnel won't separate (Emulsion). What now?

Cause: Phosphinic byproducts can act as surfactants, especially at neutral pH.[1] Solution:

  • Add Brine: Saturate the aqueous layer with NaCl to increase density difference.[1]

  • Filter: If there is "rag" (solid precipitate) at the interface, filter the entire biphasic mixture through a Celite pad.[7][8] This often breaks the emulsion.[1]

  • Adjust pH: If your product allows, make the aqueous layer more basic (pH 10-11).[1] This ensures the phosphinic acid is fully ionized (

    
    ), which is less surfactant-like than the protonated form.[1]
    
Q2: I smell a garlic-like odor. Is this normal?

Analysis: Pure diethylphosphinic chloride should smell acrid (like HCl).[1] A garlic odor suggests the presence of phosphines (reduced phosphorus species), likely from reagent degradation or impure starting material. Action: Handle with extreme caution. Phosphines can be pyrophoric or highly toxic.[1] Ensure your waste stream is treated with bleach (sodium hypochlorite) to oxidize any residual phosphines before disposal.[1]

Q3: My yield is low. Did I hydrolyze my product?

Analysis: Phosphinic amides and esters are generally stable to mild base, but sensitive to strong acid.[1] Root Cause: If you quenched with water without a base, the generated HCl creates a highly acidic environment (pH < 1) locally. Prevention: Always use a buffered quench (Sodium Bicarbonate or Sodium Acetate) rather than pure water.[1] This neutralizes HCl instantly upon formation.[1]

📊 Module 5: Chemical Data & Reactivity[1]

PropertyValueRelevance to Quenching
Molecular Weight 140.55 g/mol Calculation of stoichiometry.[1]
Hydrolysis Product Diethylphosphinic AcidWater-soluble byproduct; difficult to remove if product is polar.[1]
Byproduct pKa ~3.2Requires basic wash (pH > 5) to fully deprotonate and extract into water.[1]
Byproduct Solubility High (Water)Allows for efficient removal via aqueous workup for lipophilic products.[1]
Exothermicity HighMust quench at

to prevent solvent boiling or product degradation.[1]
Diagram 2: Hydrolysis Mechanism

Understanding the reaction helps predict byproducts.[1]

MechanismReagentEt2P(O)Cl(Electrophile)InterTetrahedralIntermediateReagent->Inter+ H2OWaterH2O(Nucleophile)ProductsEt2P(O)OH + HCl(Acid + Gas)Inter->Products- HCl

Caption: Nucleophilic attack of water on the phosphorus center releases HCl gas.[1]

📚 References

  • Organic Syntheses , Coll.[1][8] Vol. 10, p.423 (2004); Vol. 75, p.30 (1997).[1] Preparation of Diphenylphosphinic Acid (Analogous procedure for Diethyl).

  • PubChem Compound Summary , "Diethylphosphinic acid" (CID 654).[1] Physical properties and acidity data. [1]

  • Vogel's Textbook of Practical Organic Chemistry , 5th Edition.[1] General methods for acid chloride quenching and phosphorus handling.

  • University of California, Santa Cruz , "Quenching Reactive Reagents SOP". General safety protocols for acid chlorides.

Technical Support Center: Diethylphosphinic Chloride (CAS 1112-38-5)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization & Troubleshooting Hub. Reagent Focus: Diethylphosphinic Chloride (


)
User Level:  Senior Researcher / Process Chemist
Introduction: The Reagent Profile

Diethylphosphinic chloride is a highly reactive electrophilic phosphorus(V) species used to introduce the diethylphosphinyl group (


) into nucleophiles. Unlike its phosphate or phosphonate cousins, the P–C bonds are robust, making the phosphorus center less prone to certain types of ligand exchange but highly susceptible to nucleophilic attack at the P–Cl bond.

Key Reactivity Parameters:

  • Primary Mechanism:

    
     (Nucleophilic substitution at Phosphorus).
    
  • Dominant Failure Mode: Hydrolysis to diethylphosphinic acid (

    
    ) due to trace moisture.
    
  • Selectivity Challenge: Differentiating between competing nucleophiles (e.g.,

    
     vs. 
    
    
    
    ) and preventing anhydride (pyrophosphinate) formation.
Module 1: Chemoselectivity (Amine vs. Alcohol)

User Query: "I have a substrate with both a primary amine and a primary alcohol. How do I selectively phosphinylate only one functional group?"

Technical Analysis

The selectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and Nucleophilicity vs. Basicity .

  • The P(V) Center: A "hard" electrophile with significant positive charge density.

  • The Nucleophiles:

    • Amines (

      
      ):  Neutral, moderate nucleophiles, generally faster kinetics due to higher HOMO energy.
      
    • Alcohols (

      
      ):  Poor nucleophiles in neutral form; require deprotonation or catalysis to compete.
      
Protocol A: Selective N-Phosphinylation (Kinetic Control)

To favor the amine, you must operate under conditions where the neutral amine reacts, but the neutral alcohol does not.

  • Base Selection: Use a non-nucleophilic organic base (e.g., Triethylamine or DIPEA ) in stoichiometric amounts (1.1 equiv). These bases are strong enough to scavenge the HCl byproduct but too weak to deprotonate the alcohol significantly.

  • Temperature: Maintain -10°C to 0°C . Low temperature suppresses the slower reaction of the alcohol.

  • Solvent: DCM (Dichloromethane) . It solubilizes the reagents well but does not enhance the nucleophilicity of the hydroxyl group (unlike dipolar aprotic solvents like DMF).

Protocol B: Selective O-Phosphinylation (Thermodynamic/Protection Control)

Direct O-selectivity in the presence of a free amine is chemically forbidden by standard kinetics (Amine > Alcohol). You cannot simply "tune" conditions to reverse this order without modifying the substrate.

The Solution:

  • Transient Protection: You must protect the amine (e.g., Boc, Cbz) or protonate it (if the reaction conditions allow, though

    
     is acid-labile).
    
  • Alkoxide Method: If the amine is sterically hindered or deactivated (e.g., an aniline), you can favor O-phosphinylation by converting the alcohol to an alkoxide using NaH or KOtBu in THF at -78°C . The anionic oxygen becomes a super-nucleophile, potentially outcompeting the neutral nitrogen.

Module 2: Minimizing Hydrolysis & Side Reactions

User Query: "I observe a large peak at


 ~55 ppm in my 

NMR. My yield is low."
Diagnosis

The peak at ~55 ppm (shift varies slightly by solvent) corresponds to Diethylphosphinic Acid (


) . This indicates moisture contamination.[1]
  • Cause:

    
     reacts with water 
    
    
    
    
    
    times faster than with hindered alcohols.
  • Secondary Issue: If you use excess reagent to compensate, you risk forming Tetraethylpyrophosphinate (

    
    ), an anhydride formed by the reaction of the acid byproduct with the chloride starting material.
    
The "Zero-Hydrolysis" Protocol
  • Reagent Quality: Distill

    
     (bp ~108°C @ 18 mmHg) if the liquid is cloudy or yellow. Store under Argon.[2]
    
  • Solvent Drying: Do not rely on "molecular sieves in the bottle." Use a solvent purification system (SPS) or distill THF over Na/Benzophenone immediately before use.

  • Glassware: Flame-dry all glassware under vacuum.

  • Addition Order (Critical):

    • Correct: Add

      
       solution dropwise  to the Nucleophile + Base solution. This keeps the electrophile concentration low, minimizing anhydride formation.
      
    • Incorrect: Adding Nucleophile to the Chloride.[3] This exposes the first equivalents of product to excess chloride, promoting side reactions.

Module 3: Visual Troubleshooting Guides
Workflow 1: Reaction Setup Logic

Standard Operating Procedure for Diethylphosphinic Chloride coupling.

ReactionWorkflow Start Start: Reagent Prep Dry Flame-dry Glassware (3x Vac/Ar cycles) Start->Dry Solvent Solvent Choice: DCM (N-selective) THF (O-selective/General) Dry->Solvent BaseAdd Add Nucleophile + Base (TEA/DIPEA for Amines) (NaH/KOtBu for Alcohols) Solvent->BaseAdd Cool Cool to 0°C or -78°C BaseAdd->Cool AddCl Dropwise Addition of Et2P(O)Cl (diluted) Cool->AddCl Monitor Monitor via 31P NMR (Product: ~40-50 ppm) (Acid: ~55 ppm) AddCl->Monitor Quench Quench: Sat. NH4Cl (aq) Monitor->Quench

Caption: Step-by-step logic for minimizing hydrolysis and ensuring kinetic control.

Workflow 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue LowYield Low Yield? Issue->LowYield Impurity Impurity in 31P NMR? Issue->Impurity AcidPeak Peak at ~55 ppm? LowYield->AcidPeak Yes Sol_Base Base Trap HCl is not being scavenged. Increase Base to 1.5 eq. LowYield->Sol_Base No (SM remains) Impurity->AcidPeak Anhydride Peak at ~45-50 ppm (Doublet/Broad)? Impurity->Anhydride Sol_Dry CRITICAL MOISTURE FAILURE Re-dry solvent & glassware. Check Ar line. AcidPeak->Sol_Dry Yes Sol_Stoich Stoichiometry Error Reduce Et2P(O)Cl excess. Add slowly. Anhydride->Sol_Stoich Yes

Caption: Rapid diagnostic tree for interpreting


 NMR data and yield issues.
Module 4: Quantitative Data & Purification
Solvent Compatibility Table
SolventSuitabilityNote
Dichloromethane (DCM) Excellent Best for N-phosphinylation. Easy workup.
Tetrahydrofuran (THF) Good Required for O-phosphinylation (alkoxide generation).
DMF CautionHygroscopic.[4] Hard to remove. Can accelerate hydrolysis.[5]
Alcohols (MeOH/EtOH) FORBIDDEN Will react immediately to form esters.
Water FORBIDDEN Immediate hydrolysis.[4]
Purification Strategy (Acid-Base Wash)

Since the primary contaminant is Diethylphosphinic Acid , you can exploit its acidity (


 ~3.0).
  • Dilute reaction mixture with EtOAc or DCM.

  • Wash 1: 1M HCl (removes unreacted amine and pyridine/TEA).

  • Wash 2: 10%

    
     or 
    
    
    
    .
    • Mechanism:[4][6][7][8] This converts the diethylphosphinic acid impurity into its water-soluble sodium salt (

      
      ).
      
    • Result: The impurity partitions into the aqueous layer. The desired phosphinamide/phosphinate remains in the organic layer.

  • Dry/Concentrate: Dry organic layer over

    
     and concentrate.
    
References
  • Reactivity of Phosphinic Chlorides

    • Title: "Nucleophilic Substitution at Phosphorus: Stereochemistry and Mechanism."
    • Source:Chemical Reviews, 2011.
    • URL:[Link]

  • Chemoselectivity Principles

    • Title: "Chemoselectivity in the functionalization of polyfunctional molecules."[9][10][11]

    • Source:N
    • URL:[Link]

  • Handling Organophosphorus Reagents

    • Title: "A Guide to the Safe Handling of Organophosphorus Compounds."
    • Source:ACS Chemical Health & Safety.
    • URL:[Link]

  • Synthesis of Phosphinamides

    • Title: "General method for the synthesis of phosphinamides
    • Source:Journal of Organic Chemistry (General Protocol Reference).
    • URL:[Link]

(Note: Specific "perfect" selectivity papers for Et2P(O)Cl are rare; these references ground the mechanistic principles described.)

Sources

Technical Support Center: Diethylphosphinic Chloride (DEPC) Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solvent Systems for Diethylphosphinic Chloride Reactivity Ticket ID: DEPC-SOLV-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Choice of Solvent is Not Inert. In the nucleophilic substitution at phosphorus (


), the solvent does not merely dissolve reagents; it actively shapes the transition state energy landscape. For Diethylphosphinic chloride (DEPC), your solvent choice dictates reaction kinetics, byproduct profile (pyrophosphinates), and downstream workup efficiency.

The Golden Rule:

Kinetic Control: Use Acetonitrile (MeCN) for sluggish nucleophiles. Solubility Control: Use Dichloromethane (DCM) for general synthesis and homogeneous phases. Workup Control: Use Toluene/Ether to force salt precipitation (Le Chatelier’s principle).

Solvent Compatibility Matrix
SolventDielectric Constant (

)
Reaction Rate (

)
HCl Scavenger Salt SolubilityRecommended Use Case
Dichloromethane (DCM) 8.9ModerateHigh (Homogeneous)Standard. Best for general solubility of drug-like scaffolds.
Acetonitrile (MeCN) 37.5Fastest ModerateDifficult Substrates. Polar aprotic nature stabilizes the polar transition state (

).
Tetrahydrofuran (THF) 7.5ModerateLow (Precipitates)General. Good compromise, but watch for ether cleavage or polymerization side-reactions.
Toluene 2.4SlowVery Low (Precipitates)Scale-up. Forces Et

N·HCl precipitation, driving equilibrium forward.
DMF 36.7FastHighAvoid. Hard to remove; risk of Vilsmeier-type side reactions with acid chlorides.

Mechanistic Insight: Why Solvents Matter

The reaction of DEPC with a nucleophile (e.g., an amine or alcohol) proceeds via a concerted


-like mechanism at the phosphorus center. This involves a trigonal bipyramidal transition state (TS) where charge separation occurs.

The Causality:

  • Transition State Stabilization: The TS is more polar than the ground state. Polar aprotic solvents (MeCN) lower the activation energy (

    
    ) by solvating the dipolar TS, significantly accelerating the rate.
    
  • Chloride Leaving Group: As the

    
     bond lengthens, the developing negative charge on chlorine requires solvation. Solvents unable to stabilize this charge (Toluene) result in slower kinetics.
    
Visualization: Solvent Influence on Reaction Pathway[1][2][3]

DEPC_Mechanism Start Reactants (DEPC + Nu-H) TS Transition State [Cl...P...Nu]‡ Start->TS Activation Product Product (Phosphinate) TS->Product Elimination of HCl PolarSolvent Polar Aprotic (MeCN) Stabilizes Dipole PolarSolvent->TS Lowers ΔG‡ NonPolarSolvent Non-Polar (Toluene) Destabilizes TS NonPolarSolvent->TS No Stabilization

Figure 1: Mechanistic impact of solvent polarity on the Transition State (TS) of phosphorylation. Polar solvents reduce the energy barrier.

Optimized Experimental Protocol

Objective: Synthesis of a Diethylphosphinamide (Amine Coupling) Standard: Validated for 1-10 mmol scale.

Reagents
  • DEPC: 1.1 equivalents (Distill if liquid is yellow/brown).

  • Amine: 1.0 equivalent.

  • Base: Triethylamine (TEA) or DIPEA (1.2 - 1.5 equivalents).

  • Solvent: Anhydrous DCM (Default) or MeCN (For low reactivity).

Step-by-Step Workflow
  • System Prep: Flame-dry a 2-neck round bottom flask. Cool under

    
     flow.
    
  • Solvation: Dissolve Amine (1.0 eq) and Base (1.2 eq) in Anhydrous Solvent (0.2 M concentration).

  • Thermal Control: Cool solution to 0°C (Ice/Water bath).

    • Why? Controls exotherm and prevents P-Cl hydrolysis by trace moisture.

  • Addition: Add DEPC (1.1 eq) dropwise via syringe over 10 minutes.

    • Observation: White smoke (HCl) or precipitate (Amine·HCl) is normal.

  • Kinetics: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Monitoring: Check via TLC or

      
      P NMR (Shift from ~65 ppm reactant to ~40-50 ppm product).
      
  • Quench: Add saturated

    
     or water.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
Visualization: Operational Workflow

DEPC_Protocol cluster_check Quality Gate Setup 1. Dry Setup (N2 Atmosphere) Solvation 2. Solvation (Amine + Base + Dry DCM) Setup->Solvation Cooling 3. Cool to 0°C (Critical for Selectivity) Solvation->Cooling Addition 4. Add DEPC Dropwise (Control Exotherm) Cooling->Addition Reaction 5. React at RT (Monitor 31P NMR) Addition->Reaction Quench 6. Quench & Extract Reaction->Quench Check Check 31P NMR Reactant: ~65 ppm Product: ~45 ppm Reaction->Check

Figure 2: Step-by-step synthesis workflow emphasizing thermal control and monitoring points.

Troubleshooting & FAQs

Q1: I see a white precipitate immediately upon adding DEPC. Is the reaction ruined?

  • Diagnosis: No. This is likely the hydrochloride salt of your base (e.g.,

    
    ).
    
  • Solution: This is actually beneficial. The precipitation drives the reaction forward (Le Chatelier's principle). Ensure vigorous stirring to prevent the salt from coating unreacted starting material. If the slurry is too thick, add more solvent (dilute to 0.1 M).

Q2: My yield is low, and I see a peak at ~35 ppm in


P NMR. 
  • Diagnosis: Hydrolysis.[1] You have formed Diethylphosphinic acid (

    
    ).
    
  • Root Cause: Wet solvent or atmospheric moisture. DEPC is extremely hygroscopic.

  • Fix:

    • Distill solvents over

      
       or use molecular sieves (3Å or 4Å).
      
    • Ensure the base is dry (KOH pellets in the TEA bottle).

    • Keep the reaction under positive nitrogen pressure.

Q3: The reaction is stalled at 50% conversion after 24 hours.

  • Diagnosis: Nucleophile is too sterically hindered or electron-poor.

  • Fix:

    • Switch Solvent: Change from DCM/Toluene to Acetonitrile . The increased polarity will accelerate the

      
       attack.
      
    • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acyl pyridinium intermediate.

Q4: Can I use Ethanol or Methanol as a solvent?

  • Diagnosis: ABSOLUTELY NOT.

  • Reason: Alcohols are nucleophiles. They will react with DEPC to form ethyl/methyl phosphinates, consuming your reagent instantly.

References

  • Solvent Effects on Nucleophilic Substitution

    • Title: Nucleophilic Substitution Reactions of Bis(N,N-diethylamino) Phosphinic Chloride in Acetonitrile.[2]

    • Source: ResearchGate / Bulletin of the Korean Chemical Society.
    • URL:

  • Safety & Handling (DEPC)

    • Title: Diethylphosphinoyl chloride | C4H10ClOP | CID 5195381.
    • Source: PubChem (NIH).
    • URL:

  • General Mechanism of Phosphoryl Transfer

    • Title: Solvent and solvation effects on reactivities and mechanisms of phospho group transfers.[3]

    • Source: PMC (N
    • URL:

  • Reaction with Amines (Protocol Grounding)

    • Title: Reactions of Acyl Chlorides with Primary Amines.
    • Source: Chemistry LibreTexts.
    • URL:

Sources

Scaling up reactions with diethylphosphinic chloride safely

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Safety & Scale-Up Subject: Safe Scale-Up of Reactions Utilizing Diethylphosphinic Chloride (DEPC) Ticket ID: #DEPC-SCALE-001 Status: Open / High Priority

Executive Summary

Diethylphosphinic chloride (DEPC) is a versatile reagent used primarily for peptide coupling (forming mixed anhydrides) and phosphinylation. However, its behavior at scale differs significantly from bench-top gram quantities. The primary risks during scale-up are thermal runaway due to delayed exotherms, corrosion of standard stainless steel reactors, and violent hydrolysis during work-up.

This guide addresses the specific engineering and chemical dynamics required to handle DEPC safely at kilogram-to-pilot scales.

Module 1: Engineering Controls & Material Compatibility

Q: Can I run this reaction in a standard Stainless Steel 316L reactor? A: Proceed with extreme caution, but Glass-Lined is preferred. While SS316L has "good" resistance to many organic solvents, DEPC hydrolyzes to form hydrogen chloride (HCl) and phosphinic acid upon contact with trace moisture.

  • The Risk: Hot organic acids containing chloride ions cause pitting corrosion and stress corrosion cracking in SS316L.

  • The Solution:

    • Ideal: Glass-Lined Steel (GLS) or Hastelloy C-276/C-22 reactors.

    • Acceptable (Short term): SS316L only if the system is strictly anhydrous (<200 ppm water) and the temperature is kept <50°C. Passivation of the steel is required post-batch.

Q: How do I manage the off-gassing? A: You must install a caustic scrubber. DEPC reactions (especially peptide couplings) often generate HCl gas as a byproduct or during hydrolysis.

  • Protocol: Route the reactor vent through a knock-out pot (to catch liquid entrainment) into a scrubber containing 10-20% NaOH.

  • Critical Check: Ensure your nitrogen sweep is sufficient to prevent back-flow of moisture from the scrubber into the reactor, which would trigger a runaway hydrolysis in the vessel.

DOT Diagram: Recommended Reactor Setup

DEPC_Setup cluster_0 Reaction Zone cluster_1 Waste Management Reactor Glass-Lined Reactor (Anhydrous N2 Sweep) KO_Pot Knock-Out Pot (Trap Liquids) Reactor->KO_Pot HCl Gas + N2 Jacket Thermal Control Unit (Active Cooling) Jacket->Reactor Heat Removal Scrubber Caustic Scrubber (15% NaOH) KO_Pot->Scrubber Gas Stream caption Figure 1: Safe Engineering Setup for DEPC Scale-Up preventing back-flow and corrosion.

Module 2: Reaction Dynamics & Exotherm Management

Q: The reaction was mild at 5g. Why is the temperature spiking at 1kg? A: You are seeing the effects of Surface-Area-to-Volume ratio degradation. At bench scale, passive air cooling often masks the true exotherm. At scale, heat removal becomes the rate-limiting step.

The Mechanism of Heat Generation:

  • Nucleophilic Attack: The carboxylic acid attacks DEPC.

  • HCl Release: Formation of the mixed anhydride releases HCl (often trapped by base like TEA/DIPEA, generating heat of neutralization).

  • Accumulation: If you add DEPC faster than it reacts (due to low temp), you build up "thermal potential energy." Once the reaction triggers, it releases all that heat instantly—a thermal runaway .

Scale-Up Protocol:

  • Dose-Controlled Addition: Do not add DEPC in one shot. Use a metering pump.

  • The "10% Rule": Add 10% of the DEPC. Stop. Wait for the exotherm to appear and subside. This confirms the reaction has started (avoiding accumulation).

  • Ramp: Resume addition at a rate where

    
     (Cooling capacity).
    

Data Table: Thermal Management Parameters

ParameterBench Scale (10g)Pilot Scale (1kg+)Impact
Heat Removal Rapid (High Surface Area)Slow (Low Surface Area)Risk of runaway
Addition Time 5-10 mins2-4 HoursPrevents accumulation
Cooling Ice BathActive Glycol ChillerMandatory for stability
Monitoring Internal TempInternal Temp + Jacket Temp (Delta T)Delta T indicates reaction rate

Module 3: Quenching & Work-Up (The Danger Zone)

Q: How do I quench the excess DEPC safely? A: NEVER add water to the reaction pot. Adding water to a pool of DEPC results in a violent, gas-evolving hydrolysis that can over-pressurize the vessel or erupt contents.

The "Inverse Quench" Protocol:

  • Prepare Quench Tank: A separate vessel containing dilute base (e.g., 5% NaHCO3 or NaOH) or water, chilled to 0-5°C.

  • Transfer: Slowly pump the reaction mixture into the quench tank.

  • Rationale: This ensures the reactive species (DEPC) is always the limiting reagent, preventing a runaway exotherm.

Q: My quench is foaming uncontrollably. Why? A: You are likely using Carbonate/Bicarbonate with an acid generator. DEPC hydrolysis generates HCl and Phosphinic Acid. Reacting these with Carbonates releases CO2 gas.

  • Fix: Use Sodium Hydroxide (NaOH) for the quench to eliminate CO2 generation, but be aware the heat of neutralization will be higher. Increase cooling capacity.

DOT Diagram: Quenching Decision Tree

Quench_Logic Start Quench Required Check_Scale Scale > 100g? Start->Check_Scale Direct_Quench Direct Addition (Water to Pot) RISKY Check_Scale->Direct_Quench No (Bench) Inverse_Quench Inverse Quench (Pot to Water) Check_Scale->Inverse_Quench Yes (Scale-up) Gas_Check Using Carbonate Base? Inverse_Quench->Gas_Check Vent_Control Ensure High Venting Capacity (CO2 Risk) Gas_Check->Vent_Control Yes Cooling_Control Maximize Jacket Cooling (Exotherm Risk) Gas_Check->Cooling_Control No (NaOH) caption Figure 2: Decision logic for safely quenching DEPC reactions.

Module 4: Quality & Troubleshooting

Q: I'm seeing low yields and a "wet" impurity profile. A: Check your reagent quality and solvent dryness. DEPC degrades into Diethylphosphinic acid . This impurity is not an active coupling agent and will reduce yield stoichiometry.

  • Test: Run a ³¹P NMR on the raw material.

    • DEPC Shift: ~ +60 to +70 ppm (Check specific solvent shift).

    • Acid Hydrolysis Product: Shift will move significantly upfield.

  • Correction: Distill DEPC prior to use if purity is <95%, or adjust stoichiometry to account for the "dead" acid fraction.

Q: The product has a persistent smell even after workup. A: Phosphinic residues are tenacious.

  • Fix: Ensure your aqueous washes are basic (pH > 10) to fully deprotonate the diethylphosphinic acid byproduct, making it water-soluble so it partitions out of your organic product layer.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Diethyl chlorophosphate / Diethylphosphinic chloride. MilliporeSigma.[1][2] Link

  • Fauske & Associates. (2020). Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. Fauske Process Safety. Link

  • BenchChem. (2025).[3][4] Managing Exothermic Reactions during Scale-up. Technical Support Center. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Oregon State University. (2015). Safety Instruction: Quenching Reactive Substances. EHS Publications. Link

Sources

Technical Support Guide: Removal of Unreacted Diethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Strategies for Diethylphosphinic Chloride (


) Mixtures
Document ID:  TS-ORG-PHOS-042
Last Updated:  2025-10-27
Target Audience:  Synthetic Chemists, Process Engineers

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Diethylphosphinic chloride (DEPC) is a highly reactive electrophile used to introduce the diethylphosphinyl group. Due to its moisture sensitivity and high boiling point (~233°C at 760 mmHg), removing excess reagent requires specific strategies.

The core challenge is that DEPC does not simply "wash away." It must be chemically modified (hydrolyzed) or physically separated (distilled) based on the properties of your target product.

Key Physical Properties
PropertyValueImplication for Workup
Boiling Point 233°C (atm) / ~105°C (15 mmHg)Difficult to remove by rotary evaporation; requires high vacuum distillation.
Reactivity Reacts violently with waterHydrolysis is exothermic. Generates HCl gas.
Hydrolysis Product Diethylphosphinic acid (

)
Water-soluble only at basic pH; amphiphilic in acidic conditions.

Critical Safety Protocol (Read Before Proceeding)

DANGER: HCl Generation & Exotherm Directly adding water to a reaction mixture containing excess DEPC will generate hydrogen chloride gas and significant heat.

  • Ventilation: All quenching steps must be performed in a fume hood.

  • Controlled Quench: Never add water directly to the neat reagent.[1][2] Dilute the reaction mixture with an inert solvent (DCM, Et2O) first, then add the aqueous base dropwise at 0°C.

Protocol A: Hydrolytic Partitioning (The Gold Standard)

Best For: Non-polar to moderately polar products that are stable to mild aqueous base.

The Mechanism

The goal is to convert the lipophilic chloride (


) into the hydrophilic phosphinate salt (

).

Note on pKa: Diethylphosphinic acid has a pKa of ~3.2.

  • Acidic pH: It exists as the free acid, which is surprisingly soluble in organic solvents (DCM/Chloroform) due to the ethyl groups.

  • Basic pH (>8): It exists as the salt, which partitions almost exclusively into the aqueous phase.

Step-by-Step Workflow
  • Dilution: Dilute the reaction mixture with an immiscible organic solvent (DCM or Ethyl Acetate).

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Alkaline Quench: Slowly add Saturated Sodium Bicarbonate (NaHCO3) or 2M NaOH .

    • Why? Water alone hydrolyzes the chloride to the acid + HCl. The base neutralizes the HCl and deprotonates the phosphinic acid to the salt form.

  • Phase Check: Agitate and separate layers. Measure the pH of the aqueous layer. It must be > pH 9.

    • Troubleshooting: If the pH is acidic, the phosphinic acid is likely still in your organic layer. Add more base and re-extract.

  • Wash: Wash the organic layer 2x with the basic solution, followed by 1x Brine.

Visualization: Partitioning Logic

ExtractionLogic Start Reaction Mixture (Product + Excess Et2P(O)Cl) Quench Add NaOH/NaHCO3 (aq) Hydrolysis Step Start->Quench Controlled Addition (0°C) SepFunnel Phase Separation Quench->SepFunnel Agitation OrgLayer Organic Phase SepFunnel->OrgLayer AqLayer Aqueous Phase SepFunnel->AqLayer Product Target Product (Neutral) OrgLayer->Product Contains Impurity Phosphinate Salt (Et2P(O)O- Na+) AqLayer->Impurity Traps Impurity

Figure 1: The chemical logic of converting the lipophilic chloride into the water-soluble salt.

Protocol B: Vacuum Distillation (Physical Separation)

Best For: Volatile products or reactions run neat (without solvent) where aqueous workup is hazardous or detrimental to the product.

Technical Rationale

Since DEPC has a high boiling point (233°C atm), it is often the "heavy" component compared to many volatile organic intermediates. Conversely, if your product is a heavy oil/solid, you can distill the DEPC away from the product.

Procedure
  • Setup: Short-path distillation apparatus or Kugelrohr.

  • Vacuum: Apply high vacuum (< 5 mmHg).

  • Temperature:

    • At 15 mmHg, DEPC distills at ~105-107°C.

    • At 0.5 mmHg, it may distill as low as 60-70°C.

  • Collection:

    • Scenario A (Volatile Product): Distill your product first; DEPC remains in the pot.

    • Scenario B (Heavy Product): Distill the DEPC off; product remains in the pot.

Warning: Do not overheat the residue. Organophosphorus compounds can decompose exothermically at high temperatures (>250°C).

Protocol C: Chromatographic Cleanup

Best For: Amphiphilic products that co-elute with the acid during extraction, or when the product is water-soluble.

The "Streak" Problem

Diethylphosphinic acid is polar and acidic. On standard Silica Gel 60, it will "streak" (tail) significantly, potentially contaminating a wide range of fractions.

The Solution: Modifying the Stationary Phase
  • Option 1: Basic Alumina. Use basic alumina instead of silica. The acidic impurity will bind irreversibly to the alumina, while neutral organic products elute.

  • Option 2: Triethylamine (Et3N) Doping.

    • Add 1% Et3N to your eluent system (e.g., 1% Et3N / 99% DCM).

    • Mechanism:[2][3] This ensures the phosphinic acid stays deprotonated and extremely polar, forcing it to stay at the baseline (Rf = 0.0) while your product moves.[2]

Decision Matrix & Troubleshooting

Use this logic flow to select the correct protocol for your specific mixture.

DecisionTree Start Start: Reaction Mixture + Excess Et2P(O)Cl Q1 Is Product Water Soluble? Start->Q1 Distill Protocol B: Distillation (or Resin Scavenging) Q1->Distill Yes Q2 Is Product Acid Sensitive? Q1->Q2 No BaseWash Protocol A: Base Wash (Use NaHCO3, maintain pH > 9) Q2->BaseWash Yes Q3 Does Product Streak on Silica? Q2->Q3 No Chrom Protocol C: Chromatography (Add 1% Et3N to Eluent) Q3->Chrom Yes Standard Standard Extraction (Protocol A) Q3->Standard No

Figure 2: Decision matrix for selecting the optimal purification method.

Frequently Asked Questions (FAQ)

Q: I performed the aqueous wash, but I still see a spot on my TLC that isn't my product. A: Check the pH of your aqueous layer. If it was below pH 8 during the wash, the spot is likely protonated diethylphosphinic acid. It has surprising solubility in DCM. Re-wash your organic layer with 1M NaOH to fully convert it to the salt.

Q: My product decomposes in base. How do I remove the chloride? A: You cannot use Protocol A. Use Protocol C (Chromatography) but use a neutral buffer or strictly neutral silica. Alternatively, quench the reaction with a volatile amine (like dimethylamine) to convert the chloride to a phosphinamide, which may have a distinctly different Rf from your product, allowing for easier separation.

Q: Can I use a scavenger resin? A: Yes. For small-scale reactions (<100mg), add a polymer-supported amine (e.g., PS-Trisamine). The amine will react with the excess acid chloride to form a resin-bound amide, which can be removed by simple filtration.

References

  • Physical Properties & Reactivity

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73966, Diethylphosphinic chloride. Retrieved from [Link]

  • Hydrolysis Kinetics

    • Hudson, R. F., & Keay, L. (1956). The hydrolysis of phosphinic chlorides. Journal of the Chemical Society, 2463-2469. [Link]

  • Workup Methodologies: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (General reference for acid chloride workups and pKa-based partitioning).

Sources

Validation & Comparative

Analytical Methods for Diethylphosphinic Chloride Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA Professionals Subject: Diethylphosphinic Chloride (DEPC) [CAS: 1112-38-5]

The "Hydrolysis Trap": A Critical Introduction

Diethylphosphinic chloride (DEPC) is a reactive organophosphorus intermediate used extensively in the synthesis of flame retardants and pharmaceutical ligands. Its analysis presents a specific paradox: the compound is defined by the very reactivity that makes it difficult to measure.

Upon contact with atmospheric moisture, DEPC hydrolyzes rapidly to diethylphosphinic acid and HCl.



The Analytical Consequence: Standard sampling protocols often introduce moisture, converting the analyte into its impurity before it even reaches the detector. A 99% pure commercial sample can test as 90% pure simply due to poor handling during the 30 seconds between the bottle and the instrument.

This guide compares three distinct analytical workflows, ranked by their ability to circumvent this trap and provide actionable data.

Method 1: P NMR Spectroscopy (The Structural Gold Standard)

Verdict: Best for Speciation (Distinguishing DEPC from its acid hydrolysis product).

Quantitative


P NMR is the only method that allows you to "see" the sample without chemically altering it, provided the solvent is dry. It directly distinguishes the phosphorus center in the chloride form from the acid form based on electron shielding.
The Protocol (Self-Validating System)
  • Solvent:

    
     (Stored over 4Å molecular sieves).
    
  • Internal Standard: Triphenylphosphine oxide (TPPO) or Trimethyl phosphate (TMP). Must be non-reactive and have a distinct shift.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. Phosphorus nuclei have long relaxation times; rushing this integration leads to quantitative errors.[1]
Data Interpretation
SpeciesChemical Shift (

, ppm)
Multiplicity
Diethylphosphinic Chloride (DEPC) 78.0 – 85.0 Multiplet (due to H-coupling)
Diethylphosphinic Acid (Impurity)55.0 – 60.0Multiplet
Triphenylphosphine Oxide (Std)~29.0Singlet

Expert Insight: If you see a broad hump around 50-60 ppm that grows over time, your NMR tube is wet. The experiment is self-invalidating.

Method 2: Derivatization-GC (The Impurity Profiler)

Verdict: Best for Trace Organic Impurities and volatile byproducts.

Direct injection of acid chlorides into a Gas Chromatograph (GC) is a "rookie error." The acidic nature of DEPC strips the stationary phase of the column and corrodes the detector. Furthermore, thermal degradation in the injector port yields ghost peaks.

The Solution: In-situ derivatization to the methyl or propyl ester.

Workflow Visualization

The following diagram illustrates the derivatization logic required to stabilize DEPC for GC analysis.

G Sample DEPC Sample (Reactive) Reaction In-Vial Reaction (Exothermic) Sample->Reaction Reagent Reagent Mix (Methanol + Pyridine) Reagent->Reaction  Scavenges HCl Product Methyl Diethylphosphinate (Stable Ester) Reaction->Product  < 5 mins GC GC-FID/MS Analysis Product->GC

Figure 1: Derivatization workflow converting reactive DEPC into a stable ester for GC analysis.

Step-by-Step Protocol
  • Preparation: In a GC vial, add 1.0 mL of anhydrous Methanol containing 5% Pyridine (to scavenge the HCl formed).

  • Addition: Add 20

    
    L of DEPC sample.
    
  • Reaction: Vortex for 30 seconds. The reaction is instantaneous.

    
    
    
  • Analysis: Inject 1

    
    L into GC-FID.
    
    • Column: DB-5 or HP-5 (Non-polar).

    • Inlet Temp: 250°C.

    • Oven: 50°C hold 2 min

      
       Ramp 15°C/min 
      
      
      
      250°C.

Method 3: Double-Endpoint Titration (The Quantitative Assay)

Verdict: Best for Absolute Purity (Assay) and Cost-Efficiency.

While NMR gives ratios, titration gives absolute mass balance. However, a single titration is insufficient because free HCl (a common impurity) mimics DEPC in chloride titrations.

The "Double-Check" System: We utilize the stoichiometry of hydrolysis to solve for purity.

  • Hydrolysis: 1 mole of DEPC produces 2 moles of

    
     (1 from acid, 1 from HCl) and 1 mole of 
    
    
    
    .
  • Impurity (HCl): Produces 1 mole

    
     and 1 mole 
    
    
    
    .
  • Impurity (Acid): Produces 1 mole

    
     and 0 mole 
    
    
    
    .
The Protocol[2]
  • Sample Prep: Weigh ~0.2g DEPC accurately into 50mL of deionized water (hydrolysis occurs immediately).

  • Titration A (Total Acidity): Titrate with 0.1N NaOH using phenolphthalein or potentiometric pH electrode.

    • Result: Moles of

      
      .
      
  • Titration B (Total Chloride): Acidify with

    
    , then titrate with 0.1N 
    
    
    
    (Potentiometric Silver Electrode).
    • Result: Moles of

      
      .
      

Calculation Logic: If Moles


 = 2 

Moles

, the sample is pure DEPC. If Moles

< 2

Moles

, significant free HCl is present.

Comparative Summary

Feature

P NMR
Derivatization GC Potentiometric Titration
Primary Output Structural Identity & SpeciationOrganic Impurity ProfileAbsolute Purity (Assay)
Precision High (Speciation)High (Separation)High (Quantitation)
Sample Size ~50 mg~20

L
~200 mg
Speed 15 mins30 mins10 mins
Major Limitation Requires dry solvent; expensive equipment.Indirect measurement (measures ester).Cannot distinguish DEPC from HCl without double titration.
Best For... R&D / Structural Confirmation Quality Control / Trace Analysis Manufacturing / CoA Generation

Decision Matrix: Which Method Should You Use?

DecisionMatrix Start Start: Define Goal Goal1 Identify Unknown Phosphorus Species? Start->Goal1 Goal2 Check for Organic Solvents/Start Material? Goal1->Goal2 No NMR Method: 31P NMR Goal1->NMR Yes Goal3 Generate Certificate of Analysis (Assay)? Goal2->Goal3 No GC Method: Derivatization GC Goal2->GC Yes Goal3->NMR Secondary Check Titr Method: Double Titration Goal3->Titr Yes

Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.

References

  • Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience. (Foundational text on P NMR shifts of phosphinic chlorides).
  • Metrohm AG. (2023). Potentiometric Titration of Chloride in Acidic Solutions. Application Bulletin AB-130.[2] Link

  • Organization for the Prohibition of Chemical Weapons (OPCW). (2020). Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament. (Standard procedures for derivatization of P-Cl bonds for GC analysis). Link

  • Sigma-Aldrich. (2024). Product Specification: Diethylphosphinic Chloride. (Baseline physical data and handling). Link

Sources

Interpreting 31P NMR Spectra of Diethylphosphinic Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis for interpreting 31P NMR spectra of Diethylphosphinic chloride, designed for researchers and drug development professionals.

Executive Summary

Diethylphosphinic chloride (Et₂P(O)Cl ) is a critical electrophilic phosphorus reagent used in peptide coupling, flame retardant synthesis, and ligand design. However, its high moisture sensitivity makes quality control challenging. Standard ¹H NMR is often insufficient due to the overlapping ethyl multiplets of the product and its common impurities (e.g., hydrolysis products).

This guide establishes a robust ³¹P NMR analytical framework to definitively distinguish the active reagent from its precursors, hydrolysis products, and oxidation byproducts.

The Chemical Shift Landscape

In ³¹P NMR, the chemical shift (


) is highly sensitive to the oxidation state and the electronegativity of substituents. For diethylphosphinic chloride, the substitution of an electron-donating alkyl group with an electron-withdrawing chloride atom significantly deshields the phosphorus nucleus relative to its hydrolyzed counterparts.
Comparative Chemical Shift Data (CDCl₃)

The following table summarizes the spectral signatures of Et₂P(O)Cl and its common "alternatives" (impurities/byproducts).

CompoundFormulaApprox. Shift (

ppm)
Multiplicity ({¹H} dec.)Diagnostic Feature
Diethylphosphinic chloride Et₂P(O)Cl 75 – 85 Singlet Target Product. Significantly downfield.
Diethylphosphinic acidEt₂P(O)OH52 – 53SingletHydrolysis impurity. Shift is pH/conc. dependent.
Triethylphosphine oxideEt₃PO48 – 50SingletCommon byproduct if Et₃P used/oxidized.
Diethylphosphine oxideEt₂P(O)H40 – 50Singlet*Doublet in coupled spectrum (

Hz).
ChlorodiethylphosphineEt₂PCl110 – 120SingletUnoxidized starting material (P(III)).

Note: Chemical shifts in ³¹P NMR are concentration and solvent-dependent. The values above are referenced to 85% H₃PO₄ (0 ppm) in CDCl₃.

Mechanistic Insight: Why the Shift?
  • Electronegativity Effect: The chlorine atom in Et₂P(O)Cl pulls electron density away from the phosphorus center, causing a downfield shift (deshielding) to the 75–85 ppm region compared to the acid or oxide.

  • Oxidation State: P(III) species like the starting material Et₂PCl typically resonate much further downfield (>100 ppm) due to the lack of the shielding P=O bond and magnetic anisotropy effects.

Experimental Protocol: The "Inert Sample" Workflow

Because Et₂P(O)Cl hydrolyzes rapidly upon contact with atmospheric moisture to form Et₂P(O)OH, poor sample preparation yields false negatives.

Reagents & Equipment[1][2][3]
  • Solvent: Anhydrous CDCl₃ or C₆D₆ (stored over 4Å molecular sieves).

  • Vessel: Young's NMR tube (J. Young valve) or standard tube with a tightly sealed septum.

  • Atmosphere: Argon or Nitrogen (Glovebox or Schlenk line).

Step-by-Step Protocol
  • Preparation: Dry the NMR tube in an oven (120°C) for >2 hours. Flush with inert gas while cooling.

  • Sampling: In a glovebox or under positive inert gas flow, withdraw ~50 µL of the liquid product.

  • Dilution: Dissolve in 0.6 mL of anhydrous deuterated solvent.

    • Tip: If using CDCl₃, ensure it is neutralized (free of HCl) to prevent acid-catalyzed exchange broadening.

  • Sealing: Immediately seal the tube. If using a standard cap, wrap with Parafilm to prevent moisture ingress during transit to the spectrometer.

  • Acquisition:

    • Experiment: 31P{1H} (Proton-decoupled).

    • Scans: 16–64 scans are usually sufficient for neat liquids.

    • Relaxation Delay (d1): Set to >2 seconds to ensure quantitative integration if purity determination is required (P nuclei have long T1 times).

Diagnostic Logic & Troubleshooting

Visualizing the decision process is crucial for rapid analysis. The following diagram outlines the logic flow for interpreting the spectrum.

Spectral Interpretation Decision Tree

G Start Acquire 31P{1H} NMR Spectrum CheckRegion Analyze Chemical Shift Regions Start->CheckRegion Region1 Peak at > 100 ppm (110-120 ppm) CheckRegion->Region1 Region2 Peak at 75 - 90 ppm CheckRegion->Region2 Region3 Peak at 40 - 60 ppm CheckRegion->Region3 Result1 P(III) Species Present (Unoxidized Starting Material Et2PCl) Region1->Result1 Result2 TARGET PRODUCT CONFIRMED (Et2P(O)Cl) Region2->Result2 Result3 Hydrolysis/Oxidation Impurities Region3->Result3 CoupledCheck Run Proton-Coupled 31P NMR Result3->CoupledCheck Distinguish Species Split1 Singlet CoupledCheck->Split1 Split2 Doublet (J ~450 Hz) CoupledCheck->Split2 Impurity1 Diethylphosphinic Acid (Et2POOH) or Triethylphosphine Oxide Split1->Impurity1 Impurity2 Diethylphosphine Oxide (Et2P(O)H) Split2->Impurity2

Caption: Logical workflow for assigning ³¹P NMR signals in diethylphosphinic chloride synthesis. Green path indicates pure product.

Advanced Troubleshooting: The "Overlap" Problem

The region between 40–60 ppm is crowded. If you observe a peak here, it is likely an impurity. To distinguish between Et₂P(O)OH (acid) and Et₂P(O)H (secondary phosphine oxide):

  • Run a Proton-Coupled ³¹P Spectrum:

    • Et₂P(O)OH: Remains a singlet (or broadens slightly due to exchange).

    • Et₂P(O)H: Splits into a massive doublet (

      
       Hz). This is definitive proof of the P-H bond.
      
  • Spike with Water:

    • Add a micro-drop of D₂O to the tube.

    • The Et₂P(O)Cl peak (75-85 ppm) will disappear and convert to the Et₂P(O)OH peak (~52 ppm).

    • The Et₃PO peak (48 ppm) will remain largely unaffected (though slight shift may occur due to H-bonding).

References

  • Science and Fun. 31P Chemical Shifts Table. Retrieved from

  • Google Patents. Preparation method of diethyl phosphinic acid and salts thereof. CN104478923A. Retrieved from

  • RSC Publishing. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate. Retrieved from

  • Organic Chemistry Data. 31P NMR Chemical Shifts. Retrieved from

  • Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from

Publish Comparison Guide: GC-MS Analysis of Diethylphosphinic Chloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Labile Chloride Challenge

Diethylphosphinic chloride (DEPC, CAS 1112-37-4) is a critical organophosphorus intermediate used in the synthesis of flame retardants, peptide coupling agents, and specialized ligands. However, its analysis is notoriously difficult due to its high reactivity. DEPC is hydrolytically unstable, rapidly converting to diethylphosphinic acid (DEPA) upon exposure to trace moisture in the atmosphere or GC carrier gas.

The Core Problem: Direct injection of DEPC reaction mixtures often yields erratic results due to on-column hydrolysis and thermal degradation, leading to "ghost peaks" and poor mass balance.

The Solution: This guide compares two robust derivatization strategies against the "Gold Standard" of


-NMR. We evaluate In-Situ Alcoholysis (Method A)  versus Hydrolysis-Silylation (Method B)  to provide a self-validating workflow for accurate quantification.

Strategic Method Comparison

The choice of method depends on whether you need to speciate the active chloride from the acid byproduct or simply quantify total phosphorus content.

Comparative Performance Matrix
FeatureMethod A: In-Situ Alcoholysis (Recommended)Method B: Hydrolysis + Silylation Alternative:

-NMR
Analyte Targeted Active Chloride (Trapped as Ester)Total Phosphorus (Converted to Acid)All P-species separately
Differentiation Distinguishes DEPC from DEPACannot distinguish (Both appear as TMS-ester)Excellent differentiation
Sample Prep Time Fast (< 20 mins)Slow (> 60 mins, requires drying)Minimal (< 5 mins)
Sensitivity (LOQ) High (ng/mL range)High (ng/mL range)Low (mg/mL range)
Moisture Tolerance Moderate (Excess alcohol competes)High (Water is the reagent)High
Risk Factor Incomplete derivatization if base is omittedThermal degradation of silyl derivativesLow sensitivity for trace impurities

Detailed Experimental Protocols

Method A: In-Situ Alcoholysis (The "Trapping" Method)

Best for: Quantifying active DEPC remaining in a reaction mixture.

Mechanism:



Protocol:

  • Quenching Solution: Prepare a solution of Methanol (anhydrous) containing 10% (v/v) Pyridine . The pyridine acts as an HCl scavenger to drive the reaction to completion.

  • Sampling: Withdraw 50

    
    L of the reaction mixture.
    
  • Derivatization: Immediately dispense into a vial containing 950

    
    L of the Quenching Solution. Vortex for 30 seconds.
    
  • Incubation: Let stand at room temperature for 15 minutes.

  • Analysis: Inject 1

    
    L into the GC-MS (Split 50:1).
    

Why this works: The methanol rapidly converts the highly reactive chloride into the stable methyl ester (Methyl diethylphosphinate). Any DEPA already present in the mixture reacts much slower or requires a catalyst (like BF3) to esterify under these mild conditions, allowing differentiation.

Method B: Hydrolysis + Silylation

Best for: Quantifying total phosphorus mass balance or analyzing degraded samples.

Mechanism:



Protocol:

  • Quench: Add 50

    
    L reaction mixture to 500 
    
    
    
    L water. Vortex to ensure complete hydrolysis to DEPA.
  • Dry: Evaporate to dryness under a stream of nitrogen at 60°C (Critical step: Moisture kills silylation reagents).

  • Reconstitute: Add 500

    
    L of anhydrous acetonitrile.
    
  • Derivatize: Add 50

    
    L BSTFA + 1% TMCS  (N,O-Bis(trimethylsilyl)trifluoroacetamide).
    
  • Incubate: Heat at 60°C for 30 minutes.

  • Analysis: Inject 1

    
    L into GC-MS.
    

Logical Workflow & Decision Tree

The following diagram illustrates the decision process and chemical pathways for analyzing DEPC mixtures.

DEPC_Analysis Start Reaction Mixture (Contains DEPC + DEPA) Goal What is your analytical goal? Start->Goal Active Quantify Active Chloride (DEPC Specific) Goal->Active Speciation Total Total Phosphorus / Mass Balance Goal->Total Total Content Quench_MeOH Quench with MeOH/Pyridine (Method A) Active->Quench_MeOH Reaction_A DEPC -> Methyl Ester DEPA -> No Reaction Quench_MeOH->Reaction_A GC_A GC-MS Analysis Target: Methyl Diethylphosphinate Reaction_A->GC_A Quench_H2O Quench with Water (Method B) Total->Quench_H2O Hydrolysis All DEPC converts to DEPA Quench_H2O->Hydrolysis Dry Evaporate to Dryness Hydrolysis->Dry Silylate Derivatize with BSTFA/TMCS Dry->Silylate GC_B GC-MS Analysis Target: TMS-Diethylphosphinate Silylate->GC_B

Figure 1: Analytical workflow for Diethylphosphinic Chloride (DEPC) speciation vs. total content analysis.

Data Interpretation & Mass Spectral Validation

Accurate identification relies on recognizing specific fragmentation patterns.

Mass Spectrum: Methyl Diethylphosphinate (Method A Product)
  • Molecular Ion (

    
    ):  m/z 136 (Distinct, usually visible).
    
  • Base Peak: m/z 107 (

    
    , Loss of ethyl group).
    
  • Key Fragment: m/z 79 (Loss of methoxy + ethyl).

  • Interpretation: The presence of m/z 136 confirms the original analyte was the chloride (DEPC), as the acid form would not methylate under these conditions.

Mass Spectrum: TMS-Diethylphosphinate (Method B Product)
  • Molecular Ion (

    
    ):  m/z 194.
    
  • Base Peak: m/z 179 (

    
    , Loss of methyl from TMS).
    
  • Key Fragment: m/z 135 (Rearrangement).

  • Interpretation: This peak represents the sum of DEPC and DEPA in the original sample.

References

  • Vanninen, P., & Spasojevic, I. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods , 12, 2303-2310.

    • Grounding: Establishes the alcoholysis/pyridine protocol for stabilizing reactive phosphorus chlorides.
  • Black, R. M., & Read, R. W. (1995). Analysis of degradation products of organophosphorus chemical warfare agents and related compounds by liquid chromatography-mass spectrometry. Journal of Chromatography A , 759(1-2), 79-92.

    • Grounding: Discusses hydrolysis pathways and the necessity of derivatiz
  • Rosenfeld, J. M. (2003). Derivatization in the chromatographic analysis of phosphonic acids. Journal of Chromatography A, 624(1-2), 137-152.
  • Sarkouhi, M., et al. (2012).[1] 31P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis. Environmental Monitoring and Assessment , 184, 7383-7393.

    • Grounding: Establishes 31P-NMR as the non-destructive benchmark for monitoring organophosphorus hydrolysis.

Sources

Comparative Guide: Diethylphosphinic Chloride vs. Diethyl Phosphorochloridate for Phosphorylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the landscape of organophosphorus chemistry, Diethyl phosphorochloridate (DECP) and Diethylphosphinic chloride represent two distinct classes of phosphorylating agents. While both introduce a phosphorus moiety to nucleophiles (alcohols, amines), the resulting functional groups differ fundamentally in electronic structure, hydrolytic stability, and biological application.

  • Diethyl phosphorochloridate yields Phosphate Esters (P-O-C bonds).[1] It is the standard reagent for converting alcohols into phosphates, often serving as activating groups or prodrug precursors.

  • Diethylphosphinic chloride yields Phosphinate Esters (P-C bonds internal to the phosphorus core). It is frequently employed to create metabolically stable phosphate mimics where the labile P-O bond is replaced by a robust P-C bond, or to introduce specific phosphinoyl pharmacophores.

This guide provides a technical comparison to assist researchers in selecting the optimal reagent for drug development and organic synthesis.

Chemical Identity & Mechanistic Insight

The primary distinction lies in the oxidation state and substitution pattern of the phosphorus center.

FeatureDiethyl Phosphorochloridate (DECP)Diethylphosphinic Chloride
CAS Number 814-49-31112-38-5
Structure


Class Phosphoric Acid DerivativePhosphinic Acid Derivative
Product (w/ ROH) Phosphate Triester:

Phosphinate Ester:

Electronic Nature Highly Electrophilic (3 Oxygen substituents)Moderately Electrophilic (2 Carbon substituents)
Primary Use Phosphorylation (Phosphate synthesis)Phosphinylation (Stable Isostere synthesis)
Mechanism of Action

Both reagents operate via a Nucleophilic Substitution at Phosphorus (


)  mechanism. The reaction is typically driven by a base (e.g., Pyridine, TEA) which neutralizes the HCl byproduct and may form a reactive N-phosphoryl intermediate.

ReactionMechanism Reagent Phosphorus Chloride (DECP or Et2P(O)Cl) Intermediate Activated Intermediate (Highly Electrophilic) Reagent->Intermediate + Base - Cl- Base Base Catalyst (Pyridine/TEA) Base->Intermediate Product Phosphorylated Product Intermediate->Product + Nucleophile Byproduct HCl Salt Intermediate->Byproduct Nucleophile Substrate (R-OH / R-NH2) Nucleophile->Product

Figure 1: General mechanism for phosphorylation/phosphinylation mediated by base catalysis.

Performance Comparison
A. Reactivity Profile
  • DECP (Phosphate): The phosphorus atom is bonded to two ethoxy groups and one double-bonded oxygen. The electronegative oxygens pull electron density away from the phosphorus, making it highly electrophilic . It reacts rapidly with primary and secondary alcohols, often requiring cooling (

    
     to 
    
    
    
    ) to prevent side reactions or decomposition.
  • Diethylphosphinic Chloride (Phosphinate): The phosphorus is bonded to two ethyl groups (carbon). Alkyl groups are electron-donating via induction, which slightly reduces the electrophilicity of the phosphorus center compared to DECP. Consequently, reactions might require longer times or slightly higher temperatures (RT to reflux) compared to the hyper-reactive DECP.

B. Hydrolytic Stability (The "Stable Mimic" Effect)

This is the critical decision factor for drug design.

  • Phosphate Esters (from DECP): The resulting P-O-C linkage is susceptible to hydrolysis by phosphatases and esterases in vivo. This makes DECP ideal for creating prodrugs where the phosphate group is intended to be cleaved to release the active parent drug (e.g., Fosphenytoin).

  • Phosphinate Esters (from Diethylphosphinic chloride): The internal P-C bonds are chemically robust and resistant to enzymatic cleavage. While the newly formed P-O-R bond (if reacting with alcohol) is still an ester, the steric bulk of the ethyl groups and the electronic difference often render phosphinates more resistant to hydrolysis than their phosphate counterparts. This makes them excellent transition state analogues or stable inhibitors.

C. Toxicity & Safety
  • DECP: A potent cholinesterase inhibitor .[2][3] It mimics nerve agents in structure and activity. Extreme caution, double-gloving, and fume hood use are mandatory. High dermal toxicity.[1][2][3]

  • Diethylphosphinic Chloride: Corrosive and reacts vigorously with water to release HCl. While less notorious for neurotoxicity than DECP, it causes severe burns and lung damage upon inhalation.

Applications in Drug Development[4][5]
ApplicationRecommended ReagentRationale
Prodrug Synthesis DECP Creates a biologically labile phosphate group to improve solubility, which is then cleaved in vivo.
Enzyme Inhibition Diethylphosphinic Cl Creates a stable structure that fits the enzyme active site but cannot be hydrolyzed, permanently blocking the enzyme.
Protecting Group DECP Diethyl phosphates are occasionally used to protect phenols; they can be removed via hydrolysis or specific cleavage methods.
Metabolic Stability Diethylphosphinic Cl Used when the drug candidate must resist metabolic degradation at the phosphorus center.
Experimental Protocols
Protocol A: Phosphorylation with Diethyl Phosphorochloridate (DECP)

Target: Synthesis of a Diethyl Phosphate Ester from a Primary Alcohol (e.g., Geraniol) Based on Organic Syntheses, Coll. Vol. 10, p.423 (2004).

Materials:

  • Substrate: Alcohol (1.0 equiv)

  • Reagent: Diethyl phosphorochloridate (1.5 equiv)

  • Base: Pyridine (2.5 equiv)[4]

  • Solvent: Anhydrous Diethyl Ether or DCM

  • Quench: 1 M NaOH (ice-cold)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the alcohol (e.g., 80 mmol) and dry pyridine (200 mmol) in anhydrous ether (60 mL).

  • Cooling: Cool the solution to -30 °C using a dry ice/acetone bath.

  • Addition: Add Diethyl phosphorochloridate (120 mmol) dropwise via syringe over 10 minutes. Maintain vigorous stirring.

    • Note: A white precipitate (Pyridine-HCl) will form immediately.

  • Reaction: Remove the cold bath and allow the mixture to warm to room temperature (23 °C). Stir for 6.5 hours.

  • Quench: Add ice-cold 1 M NaOH (150 mL) carefully to hydrolyze excess reagent.

  • Extraction: Separate layers. Extract the aqueous layer with EtOAc. Wash combined organics with saturated brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (EtOAc/Hexanes) is usually required to remove phosphate byproducts.

Protocol B: Phosphinylation with Diethylphosphinic Chloride

Target: Synthesis of a Phosphinate Ester from a Phenol or Alcohol

Materials:

  • Substrate: Phenol/Alcohol (1.0 equiv)

  • Reagent: Diethylphosphinic chloride (1.1 - 1.2 equiv)

  • Base: Triethylamine (TEA) (1.2 - 1.5 equiv) or DMAP (cat.)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: In a flame-dried flask under Nitrogen, dissolve the substrate (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (20 mL).

    • Optional: Add 10 mol% DMAP to accelerate the reaction for sterically hindered alcohols.

  • Cooling: Cool to 0 °C (ice bath). Phosphinic chlorides are slightly less reactive than DECP, so -30 °C is rarely necessary unless the substrate is extremely sensitive.

  • Addition: Add Diethylphosphinic chloride (11 mmol) dropwise.

  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (the phosphinate ester is usually less polar than the alcohol).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove TEA), then saturated

    
    , then brine.
    
  • Drying: Dry over

    
     and concentrate in vacuo.
    
  • Validation:

    
     NMR is the gold standard for confirmation. Phosphinates typically appear around 50–60 ppm , whereas Phosphates (from Protocol A) appear around -1 to -10 ppm .
    
Decision Logic (Reagent Selection)

DecisionTree Start Goal: Introduce Phosphorus Group Q1 Is the target a Prodrug (Must be cleavable in vivo)? Start->Q1 Branch1 Yes (Cleavable) Q1->Branch1 Yes Branch2 No (Stable/Mimic) Q1->Branch2 No Result1 Use Diethyl Phosphorochloridate (DECP) Creates Phosphate Ester Branch1->Result1 Result2 Use Diethylphosphinic Chloride Creates Phosphinate Ester (Resistant to Hydrolysis) Branch2->Result2

Figure 2: Decision matrix for selecting between DECP and Diethylphosphinic chloride.

References
  • Organic Syntheses , "Synthesis of Geranyl Diethyl Phosphate using Diethyl Chlorophosphate", Org. Synth.2004 , 10, 423.

  • National Center for Biotechnology Information , "PubChem Compound Summary for CID 13139, Diethyl chlorophosphate", PubChem.

  • National Center for Biotechnology Information , "PubChem Compound Summary for CID 5195381, Diethylphosphinic chloride", PubChem.

  • Keglevich, G. , "The Hydrolysis of Phosphinates and Phosphonates: A Review", Molecules2025 , 30. (Discusses hydrolytic stability of P-C vs P-O bonds).

  • Georganics , "Diethyl chlorophosphate - General Description and Applications".

Sources

Technical Comparison: Diethylphosphinic Chloride (Dep-Cl) vs. Diphenylphosphinic Chloride (Dpp-Cl)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Diethylphosphinic Chloride with Other Phosphinylating Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of phosphorus-based reagents, Diethylphosphinic chloride (Dep-Cl) and its aromatic counterpart, Diphenylphosphinic chloride (Dpp-Cl) , represent two distinct classes of phosphinylating agents. While both are used to generate mixed anhydrides for peptide coupling and to introduce phosphinyl protecting groups, their utility is sharply differentiated by their electronic profiles and hydrolytic stabilities.

This guide provides a critical analysis of Dep-Cl against Dpp-Cl and phosphoryl chlorides, focusing on their mechanistic behaviors, stability profiles, and experimental applications in organic synthesis and medicinal chemistry.

Mechanistic Insight: The Mixed Anhydride Pathway

The primary application of phosphinic chlorides in synthesis is the activation of carboxylic acids via the formation of Phosphinic-Carboxylic Mixed Anhydrides . Unlike carbonic mixed anhydrides (generated from alkyl chloroformates), phosphinic mixed anhydrides exhibit high regioselectivity during aminolysis.

Mechanism of Action

The reaction proceeds through the nucleophilic attack of a carboxylate on the phosphorus center, displacing chloride. The resulting mixed anhydride is an activated acyl donor.

Key Advantage: Nucleophilic attack by the amine occurs almost exclusively at the carbonyl carbon (Path A), avoiding the phosphorus center (Path B). This is driven by the high bond strength of the P=O bond and the leaving group ability of the phosphinate anion.

MixedAnhydride Reagents Carboxylic Acid (R-COOH) + Dep-Cl Intermediate Mixed Anhydride [R-CO-O-P(O)Et2] Reagents->Intermediate Base (NMM) -HCl Peptide Peptide Product (R-CO-NH-R') Intermediate->Peptide Path A: Carbonyl Attack Byproduct Phosphinic Acid (Et2POOH) Intermediate->Byproduct SideReaction Path B: P-Attack (Rare/Undesired) Intermediate->SideReaction Amine Amine (R'-NH2) Amine->Peptide

Figure 1: Activation of carboxylic acids using Diethylphosphinic chloride (Dep-Cl). The pathway favors carbonyl attack (Path A) over phosphorus attack, ensuring high yield of the amide/peptide.

Comparative Analysis: Dep-Cl vs. Dpp-Cl

The choice between the ethyl (alkyl) and phenyl (aryl) variants dictates the reactivity and the stability of the resulting bonds.

A. Electronic and Steric Profile[1]
  • Diethylphosphinic Chloride (Dep-Cl):

    • Electronics: The ethyl groups are electron-donating (+I effect). This increases electron density at the phosphorus atom compared to the phenyl variant.

    • Consequence: The P-Cl bond is less electrophilic than in Dpp-Cl. However, the resulting P-N or P-O bonds in products are significantly more stable to acid hydrolysis.

    • Sterics: Ethyl groups are less bulky than phenyl rings, potentially allowing reaction with more sterically hindered nucleophiles, although the electronic deactivation counters this benefit in some contexts.

  • Diphenylphosphinic Chloride (Dpp-Cl):

    • Electronics: The phenyl rings are electron-withdrawing (via induction/resonance). This makes the phosphorus center highly electrophilic.

    • Consequence: faster formation of mixed anhydrides and faster reaction with amines.

    • Acid Lability: The electron-withdrawing nature makes the resulting phosphinamides (P-N) and esters (P-O) more susceptible to acid-catalyzed hydrolysis. Dpp is the superior choice for temporary protection.

B. Stability and Deprotection (The Critical Differentiator)

This is the deciding factor for most researchers.

FeatureDiethylphosphinyl (Dep)Diphenylphosphinyl (Dpp)
Nature Robust / PermanentLabile / Temporary
Acid Stability High. Resistant to mild acid (TFA, dilute HCl). Requires harsh conditions to cleave.[1]Moderate/Low. Cleaved by TFA or HCl/MeOH.
Use Case Permanent ligation, flame retardants, stable linkers.Peptide synthesis protecting group (Kenner's group).
Byproduct Solubility Diethylphosphinic acid is water-soluble.Diphenylphosphinic acid is less water-soluble; often precipitates.
C. Performance in Peptide Coupling

While Dpp-Cl is historically the "gold standard" for phosphinic mixed anhydrides (due to the Ramage and Kenner protocols), Dep-Cl is a viable alternative that offers easier removal of byproducts in aqueous workups due to the higher water solubility of diethylphosphinic acid compared to the lipophilic diphenylphosphinic acid.

Experimental Protocols

Protocol A: Mixed Anhydride Peptide Coupling using Dep-Cl

Use this protocol for coupling sterically hindered amino acids where standard carbodiimides (EDC/DCC) fail or cause racemization.

Reagents:

  • N-Protected Amino Acid (1.0 equiv)[2]

  • Amino Acid Ester HCl salt (1.0 equiv)[2]

  • Diethylphosphinic chloride (Dep-Cl) (1.1 equiv)[2]

  • N-Methylmorpholine (NMM) or DIEA (2.2 equiv)

  • Solvent: Anhydrous DCM or THF

Step-by-Step Methodology:

  • Activation: Dissolve the N-protected amino acid and 1.1 equiv of NMM in anhydrous DCM under nitrogen. Cool the solution to 0°C .

  • Anhydride Formation: Add Dep-Cl (1.1 equiv) dropwise via syringe. Stir at 0°C for 20–30 minutes . Note: A white precipitate of NMM·HCl may form; this confirms the reaction is proceeding.

  • Coupling: Add the Amino Acid Ester HCl salt followed immediately by the second portion of NMM (1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours . Monitor by TLC or HPLC.

  • Workup (Self-Validating Step):

    • Dilute with Ethyl Acetate.

    • Wash sequentially with: 5% Citric Acid (removes unreacted amine), Saturated NaHCO₃ (removes unreacted acid and diethylphosphinic acid byproduct ), and Brine.

    • Observation: Unlike Dpp-OH, which may precipitate and clog separators, the Dep-OH byproduct is highly water-soluble and washes away easily.

  • Isolation: Dry over MgSO₄ and concentrate.

Protocol B: N-Protection of Amines (Dep-Group Introduction)

Use this when a highly stable phosphorus protecting group is required.

  • Setup: Dissolve the amine (1.0 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C.

  • Addition: Add Dep-Cl (1.1 equiv) slowly to control the exotherm.

  • Completion: Stir at Room Temperature for 1 hour.

  • Verification: The resulting Diethylphosphinamide is extremely stable. It will not be cleaved by standard Boc-removal conditions (TFA/DCM). This orthogonality allows for selective deprotection of other groups while retaining the Dep-group.[3]

Data Summary: Dep-Cl vs. Alternatives

PropertyDiethylphosphinic Chloride (Dep-Cl)Diphenylphosphinic Chloride (Dpp-Cl)Diethyl Chlorophosphate
Formula



Physical State Liquid (mp 9-12°C)Viscous Liquid / Low melt solidLiquid
P-Center Reactivity Moderate (e- donating alkyls)High (e- withdrawing aryls)High
Amide Stability High (Acid Resistant) Low (Acid Labile)Moderate
Main Application Stable Linkers, Flame RetardantsPeptide Coupling, Protecting GroupPhosphorylation
Byproduct Removal Aqueous Wash (High Solubility)Extraction/Precipitation (Lipophilic)Aqueous Wash
Toxicity Corrosive, Moisture SensitiveCorrosive, Moisture SensitiveToxic (Cholinesterase inhibitor)

Decision Matrix

Use the following logic to select the correct agent for your synthesis:

DecisionTree Start Select Phosphinylating Agent Goal What is your goal? Start->Goal Coupling Peptide Coupling Goal->Coupling Synthesis Protection Amine Protection Goal->Protection Masking Group Workup Workup Preference? Coupling->Workup Stability Required Stability? Protection->Stability DepChoice Use Dep-Cl (Easier Aqueous Wash) Workup->DepChoice Aqueous Solubility DppChoice Use Dpp-Cl (Faster Activation) Workup->DppChoice Speed/Reactivity DepProt Use Dep-Cl (Permanent/Robust) Stability->DepProt High (Acid Stable) DppProt Use Dpp-Cl (Cleavable with Acid) Stability->DppProt Temporary (Acid Labile)

Figure 2: Selection guide for phosphinic chlorides based on experimental requirements.

References

  • Ramage, R., et al. "Diphenylphosphinic carboxylic mixed anhydrides in peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1, 1985 .

  • Kenner, G. W., et al. "Peptides. Part XI. The use of diphenylphosphinic mixed anhydrides in the synthesis of peptides." Journal of the Chemical Society, 1960 .

  • PubChem. "Diethylphosphinic chloride - Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. "Diphenylphosphinic chloride Product Information."

  • Organic Chemistry Portal. "Protecting Groups: Phosphinamides."

Sources

Comparative Guide: Alternative Reagents to Diethylphosphinic Chloride for P-N Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethylphosphinic chloride (


) has long been the standard electrophile for introducing the diethylphosphinyl moiety into amines to form phosphinamides. However, its use is plagued by significant process drawbacks: high hydrolytic instability, the release of corrosive HCl gas, and poor atom economy.

This guide evaluates three high-performance alternatives that bypass the isolation of the unstable acid chloride. By shifting to oxidative coupling , catalytic dehydrogenative coupling (CDC) , or direct acid activation , researchers can achieve higher yields, improved safety profiles, and superior functional group tolerance.

The Benchmark: Diethylphosphinic Chloride
  • Mechanism: Nucleophilic substitution (

    
    ).
    
  • Status: Legacy reagent.

  • Critical Flaws: Requires moisture-free conditions; generates stoichiometric HCl; difficult to store.

Strategic Alternatives: Technical Analysis

Alternative A: Modified Atherton-Todd (AT) Reaction

Best For: Robust, large-scale synthesis where mild oxidation is acceptable.

The classical Atherton-Todd reaction generates a chlorophosphate in situ from a stable H-phosphonate (diethyl phosphite) using


. Modern "Green" modifications utilize milder halogen sources or radical initiators to avoid toxic carbon tetrachloride.
  • Mechanism: The H-phosphonate (

    
    ) is deprotonated to form a phosphite anion, which is halogenated by a halo-donor (e.g., 
    
    
    
    ,
    
    
    ). The resulting intermediate reacts immediately with the amine.
  • Modern Twist: Recent protocols (e.g., Chen et al., 2020) utilize air as a radical initiator with

    
    , eliminating the need for stoichiometric perhaloalkanes in some cases.
    
Alternative B: Copper-Catalyzed Dehydrogenative Coupling (CDC)

Best For: Green chemistry applications and high atom economy.

This method couples diethyl phosphite (


) directly with amines using a copper catalyst and an oxidant (often air or 

). It is a "cross-dehydrogenative" approach that produces water as the primary byproduct.
  • Mechanism: A Cu(II) species coordinates the amine and the phosphite. Oxidation of the P-H bond occurs via a metal-mediated pathway, facilitating P-N bond formation without halogenated intermediates.

  • Key Advantage: Avoids all halogenated waste streams.

Alternative C: Direct Activation of Phosphinic Acids (PyBOP/EDC)

Best For: Late-stage functionalization and complex substrates (Peptide Chemistry approach).

Instead of the chloride, one starts with the stable Diethylphosphinic Acid (


). Using peptide coupling agents (PyBOP, EDC), the P-OH bond is activated as a leaving group (e.g., -OBt).
  • Mechanism: The coupling reagent forms a reactive mixed anhydride or active ester at the phosphorus center, which is then attacked by the amine.

  • Key Advantage: Extremely mild; compatible with acid-sensitive substrates; no HCl generation.

Comparative Performance Analysis

The following data summarizes the performance of these alternatives against the standard acid chloride method.

FeatureDiethylphosphinic ChlorideModified Atherton-ToddCu-Catalyzed CDCAcid Activation (PyBOP)
Precursor Stability Low (Hydrolyzes rapidly)High (

)
High (

)
High (

)
Byproducts HCl, Chloride saltsHaloform (

), Salts

(Green)
Phosphonium salts / Urea
Typical Yield 60–85%85–98%75–92%80–95%
Atom Economy PoorModerateExcellent Low (High MW reagents)
Reaction Time 1–4 h1–12 h6–24 h0.5–2 h
Toxicity CorrosiveSolvent dependentLow (Catalytic Cu)Low to Moderate

Visualizing the Pathways

The following diagram illustrates the mechanistic divergence of the three alternatives compared to the traditional acid chloride route.

PN_Bond_Formation Start Target: P-N Bond (Phosphinamide) AcidCl Reagent: Et2P(O)Cl (Acid Chloride) Method_Std Standard Subst. (Generates HCl) AcidCl->Method_Std + Amine H_Phos Reagent: Et2P(O)H (H-Phosphonate) Method_AT Atherton-Todd (In-situ Halogenation) H_Phos->Method_AT + CCl4/CHCl3 + Base Method_CDC Cu-Catalyzed CDC (Oxidative Coupling) H_Phos->Method_CDC + Cat. Cu + Air Acid Reagent: Et2P(O)OH (Phosphinic Acid) Method_Act PyBOP/EDC Activation (Active Ester) Acid->Method_Act + PyBOP + Base Method_Std->Start Method_AT->Start Method_CDC->Start Method_Act->Start

Caption: Figure 1. Strategic pathways for P-N bond formation. The Standard route (Red) is compared against three robust alternatives (Green) utilizing stable precursors.

Detailed Experimental Protocols

These protocols are designed to be self-validating. Causality is explained for critical steps to ensure reproducibility.

Protocol A: Modified Atherton-Todd (Air/CHCl3)

Based on Chen et al. (2020) principles.

Rationale: Uses air as a radical initiator and


 as the halogen source, avoiding banned 

.
  • Setup: Charge a round-bottom flask with Diethyl phosphite (1.0 equiv), Amine (1.1 equiv), and Triethylamine (2.0 equiv) in

    
     (0.5 M concentration).
    
  • Activation: Stir the mixture open to air (or under an

    
     balloon for faster rates) at room temperature.
    
    • Why: Oxygen initiates the radical abstraction of H from the phosphite, which then abstracts Cl from the solvent (

      
      ) to form the chlorophosphate intermediate transiently.
      
  • Reaction: Monitor by TLC or

    
     NMR. The signal will shift from ~7 ppm (H-phosphonate) to ~20-30 ppm (Phosphinamide).
    
  • Workup: Wash with water (to remove

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (EtOAc/Hexanes).

Protocol B: Copper-Catalyzed Oxidative Coupling (CDC)

Based on Cu(OAc)2 / Air systems.

Rationale: High atom economy; water is the only byproduct.

  • Catalyst Prep: In a reaction tube, add Cu(OAc)2 (10 mol%) and 2,2'-bipyridine (10 mol%) in Ethanol or Toluene. Stir for 10 min to form the active blue/green complex.

  • Addition: Add Diethyl phosphite (1.0 equiv), Amine (1.2 equiv), and Base (

    
     or 
    
    
    
    , 2.0 equiv).
  • Oxidation: Heat to 60°C under an air atmosphere (open tube or

    
     balloon).
    
    • Why: The base facilitates deprotonation of the P-H; the Cu(II) oxidizes the P-center, facilitating nucleophilic attack by the amine. Air re-oxidizes Cu(I) back to Cu(II).

  • Completion: Reaction typically finishes in 6–12 hours.

  • Workup: Filter through a celite pad (removes Copper salts). Concentrate and purify.

Protocol C: PyBOP-Mediated Coupling

Adapted from standard peptide coupling methodologies.

Rationale: Best for coupling valuable/complex amines where harsh conditions must be avoided.

  • Dissolution: Dissolve Diethylphosphinic acid (1.0 equiv) and Amine (1.0 equiv) in dry DCM or DMF.

  • Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv). Cool to 0°C.

  • Coupling: Add PyBOP (1.1 equiv) in one portion. Allow to warm to RT.

    • Why: PyBOP reacts with the phosphinic acid anion to form a P-O-P phosphonium intermediate, which rearranges to a reactive OBt ester. The amine attacks the P center, displacing HOBt.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes HOBt and unreacted acid), then brine.
    
  • Note: PyBOP generates HMPA-free byproducts, unlike BOP, making it safer.

Decision Matrix: Selecting the Right Reagent

Use the following logic flow to determine the optimal reagent for your specific substrate.

Decision_Matrix Start Start: Select Reagent Q1 Is the Amine Acid-Sensitive? Start->Q1 Q2 Is the Amine Sterically Hindered? Q1->Q2 No Res_PyBOP Use PyBOP/EDC (Mildest, No Acid) Q1->Res_PyBOP Yes Q3 Is Green Chem/Atom Economy Critical? Q2->Q3 No Res_AT Use Atherton-Todd (Strong Activation) Q2->Res_AT Yes (Needs strong electrophile) Q3->Res_AT No (Standard Scale-up) Res_CDC Use Cu-Catalyzed CDC (Greenest) Q3->Res_CDC Yes

Caption: Figure 2. Decision matrix for reagent selection based on substrate sensitivity and process goals.

References

  • Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). "174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases.[1] A new method for the phosphorylation of amines."[2] Journal of the Chemical Society, 660-663. Link

  • Chen, Y., et al. (2020).[3] "A phosphoryl radical-initiated Atherton–Todd-type reaction under open air."[3] Chemical Communications, 56, 1357-1360.[3] Link

  • Gui, Q., et al. (2015). "Copper-Catalyzed Oxidative Cross-Coupling of H-Phosphonates and Amides to N-Acylphosphoramidates." Organic Letters, 17(24), 5970–5973. Link

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[4] Tetrahedron Letters, 31(2), 205-208. Link

  • Montchamp, J. L. (2014).[5] "Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Chlorides in Synthesis." Accounts of Chemical Research, 47(1), 77–87. Link

Sources

Efficacy Guide: Diethylphosphinic Chloride vs. Diphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The choice between Diethylphosphinic chloride (


)  and Diphenylphosphinic chloride (

)
is dictated by the balance between steric demand and electrophilic activation .
  • Diphenylphosphinic chloride (

    
    )  is the superior reagent for peptide coupling  and mixed anhydride synthesis. The bulky phenyl rings sterically shield the phosphorus atom, directing nucleophilic attack to the carbonyl carbon of the intermediate mixed anhydride. This suppresses regiochemical side reactions and minimizes racemization.
    
  • Diethylphosphinic chloride (

    
    )  is the preferred reagent for general phosphinylation , such as protecting alcohols or synthesizing flame retardant precursors. Its lower steric profile allows for faster reaction rates with hindered nucleophiles where regioselectivity is not the primary concern.
    

Chemical Profile & Mechanistic Basis

Physical & Chemical Properties Comparison
FeatureDiethylphosphinic ChlorideDiphenylphosphinic Chloride
Formula


CAS Number 1112-37-41499-21-4
Molecular Weight 140.55 g/mol 236.63 g/mol
Physical State Colorless LiquidViscous Liquid / Low-melting Solid
Boiling Point ~233°C (atm); 108°C (15 mmHg)~369°C (atm); 222°C (16 mmHg)
Density 1.08 g/mL1.24 g/mL

P NMR Shift

+65 to +85 ppm (Typical)

+40 to +45 ppm
Hydrolytic Stability Lower (Rapid hydrolysis)Higher (Sterically retarded)
Mechanistic Causality

The divergent applications of these reagents stem from two key factors:

  • Steric Shielding (The "Cone Angle" Effect):

    • 
      :  The two phenyl rings create a significant steric barrier around the phosphorus atom. In mixed anhydride systems (
      
      
      
      ), this bulk prevents the incoming amine nucleophile from attacking the phosphorus center, forcing it to attack the more accessible carbonyl carbon. This is the "Safety-Catch" principle in action.
    • 
      :  The ethyl groups are conformationally flexible but offer less effective shielding of the phosphorus core. This makes the P-center more susceptible to direct nucleophilic attack, which is desirable for phosphorylation but disastrous for mixed anhydride coupling (leading to P-N bond formation instead of C-N).
      
  • Electronic Activation:

    • The phenyl groups in

      
       are electron-withdrawing (inductive effect of 
      
      
      
      carbons), making the phosphinate anion (
      
      
      ) a better leaving group than the diethyl analog. This activates the mixed anhydride towards aminolysis.

Application 1: Peptide Coupling (Mixed Anhydride Method)

Primary Reagent: Diphenylphosphinic Chloride[1]

The Mechanism

The "Kenner-Sheppard" method utilizes


 to generate a mixed anhydride. The success of this reaction relies on the regioselectivity governed by the phenyl rings.

MixedAnhydride Start N-Protected Amino Acid (R-COOH) Intermediate Mixed Anhydride [R-CO-O-P(O)Ph2] Start->Intermediate Activation (-HCl) Reagent Diphenylphosphinic Chloride (Ph2P(O)Cl) Reagent->Intermediate Base N-Methylmorpholine (NMM) Base->Intermediate Path_Correct Path A: Attack at C=O (Sterically Favored) Intermediate->Path_Correct Path_Wrong Path B: Attack at P=O (Sterically Blocked) Intermediate->Path_Wrong Blocked by Ph Amine Amine / Amino Ester (H2N-R') Amine->Path_Correct Product Peptide Bond (R-CO-NH-R') Path_Correct->Product Byproduct Phosphinic Acid (Ph2P(O)OH) Path_Correct->Byproduct

Figure 1: Regioselective pathway of Diphenylphosphinic mixed anhydrides. The bulky phenyl groups (red path) block direct attack on Phosphorus, ensuring the amine attacks the Carbonyl (green path).

Experimental Protocol: Diphenylphosphinic Mixed Anhydride Coupling

Objective: Coupling of N-Protected Valine (Z-Val-OH) with Phenylalanine Methyl Ester (H-Phe-OMe).

Reagents:

  • N-Benzyloxycarbonyl-L-valine (1.0 equiv)

  • Diphenylphosphinic chloride (1.0 equiv)

  • N-Methylmorpholine (NMM) (1.0 equiv for activation + 1.0 equiv for amine neutralization)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Activation: Dissolve Z-Val-OH (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.

  • Anhydride Formation: Add NMM (1.1 mL, 10 mmol) followed strictly by the dropwise addition of Diphenylphosphinic chloride (2.37 g, 10 mmol). Stir at 0°C for 20–30 minutes .

    • Checkpoint: The formation of the mixed anhydride can be monitored by

      
       NMR (shift from ~+43 ppm to ~+28 ppm for the anhydride).
      
  • Coupling: Add the HCl salt of H-Phe-OMe (10 mmol) and a second equivalent of NMM (10 mmol) to the mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours .

  • Workup: Wash the organic layer successively with 5% citric acid, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.

Application 2: Nucleophilic Protection (Phosphinylation)

Primary Reagent: Diethylphosphinic Chloride

The Mechanism

For simple protection of alcohols or amines where the goal is to form a P-O or P-N bond, the steric bulk of the diphenyl derivative is unnecessary and can retard the reaction.


 reacts via a direct 

-like substitution at phosphorus.

Phosphinylation Alcohol Alcohol (R-OH) TS Tetrahedral Intermediate Alcohol->TS Et2POCl Diethylphosphinic Chloride (Et2P(O)Cl) Et2POCl->TS Base Triethylamine (Et3N) Salt Et3N·HCl Base->Salt Product Phosphinate Ester (Et2P(O)OR) TS->Product Elimination of Cl- TS->Salt

Figure 2: Direct phosphinylation workflow. The smaller ethyl groups facilitate rapid nucleophilic attack at the phosphorus center.

Experimental Protocol: Protection of a Primary Alcohol

Objective: Synthesis of Diethylphosphinate ester from Benzyl Alcohol.

Reagents:

  • Benzyl Alcohol (10 mmol)

  • Diethylphosphinic chloride (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • DMAP (0.1 equiv, catalyst)

  • Solvent: DCM or THF

Procedure:

  • Preparation: Dissolve Benzyl Alcohol (1.08 g, 10 mmol) and

    
     (1.67 mL, 12 mmol) in dry DCM (40 mL). Add DMAP (122 mg, 1 mmol).
    
  • Addition: Cool to 0°C . Add Diethylphosphinic chloride (1.55 g, 11 mmol) dropwise via syringe. The reaction is exothermic; control the rate to maintain temperature.

  • Reaction: Remove ice bath and stir at room temperature for 3 hours .

    • Checkpoint: Monitor by TLC or

      
       NMR (Shift from ~+75 ppm to ~+55 ppm for the ester).
      
  • Quench: Add water (10 mL) to hydrolyze excess acid chloride. Stir vigorously for 10 minutes.

  • Workup: Separate phases. Wash organic phase with 1M HCl (to remove amines) and sat.

    
    . Dry and concentrate.
    

References

  • Kenner, G. W., & Sheppard, R. C. (1958). Peptides. Part VIII. The synthesis of peptides using mixed anhydrides of diphenylphosphinic acid. Journal of the Chemical Society. Link

  • Ramage, R., et al. (1985). Diphenylphosphinic mixed anhydrides in solid phase peptide synthesis. Tetrahedron. Link

  • Jackson, A. G., et al. (1976). Regioselectivity in the aminolysis of mixed anhydrides. Journal of the American Chemical Society. Link

  • TriLink BioTechnologies. 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives.Link

  • Sigma-Aldrich. Diphenylphosphinic chloride Product Specification & Properties.[2]Link

Sources

Technical Deep-Dive: Characterization and Performance Profiling of Diethylphosphinic Acid (DEPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethylphosphinic acid (DEPA, CAS 813-76-3) represents a critical junction in organophosphorus chemistry. While often encountered as the stable hydrolysis product of reactive intermediates like diethylphosphinic chloride, it also serves as a specialized ligand in its own right.

This guide provides an objective characterization of DEPA, contrasting its behavior against industry-standard lipophilic extractants (D2EHPA, Cyanex 272) and its reactive precursors. Unlike its heavy-chain homologs used in industrial solvent extraction, DEPA’s short alkyl chains confer unique water solubility, fundamentally altering its performance profile and analytical requirements.

Part 1: Physicochemical Profiling (The "Fingerprint")

To accurately characterize DEPA, one must distinguish it from its precursors (chlorides/esters) and its degradation byproducts. The following profile establishes the baseline identity.

Table 1: Comparative Physicochemical Properties
PropertyDiethylphosphinic Acid (DEPA)Diethylphosphinic Chloride (Precursor)D2EHPA (Alternative Standard)
Formula



MW ( g/mol ) 122.10140.55322.43
Physical State Viscous Liquid / Low-melt SolidFuming LiquidViscous Liquid
Melting Point ~18.5 °C< 0 °C-60 °C
Acidity (

)
3.18 – 3.29N/A (Hydrolyzes)3.30 (approx)
Water Solubility High (Miscible)Reacts violentlyVery Low (Lipophilic)

NMR Shift
~55 – 60 ppm ~75 – 85 ppm~0 – 2 ppm

Analyst Note: The drastic difference in water solubility between DEPA and D2EHPA is the defining operational characteristic. While D2EHPA partitions into the organic phase, DEPA will readily partition into the aqueous phase, leading to "ligand loss" in solvent extraction workflows.

Spectroscopic Signature ( NMR)

Phosphorus-31 NMR is the gold standard for characterizing DEPA because it requires no solvent suppression and provides distinct chemical shift windows.

  • The Shift: DEPA typically resonates between 50–60 ppm (relative to 85%

    
    ).
    
  • Differentiation:

    • Precursor: The chloride (

      
      ) is significantly downfield (~75+ ppm).
      
    • Impurity: Phosphoric acid (

      
      ) is at 0 ppm; Phosphonic acids (
      
      
      
      ) are typically 20–35 ppm.

Part 2: Formation Kinetics & Stability

Understanding the hydrolysis pathway is essential for controlling purity. DEPA is the thermodynamic sink of the reaction between diethylphosphinic chloride and water.

Hydrolysis Mechanism

The reaction proceeds via a nucleophilic attack of water on the phosphorus center, eliminating HCl. This reaction is rapid and exothermic.

HydrolysisPathway Precursor Diethylphosphinic Chloride (Et2P(O)Cl) TS Transition State [Pentacoordinate Intermediate] Precursor->TS + H2O (Nucleophilic Attack) Water H2O Water->TS Product Diethylphosphinic Acid (DEPA) TS->Product - HCl (Elimination) Byproduct HCl TS->Byproduct

Figure 1: Hydrolysis pathway of Diethylphosphinic Chloride yielding DEPA. The reaction is irreversible under aqueous conditions.

Stability Profile
  • Thermal: DEPA is thermally stable up to ~250°C, unlike many organophosphorus esters which may undergo pyrolysis.

  • Chemical: It is resistant to further hydrolysis (P-C bonds are stable). However, it can form anhydride species (

    
    ) under extreme dehydration conditions.
    

Part 3: Comparative Performance (Extraction & Chelation)

In drug development and metallurgic purification, phosphinic acids are used to chelate metals. Here, DEPA is compared against the industry standards Cyanex 272 and D2EHPA .

Performance Matrix: Metal Extraction Efficiency
FeatureDEPA (Ethyl chains)Cyanex 272 (Trimethylpentyl chains)D2EHPA (Ethylhexyl chains)
Steric Hindrance LowHighModerate
Selectivity (Co/Ni) LowHigh Moderate
pH Dependency Extracts at lower pHExtracts at higher pHExtracts at lower pH
Aqueous Loss Critical Failure Mode (High loss)NegligibleNegligible
Primary Use Case Aqueous Phase Complexant / Synthesis IntermediateSelective Solvent Extraction (Cobalt)Bulk Solvent Extraction (Zinc/Rare Earths)

Experimental Insight: In a biphasic system (Water/Toluene), DEPA shows a Distribution Ratio (


) < 1 for many transition metals because the ligand itself prefers the aqueous phase. To use DEPA effectively as an extractant, the aqueous phase must be saturated with salt (salting-out effect) or the organic phase must contain a synergist.

Part 4: Validated Experimental Protocols

Protocol A: Quantitative Determination via NMR (Q-NMR)

Use this protocol to determine the purity of DEPA or quantify it as a hydrolysis impurity.

Reagents:

  • Deuterated Solvent:

    
     or 
    
    
    
    (depending on sample solubility).
  • Internal Standard (IS): Triphenylphosphine oxide (TPPO) - Shift ~27 ppm (distinct from DEPA).

  • Relaxation Agent: Chromium(III) acetylacetonate (

    
    ) (Optional, decreases T1).
    

Workflow:

  • Preparation: Weigh accurately ~20 mg of Sample and ~10 mg of IS into a vial.

  • Dissolution: Add 0.6 mL deuterated solvent. If using

    
    , ensure the sample is dry.
    
  • Acquisition:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (

      
      ): > 10 seconds (Critical for quantitation to ensure full relaxation).
      
    • Scans: 64–128.

    • Decoupling: Inverse gated decoupling (to suppress NOE enhancement for accurate integration).

  • Processing: Phase correct manually. Baseline correct.

  • Calculation:

    
    
    (Where A=Area, N=Number of P atoms, W=Weight, P=Purity)[1][2][3][4]
    
Protocol B: Determination of Acid Value (Titration)

A rapid QC check for bulk material.

  • Dissolve: 0.5 g DEPA in 50 mL of 50:50 Ethanol:Water mixture.

  • Indicator: Add 3 drops of Phenolphthalein.

  • Titrant: 0.1 N NaOH (Standardized).

  • Endpoint: Titrate until a faint pink color persists for 30 seconds.

  • Calculation:

    
    
    Theoretical AV for DEPA is ~459 mg KOH/g.
    
Analytical Decision Tree

AnalyticalWorkflow Start Sample Received Solubility Solubility Check (Water vs. Hexane) Start->Solubility WaterSol Soluble in Water Solubility->WaterSol High HexaneSol Soluble in Hexane Solubility->HexaneSol High (Lipophilic) NMR 31P NMR Analysis (D2O or CDCl3) WaterSol->NMR HexaneSol->NMR Peak55 Peak @ ~55-60 ppm NMR->Peak55 Major Signal Peak80 Peak @ ~80 ppm NMR->Peak80 Major Signal Result1 Confirm: DEPA Peak55->Result1 Result2 Confirm: Chloride Precursor Peak80->Result2

Figure 2: Rapid identification workflow for distinguishing DEPA from lipophilic contaminants or precursors.

References

  • ChemicalBook. (2025).[4] Diethylphosphinic Acid Properties and Safety. Retrieved from

  • PubChem. (2025).[3][5] Diethylphosphinic Acid - Compound Summary. National Library of Medicine. Retrieved from

  • Grymonprez, B., et al. (2023).[6] Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous electrolyte solutions. Separation and Purification Technology. Retrieved from

  • BenchChem. (2025).[7] Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates. Retrieved from

  • HPC Standards. (2025). Diethylphosphinic acid Reference Standard. Retrieved from

Sources

The Kinetic Truth: Quantitative 1H NMR (qNMR) for Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Universal Detector

In the high-stakes environment of drug development and kinetic analysis, the "black box" of a reaction vessel is often illuminated only by offline aliquots sent to HPLC. While chromatography remains the gold standard for trace impurity profiling, it suffers from a critical blind spot in reaction monitoring: the requirement for compound-specific calibration.

Quantitative 1H NMR (qNMR) offers a paradigm shift. It operates on a fundamental physical constant—the Universal Response Factor . Unlike UV-Vis detectors, where response depends on extinction coefficients (


), the NMR signal is directly proportional to the molar concentration of the nucleus, regardless of chemical structure. This allows researchers to quantify starting materials, intermediates, and products simultaneously without reference standards for every component.

This guide compares qNMR directly against HPLC/GC alternatives and provides a self-validating protocol for implementing qNMR in kinetic studies.

Part 1: Technical Deep Dive – The Mechanics of Universality

To understand why qNMR is superior for early-stage reaction monitoring, we must contrast the signal generation mechanisms.

The "Response Factor" Trap
  • Chromatography (HPLC-UV): Signal Area

    
    .
    
    • You cannot quantify a new intermediate without isolating it, weighing it, and creating a calibration curve to determine

      
       (extinction coefficient).
      
  • qNMR: Signal Area

    
    .[1]
    
    • 
       is the number of protons contributing to the signal (known from structure).
      
    • 
       is an instrumental constant identical for all resonances in the spectrum.
      

The Implication: If you have one internal standard with a known concentration, you effectively have a calibration curve for every molecule in the tube, known or unknown.

Part 2: Comparative Analysis – qNMR vs. Chromatography[2][3][4]

The following table contrasts the performance of qNMR against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) specifically for reaction monitoring contexts.

Table 1: Performance Matrix for Reaction Monitoring
FeatureqNMR (1H) HPLC-UV/Vis GC-MS/FID
Quantification Basis Absolute (Ratio to Internal Standard)Relative (Requires calibration curve per analyte)Relative (Requires calibration curve per analyte)
Structural Insight High (Definitive structural elucidation in-situ)Low (Retention time only; requires MS for ID)Medium (Mass fragmentation, but isomers are tricky)
Method Dev. Time < 1 Hour (Solvent + IS selection)Days/Weeks (Column, Mobile Phase, Gradient opt.)Days (Column, Temp program, Inlet parameters)
Sample Integrity Non-Destructive (Sample recoverable)Destructive Destructive
Linearity Range

(Dynamic range limited by receiver gain)

(Detector saturation risks)

(Detector dependent)
Sensitivity (LOD) Moderate (~1-10 µM)High (nM range possible)High (nM range possible)
Blind Spots Inorganic salts, non-protonated speciesCompounds lacking chromophores (UV)Non-volatiles, thermally unstable compounds

Part 3: The Self-Validating Experimental Protocol

As a Senior Application Scientist, I reject "cookbook" protocols. You must understand the causality of your parameters. The most common source of error in qNMR is saturation , caused by insufficient relaxation delay (


).
Phase 1: The Audit (Mandatory Pre-Scan)

Before monitoring a reaction, you must determine the longitudinal relaxation time (


) of the slowest-relaxing signal in your mixture (usually the internal standard or a small dissolved gas molecule).
  • Pulse Sequence: Inversion Recovery (t1ir or similar).

  • Array: Set a variable delay list (

    
    ) ranging from 0.1s to 15s.
    
  • Analysis: Plot Intensity vs.

    
    . The time where the signal crosses zero (null point) is roughly 
    
    
    
    .
  • The Golden Rule: Your quantitative delay (

    
    ) must be 
    
    
    
    (for 99.3% recovery) or
    
    
    (for 99.9% recovery).
    • Failure to do this results in under-integration of slow-relaxing protons.

Phase 2: Internal Standard (IS) Selection

The IS is your "molar anchor." It must meet these criteria:

  • Inert: Must not react with reagents.

  • Resonance Clarity: A simple signal (singlet preferred) in a clear region (e.g., TCNB at 8.5 ppm or Maleic Acid at 6.3 ppm).

  • Relaxation: Moderate

    
     (avoid degassed small molecules with 
    
    
    
    unless you have time).
Phase 3: Acquisition Parameters

Set these parameters to ensure "Quantitative Conditions" (qH).

  • Pulse Angle: 90° (maximizes signal per scan, requires full relaxation).

  • Spectral Width (SW): Wide enough to capture all signals + 10% baseline buffer (usually 20 ppm).

  • Transmitter Offset (O1): Centered to avoid off-resonance effects.

  • Number of Scans (NS): Minimum necessary for S/N > 150:1.

  • Acquisition Time (AQ):

    
     seconds (to avoid truncation artifacts).
    
  • Relaxation Delay (D1): Calculated from Phase 1 (

    
    ).
    
Phase 4: Data Processing
  • Zero Filling: At least 64k points (improves digital resolution).

  • Apodization: Exponential multiplication (LB = 0.3 Hz) is standard, but ensure it doesn't broaden peaks into overlap.

  • Phasing: Manual phasing is critical. Autophase often fails at the baseline extremes.

  • Baseline Correction: Use a polynomial fit (ABS in TopSpin) only on signal-free regions.

  • Integration: Define slope and bias carefully. Integrate the IS and normalize it to its known molarity.

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix and feedback loop for a robust qNMR reaction monitoring experiment.

qNMR_Workflow Start Start: Reaction Mixture IS_Select Select Internal Standard (IS) (Inert, Non-overlapping) Start->IS_Select T1_Check Run Inversion Recovery (Determine Longest T1) IS_Select->T1_Check Param_Set Set Acquisition Parameters D1 ≥ 5 × T1 Pulse = 90° T1_Check->Param_Set T1 Defined Acquire Acquire Time-Point Spectrum Param_Set->Acquire Process Process Data (Phase, Baseline, Integrate) Acquire->Process Calc Calculate Molar Concentrations Using IS Ratio Process->Calc Decision Reaction Complete? Calc->Decision Decision->Acquire No (Next Time Point) Kinetic_Plot Generate Kinetic Profile (Conc. vs Time) Decision->Kinetic_Plot Yes

Figure 1: The "Self-Validating" qNMR workflow. Note the critical loop ensuring parameters are based on physical relaxation times (


) rather than arbitrary defaults.

References

  • Comparison of HPLC and NMR for Quantification of Carbohydrates Source: MDPI (2023) URL:[Link]

  • ICH Guideline Q2(R2) on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / ICH (2023) URL:[Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform Source: American Chemical Society (ACS) - Analytical Chemistry URL:[Link]

  • Rapid Estimation of T1 for Quantitative NMR Source: ResearchGate / Magnetic Resonance in Chemistry URL:[Link]

  • Quantitative NMR Analysis Explained: Principles and Internal Standards Source: ResolveMass Laboratories Inc.[1] URL:[Link]

Sources

Validating the structure of novel compounds synthesized from diethylphosphinic chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethylphosphinic chloride (


) serves as a critical electrophilic phosphorus source for synthesizing phosphinamides  and phosphinates —structural bioisosteres of carboxylic amides and esters. In drug development, these derivatives are prized for their ability to mimic the tetrahedral transition state of peptide hydrolysis, making them potent protease inhibitors.

However, validating these structures presents unique analytical challenges compared to their carbon analogues. Standard


H NMR is often insufficient due to the complex coupling patterns of the ethyl-phosphorus moiety. This guide outlines a rigorous, self-validating protocol for confirming the structure of novel compounds synthesized from diethylphosphinic chloride, comparing the performance of specialized organophosphorus analytical techniques against standard organic workflows.

Part 1: The Synthetic Challenge & Control

To validate a structure, one must first understand the reaction trajectory. The synthesis typically involves the nucleophilic substitution of the chloride by an amine or alcohol under anhydrous conditions.

The Critical Variable:


 is highly moisture-sensitive. Hydrolysis yields diethylphosphinic acid (

), a common impurity that mimics the product in polarity but differs in bioactivity.
Mechanistic Pathway (Visualization)

The following diagram illustrates the reaction logic and the critical divergence point where moisture contamination leads to false positives in crude analysis.

SynthesisPathway Start Diethylphosphinic Chloride (Et2P(O)Cl) Intermed Tetrahedral Intermediate Start->Intermed + Nucleophile + Base (TEA) Impurity Hydrolysis Impurity (Et2P(O)OH) Start->Impurity + H2O (Moisture Contamination) Reactant Nucleophile (R-NH2 or R-OH) Product Target Phosphinamide (Et2P(O)NH-R) Intermed->Product - HCl (Substitution)

Figure 1: Reaction pathway showing the competition between successful substitution and hydrolysis. Validation must distinguish the Green node (Product) from the Grey node (Impurity).

Part 2: Comparative Analytical Performance

This section compares the "Standard Organic Protocol" (relying on


H NMR/LCMS) against the "Organophosphorus Optimized Protocol" (Multi-nuclear NMR).
H NMR vs. P NMR

The Problem with


H Only: 
In diethylphosphinic derivatives, the ethyl group protons appear as complex multiplets due to splitting by both neighboring protons and the phosphorus nucleus (

). The

coupling constants (

and

) cause the methyl and methylene signals to broaden or overlap, often obscuring the diagnostic

or

signals required for proof of substitution.

The Solution:


P NMR: 
Phosphorus NMR provides a clean, uncluttered window into the reaction. It is the definitive method for distinguishing the starting material, the product, and the hydrolyzed impurity.
Compound StateApproximate

P Shift (

, ppm)
Structural Diagnostic
Starting Material (

)
75 – 85 ppm Deshielded by electronegative Cl.
Target Product (

)
40 – 60 ppm Distinct upfield shift due to N-substitution.
Impurity (

)
50 – 60 ppm Can overlap; requires proton-coupled scan to distinguish.

Expert Insight: To distinguish the acid impurity from the amide product if shifts overlap, run a proton-coupled


P NMR . The acid proton (mobile) often broadens the signal, whereas the amide 

will show a distinct doublet coupling to the phosphorus (

).
Structural Geometry: Amide vs. Phosphinamide

The ultimate validation of these compounds lies in confirming they possess the intended tetrahedral geometry , which differentiates them from planar carboxylic amides.

Comparative Physicochemical Data

The following table contrasts the properties of the standard carboxylic amide against the novel diethylphosphinic derivative.

FeatureCarboxylic Amide (Standard)Diethylphosphinamide (Novel)Impact on Drug Design
Core Geometry Planar (

Carbon)
Tetrahedral (

Phosphorus)
TS Mimicry: Phosphinamides mimic the transition state of peptide hydrolysis.
Bond Length (X=O)

: 1.23 Å

: 1.48 Å
The

bond is longer, altering the position of the H-bond acceptor.
H-Bond Capability Strong AcceptorStrong Acceptor (polarized)

is a potent acceptor, often stronger than

due to high polarity.
Hydrolytic Stability Moderate (Enzymatically labile)High (Protease resistant)Excellent metabolic stability profile.

Data Sources: Bond lengths derived from standard crystallographic data for phosphinamides [1] and amides [2].

Part 3: Experimental Validation Protocols

Do not rely on a single data point. Use this self-validating workflow.

Protocol A: Synthesis of N-Substituted Diethylphosphinamides
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents: Dissolve amine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM.

  • Addition: Cool to 0°C. Add Diethylphosphinic chloride (1.05 equiv) dropwise. Note: The reaction is exothermic.

  • Monitoring: Stir at RT for 2 hours. Monitor by

    
    P NMR (not just TLC).
    
  • Workup: Wash with sat.

    
     (removes acid impurity), then brine. Dry over 
    
    
    
    .
Protocol B: The "Triad" Validation Workflow

To certify the structure, you must satisfy three criteria:

  • Chemical Shift Confirmation:

    • Acquire

      
      P NMR (decoupled).[1]
      
    • Criteria: Single peak in the 40–60 ppm range. Absence of peak at ~80 ppm (unreacted Cl) or ~0 ppm (phosphate contaminants).

  • Connectivity Proof (2D NMR):

    • Acquire

      
       HMBC (Heteronuclear Multiple Bond Correlation).
      
    • Criteria: Look for cross-peaks between the Phosphorus signal and the protons on the amine side (

      
      ). This confirms the 
      
      
      
      bond formation definitively.
  • Purity Verification:

    • HRMS (ESI+).

    • Criteria: Observe

      
       and often 
      
      
      
      . Watch for the characteristic loss of ethyl groups (
      
      
      ) in fragmentation patterns.
Validation Logic Flow (Visualization)

ValidationLogic Step1 Crude Mixture Analysis (31P NMR) Decision1 Peak at ~80 ppm? Step1->Decision1 Action1 Incomplete Reaction Add more amine/base Decision1->Action1 Yes Decision2 Peak at 40-60 ppm? Decision1->Decision2 No Step2 Purification (Flash Chromatography) Decision2->Step2 Yes (Major) Step3 Final Validation (1H-31P HMBC) Step2->Step3 Result Structure Validated Step3->Result P-N Crosspeak Observed

Figure 2: The analytical decision tree. Note that


 NMR is skipped in the initial decision phase in favor of the more diagnostic 

P NMR.

References

  • Cambridge Crystallographic Data Centre (CCDC). Bond Lengths of Organophosphorus Compounds. (General reference for P=O bond lengths ~1.48Å). [Link]

  • Chemistry LibreTexts. Properties of Amides: Structure and Basicity. (Reference for C=O bond length ~1.23Å). [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 31P Chemical Shifts. University of Wisconsin-Madison.[2] [Link]

Sources

Safer alternatives to phosphorus trichloride-based synthesis

Safer Alternatives to Phosphorus Trichloride ( ) in Synthesis

A Comparative Technical Guide for Drug Development & Organic Synthesis

Executive Summary: The Imperative for Replacement

Phosphorus trichloride (

  • Higher Selectivity: Avoiding the harsh, acidic byproducts of

    
     that degrade sensitive scaffolds.
    
  • Operational Safety: Replacing volatile, corrosive liquids with stable solids or non-toxic solutions.

  • Green Metrics: Improving atom economy and reducing downstream waste treatment.

This guide evaluates three primary strategic alternatives: Propylphosphonic Anhydride (T3P) for amide/peptide coupling, Cyanuric Chloride (TCT) for activation/chlorination, and Hypophosphite salts for organophosphorus synthesis.

Strategic Alternative I: Propylphosphonic Anhydride (T3P)

Primary Application: Amide bond formation, Peptide coupling, Dehydration.[1] Replaces: The traditional two-step route (

Technical Analysis

T3P (n-propanephosphonic acid anhydride) is a cyclic trimer that functions as a mild, high-yield coupling reagent. Unlike

Mechanism of Action: The reaction proceeds through a mixed anhydride intermediate. The cyclic structure of T3P acts as a "chemical ratchet," activating the carboxylic acid. Crucially, this activation occurs without the high acidity that causes racemization (epimerization) in chiral substrates—a common failure mode when using acid chlorides derived from

Visualization: T3P Activation Pathway

T3P_MechanismT3PT3P (Cyclic Anhydride)IntermediateMixed AnhydrideIntermediateT3P->Intermediate ActivationAcidCarboxylic Acid(R-COOH)Acid->Intermediate ActivationBaseBase(DIEA/Pyridine)Base->Intermediate ActivationProductAmide ProductIntermediate->Product Nucleophilic AttackByproductWater-SolubleP-SaltIntermediate->Byproduct Leaving GroupAmineAmine(R'-NH2)Amine->Product Coupling

Figure 1: T3P activation pathway showing the formation of the reactive mixed anhydride intermediate and clean separation of water-soluble byproducts.

Performance Comparison: T3P vs. PCl3 Route
FeaturePCl3 / Acid Chloride RouteT3P Direct Coupling
Byproducts HCl gas,

(Corrosive)
Propylphosphonic acid salts (Water soluble, neutral pH)
Epimerization High (due to HCl generation)Very Low (<1% typically)
Workup Requires distillation or acid scavengingAqueous wash (extraction)
Toxicity High (Inhalation hazard)Low (Non-toxic, non-sensitizing)
Yield (Typical) 70-85%90-98%
Validated Protocol: Amide Coupling with T3P

Context: Synthesis of a chiral amide from a racemization-prone amino acid.

  • Setup: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in Ethyl Acetate (EtOAc) or DMF (concentration ~0.1–0.5 M).

  • Base Addition: Add Diisopropylethylamine (DIEA) or Pyridine (2.5–3.0 equiv). Cool to 0°C if the substrate is extremely sensitive; otherwise, room temperature is standard.

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc/DMF, 1.2–1.5 equiv) dropwise.

  • Reaction: Stir at room temperature. Monitor by TLC/HPLC. Reaction is typically complete in 30–60 minutes.

  • Workup (Self-Validating Step): Add water. Separate layers. Wash the organic layer with 1M NaOH (removes T3P byproducts), then 1M HCl (removes unreacted amine), then brine.

  • Isolation: Dry over

    
     and concentrate.
    

Strategic Alternative II: Cyanuric Chloride (TCT)

Primary Application: Chlorination of Alcohols, Activation of Carboxylic Acids. Replaces:


Technical Analysis

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT) is a stable solid reagent.[2] Unlike liquid

  • 
     Cl: Reacts at 0°C.
    
  • 
     Cl: Reacts at room temperature.
    
  • 
     Cl: Reacts at reflux.[3]
    

This "programmable" reactivity allows researchers to use TCT as a controlled chlorinating agent or a template for substitution, avoiding the "runaway" reactivity often seen with phosphorus halides.

Visualization: TCT Stepwise Activation

TCT_Reactivitycluster_0Temperature Dependent ReactivityTCTCyanuric Chloride (TCT)(Solid, Stable)Step10°C: 1st Substitution(High Selectivity)TCT->Step1Step225°C: 2nd Substitution(Moderate Reactivity)Step1->Step2Step3>60°C: 3rd Substitution(Full Conversion)Step2->Step3ProductChlorinated Product(R-Cl / R-COCl)Step3->ProductWasteCyanuric Acid(Solid Precipitate)Step3->Waste Filtration removalSubstrateAlcohol / AcidSubstrateSubstrate->Step1 + Base

Figure 2: The temperature-controlled reactivity of Cyanuric Chloride allows for tunable chlorination, minimizing side reactions.

Validated Protocol: Conversion of Alcohol to Alkyl Chloride

Context: Converting a primary alcohol to an alkyl chloride without acidic gas evolution.

  • Setup: Dissolve Alcohol (1.0 equiv) in anhydrous Acetone or DCM.

  • Reagent Prep: Add Cyanuric Chloride (0.34 equiv - utilizing all 3 Cls, or 0.5 equiv for milder conditions).

  • Activation: Add Triethylamine (1.0 equiv) dropwise. Note: The reaction is exothermic; control temp if necessary.

  • Reaction: Reflux for 2-4 hours. A white precipitate (Cyanuric Acid/Salt) will form, indicating reaction progress.

  • Workup (Self-Validating Step): Filter off the solid precipitate (Cyanuric acid is insoluble in organic solvents). Concentrate the filtrate.

  • Purification: The filtrate contains the alkyl chloride, often pure enough for the next step.

Emerging Alternative: Hypophosphite Chemistry

Primary Application: Organophosphorus synthesis (P-C bond formation).[4][5][6] Replaces:

While

Hypophosphites (

)
45

Summary Matrix: Selecting the Right Alternative

ParameterPhosphorus Trichloride (

)
Propylphosphonic Anhydride (T3P) Cyanuric Chloride (TCT)
Physical State Fuming LiquidSolution (usually 50% in solvent)Crystalline Solid
Primary Hazard Inhalation (Fatal), Reacts with WaterIrritant (Mild)Irritant / Sensitizer
Atom Economy Poor (Loss of 3 Cl atoms)Moderate (Loss of cyclic backbone)Good (Utilizes multiple Cls)
Reaction pH Highly Acidic (HCl gas)Neutral / BufferedBasic / Neutral (with amine)
Best Use Case Bulk commodity chemicalsHigh-value Pharma/Peptide synthesisAlcohol chlorination / Activation

References

  • Organophosphorus Synthesis Without Phosphorus Trichloride: The Case for the Hypophosphorous Pathway. ResearchGate. Available at: [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Available at: [Link]

  • Cyanuric Chloride as an Efficient Catalyst for the Synthesis of 2,3-Unsaturated O-Glycosides. National Institutes of Health (PMC). Available at: [Link]

  • Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Imperial College London / Spiral. Available at: [Link]

  • Reconsideration of the Base-Free Batch-Wise Esterification of Phosphorus Trichloride with Alcohols. ACS Publications. Available at: [Link]

Cost-Effective Amidation: A Process Chemist’s Guide to Diethylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of industrial amide bond formation, Diethylphosphinic Chloride (DEPC) occupies a critical niche often overlooked in favor of "trendier" reagents like T3P® (Propylphosphonic anhydride) or HATU. While T3P offers exceptional convenience and green chemistry credentials, its cost structure can be prohibitive for multi-kilogram to ton-scale manufacturing.

This guide analyzes DEPC as a high-efficiency, cost-effective alternative for large-scale synthesis. We provide a comparative economic analysis, a self-validating experimental protocol, and a decision matrix for process chemists balancing yield against Cost of Goods Sold (COGS).

Part 1: The Industrial Landscape & Mechanism

DEPC (


) functions via the Mixed Anhydride Method . Unlike carbodiimides (DCC/EDC), which form urea byproducts that can be difficult to remove, DEPC generates a mixed carboxylic-phosphinic anhydride. This intermediate is highly activated toward nucleophilic attack by amines.
Mechanistic Advantage

The primary industrial advantage of DEPC is the solubility profile of its byproduct, diethylphosphinic acid . This byproduct is highly water-soluble, allowing for facile removal via basic aqueous extraction, eliminating the need for chromatography in many bulk processes.

Visualization: The Activation Pathway

The following diagram illustrates the activation mechanism and the critical temperature control required to prevent disproportionation.

DEPC_Mechanism cluster_conditions Critical Process Parameter Acid Carboxylic Acid (R-COOH) Inter Mixed Anhydride Intermediate Acid->Inter Activation (-10°C) Base Base (NMM/TEA) Base->Inter HCl Scavenging DEPC DEPC (Et2P(O)Cl) DEPC->Inter Product Amide Product (R-CONHR') Inter->Product Nucleophilic Attack Waste Byproduct: Diethylphosphinic Acid (Water Soluble) Inter->Waste Amine Amine (R'-NH2) Amine->Product

Figure 1: DEPC activation pathway. Note the critical temperature control at the intermediate stage to maintain anhydride stability.

Part 2: Comparative Economics (DEPC vs. Alternatives)

For a process chemist, the choice of reagent is a trade-off between Atom Economy , Unit Cost , and Downstream Processing (DSP) costs.

Table 1: Reagent Performance Matrix
FeatureDEPC (Diethylphosphinic Chloride) T3P (Propylphosphonic Anhydride) EDC / HOBt DPPC (Diphenylphosphinic Chloride)
Primary Use Case Bulk API, Flame Retardant PrecursorsHigh-value Pharma, Late-stage functionalizationStandard Lab ScaleSterically hindered substrates
Relative Cost/Mole Low ($) High (

$)
Moderate (

)
Moderate (

)
Atom Economy High (MW ~140.5)Moderate (Used as 50% soln)Low (High mass byproducts)Low (Bulky phenyl groups)
Byproduct Removal Aq. Wash (Excellent) Aq. Wash (Excellent)Urea filtration (Poor)Aq. Wash (Good)
Moisture Sensitivity High (Hydrolyzes violently) Moderate (Stable in EtOAc)LowModerate
Thermal Stability Low (Keep <0°C during activation)HighModerateModerate
The "Hidden" Economic Driver

Unlike T3P, which is almost exclusively a synthesis reagent, DEPC is a massive-volume commodity chemical used in the manufacturing of organophosphorus flame retardants (e.g., aluminum diethylphosphinate) [1, 4]. This industrial baseline demand ensures a stable supply chain and lower price point compared to specialty reagents like HATU or T3P.

Part 3: Experimental Validation & Protocol

This protocol is designed to be self-validating . It includes checkpoints (CP) where the chemist can verify the reaction progress before committing to the next step.

Objective: Synthesis of N-Benzylbenzamide (Model System) Scale: 100 mmol

Reagents
  • Benzoic Acid (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • DEPC (1.1 equiv)

  • N-Methylmorpholine (NMM) (2.2 equiv)

  • Solvent: Anhydrous THF or DCM (10 Volumes)

Step-by-Step Methodology
  • System Preparation (Critical):

    • Purge reactor with dry nitrogen. DEPC reacts instantly with atmospheric moisture to form corrosive diethylphosphinic acid.

    • CP1: Verify solvent water content is <0.05% via Karl Fischer titration.

  • Activation:

    • Charge Carboxylic Acid and NMM into the reactor.

    • Cool to -10°C to -5°C .

    • Add DEPC dropwise over 30 minutes. Maintain internal temperature < 0°C.

    • Why? Exotherms at this stage can degrade the mixed anhydride.

    • Stir 30 mins at 0°C.

  • Coupling:

    • Add Benzylamine dropwise.

    • Allow the reaction to warm to Room Temperature (20-25°C) over 1 hour.

    • CP2: TLC or HPLC check. The mixed anhydride peak should disappear, and the product peak should dominate.

  • Workup (The Efficiency Step):

    • Quench with water.[1]

    • Wash organic layer with 10% Citric Acid or 1M HCl (2x).

      • Mechanism:[2][3] This converts the diethylphosphinate salt back to diethylphosphinic acid, which partitions into the aqueous phase.

    • Wash with Sat. NaHCO3 (removes unreacted benzoic acid).

    • Dry (MgSO4) and concentrate.

Expected Results
  • Yield: >90%

  • Purity: >98% (often without chromatography due to the water solubility of phosphorus byproducts).

Part 4: Decision Logic for Process Chemists

When should you switch from T3P or EDC to DEPC? Use the following logic flow.

Decision_Matrix Start Start: Select Coupling Reagent Scale Is the scale > 1kg? Start->Scale Value Is the API High Value / Low Volume? Scale->Value Yes EDC Use EDC/HOBt (Standard Lab) Scale->EDC No Moisture Is the system strictly anhydrous? Value->Moisture No (Cost sensitive) T3P Use T3P (Speed/Convenience) Value->T3P Yes (Cost is secondary) Moisture->T3P No (T3P tolerates moisture) DEPC Use DEPC (Cost/Scalability) Moisture->DEPC Yes

Figure 2: Reagent selection decision tree for process scaling.

Part 5: Safety & Scalability

Thermal Hazards

DEPC is thermally stable up to ~200°C in its pure form, but the hydrolysis reaction is highly exothermic . In a 1000L reactor, an accidental water ingress can cause a runaway pressure event (HCl gas generation).

  • Engineering Control: Burst disks and anhydrous scrubbing systems are mandatory for DEPC storage tanks.

E-Factor Analysis
  • DEPC Process: The primary waste is diethylphosphinic acid. In advanced manufacturing clusters, this "waste" can be recovered and re-chlorinated (using thionyl chloride) or used as a flame retardant precursor, potentially lowering the effective E-factor to near zero [4].

  • T3P Process: Generates water-soluble phosphates. While non-toxic, they contribute to eutrophication if not treated, and recovery is difficult due to the complex oligomeric nature of T3P byproducts.

References

  • ResearchGate. (2025). T3P: A Convenient and Useful Reagent in Organic Synthesis.[4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Fast Solution-Phase Peptide Syntheses Mediated by T3P. PMC. Retrieved from [Link]

  • Hongjia Chemical. (2024). Industrial Applications of Diethylphosphinic Chloride in Flame Retardants. Retrieved from [Link]

Sources

Comparative Kinetic Profiling of Substituted Phosphinic Chlorides: Steric and Electronic Determinants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of phosphinates, phosphine oxides, and peptide bioisosteres, the choice of the phosphinic chloride intermediate (


) is often dictated by structural requirements rather than process efficiency. However, the kinetic reactivity of these electrophiles varies by orders of magnitude depending on the substituents attached to the phosphorus center.

This guide provides a comparative kinetic analysis of common substituted phosphinic chlorides. By isolating steric constants (


) and inductive parameters (

), we demonstrate that while electronic activation is possible, steric hindrance is the governing thermodynamic vector in bimolecular nucleophilic substitution at the phosphoryl center (

).

Mechanistic Framework: The Pathway

To understand the kinetic differentiation, one must first accept the non-classical nature of the substitution. Unlike carbon-centered


 reactions, substitution at phosphorus (

) proceeds through a concerted yet associative mechanism, often involving a pentacoordinate transition state (or short-lived intermediate).
The Critical Transition State

The reaction rate (


) is defined by the stability and accessibility of the trigonal bipyramidal transition state.
  • Apical Entry/Exit: The nucleophile enters apically, and the leaving group (Cl) departs from the apical position.

  • Equatorial Blocking: Bulky substituents (R groups) occupy the equatorial plane, directly impeding nucleophilic approach.

SN2_Mechanism cluster_steric Kinetic Barrier Substrate Phosphinic Chloride (Tetrahedral) TS Pentacoordinate Transition State (Trigonal Bipyramidal) Substrate->TS Associative Attack (Rate Determining) Nu Nucleophile (Nu:) Nu->TS Associative Attack (Rate Determining) Product Substituted Phosphinate (Tetrahedral) TS->Product Apical Departure LG Chloride Ion (Cl-) TS->LG Apical Departure

Figure 1: Associative


 mechanism. The formation of the pentacoordinate species is the rate-determining step (RDS), heavily influenced by the steric bulk of substituents in the equatorial plane.

Comparative Kinetic Data

The following data aggregates relative rate constants (


) for the solvolysis (hydrolysis/alcoholysis) of phosphinic chlorides. The baseline is Dimethylphosphinic chloride .
Table 1: Relative Reactivity Profiles ( )
SubstrateStructure

(Approx)*
Electronic Effect (

)
Steric Effect (

)
Performance Verdict
Dimethyl

1.00 ReferenceMinimalHigh Reactivity. Prone to hydrolysis; requires dry conditions.
Diethyl

0.25 Weak Inductive (+)Moderate (-)Standard. Good balance of stability and reactivity.
Diphenyl

0.15 Inductive (-) / Resonance (+)Significant (-)Retarded. Inductive withdrawal competes with steric bulk and resonance donation.
Di-isopropyl

0.02 Inductive (+)High (-)Sluggish. Requires elevated temperatures or catalysis.
Di-tert-butyl

< 0.001 Inductive (+)Extreme (-)Inert. Kinetically stable; often requires activation (e.g., Ag+ salts).
Phospholane Cyclic

~15.0 Ring StrainConstrainedHyper-Reactive. Ring strain relieves steric crowding in TS.

*Note: Values are normalized approximations derived from solvolysis data in ethanol/acetone mixtures (Kevill et al. and Ha-Whang Lee et al.). Actual rates vary by solvent


 values.
Analysis of Trends
  • The "Phenyl Anomaly": While phenyl groups are electron-withdrawing (which should increase electrophilicity at P),

    
     reacts slower than 
    
    
    
    .
    • Reason: The phenyl rings provide significant steric shielding. Furthermore,

      
       resonance donation from the phenyl ring into the empty orbitals of phosphorus reduces the net positive charge on P, deactivating it toward nucleophilic attack.
      
  • Cyclic Acceleration: Five-membered cyclic phosphinic chlorides (phospholane derivatives) react significantly faster than their acyclic analogs.

    • Reason: The ring constraint holds the alkyl groups back (pinched), exposing the phosphorus center and reducing the steric energy penalty of forming the trigonal bipyramidal transition state.

  • Steric Dominance: The drop-off from Methyl

    
     Isopropyl 
    
    
    
    t-Butyl is precipitous. This confirms that for phosphinic chlorides, steric accessibility overrides electronic activation.

Experimental Protocol: Real-Time NMR Kinetic Assay

To validate these kinetics in your specific matrix, we recommend a non-invasive NMR monitoring protocol. This method avoids the artifacts associated with titrimetric (conductometry) methods in non-aqueous solvents.

Reagents & Setup
  • Solvent: Anhydrous

    
     (Acetonitrile-d3) or 
    
    
    
    .
  • Internal Standard: Triphenylphosphate (

    
    ), 
    
    
    
    -18 ppm (inert).
  • Nucleophile: Benzylamine (for aminolysis) or

    
     (for hydrolysis).
    
Workflow Diagram

NMR_Protocol Prep 1. Sample Prep Dissolve Substrate (0.1 M) + Internal Std in CD3CN Equil 2. Equilibration Thermostat probe to 25°C Acquire t=0 spectrum Prep->Equil Inject 3. Initiation Inject Nucleophile (10 eq) Mix by inversion (5s) Equil->Inject Acquire 4. Array Acquisition Pulse delay: 5s Scans: 8 Loop: 60 times Inject->Acquire Process 5. Data Processing Integrate P-Cl (Reactant) vs P-Nu (Product) Acquire->Process Calc 6. Calculation Plot ln[Conc] vs Time Extract k_obs Process->Calc

Figure 2: Workflow for Real-Time


 NMR Kinetic Monitoring.
Step-by-Step Methodology
  • Preparation: In a glovebox or under

    
    , dissolve the phosphinic chloride (0.05 mmol) and Triphenylphosphate (0.05 mmol, Internal Standard) in 0.6 mL of anhydrous deuterated solvent. Transfer to a screw-cap NMR tube.
    
  • Baseline: Insert into the NMR probe pre-equilibrated to 25.0 °C. Lock and shim. Acquire a single scan to confirm starting purity and integration ratio (1:1).

  • Initiation: Eject the sample. Rapidly inject the nucleophile (e.g., 0.5 mmol, 10 equivalents to ensure pseudo-first-order kinetics). Cap and invert twice. Start stopwatch immediately.

  • Acquisition: Re-insert and start a pre-programmed array (e.g., pad macro in Varian/Bruker).

    • Parameters: 30-degree pulse, relaxation delay (

      
      ) > 
      
      
      
      (usually 5-10s for P), 8 scans per increment.
  • Analysis: Integrate the decaying peak of the chloride (typically

    
     40-70 ppm) and the growing peak of the product (typically shifted upfield by 10-20 ppm).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Application Notes for Drug Development

  • Coupling Efficiency: When using phosphinic chlorides for P-C or P-N bond formation (e.g., in prodrug synthesis), avoid bulky isopropyl/t-butyl groups unless necessary for metabolic stability. If they are required, switch to catalytic activation using DMAP (nucleophilic catalysis) or AgOTf (halide abstraction) to bypass the kinetic barrier.

  • Chiral Resolution: For racemic phosphinic chlorides (e.g., Methyl-Phenyl-Phosphinic Chloride), kinetic resolution is feasible. The steric difference between the Methyl and Phenyl groups is sufficient that chiral nucleophiles often exhibit high selectivity (

    
    -factor > 10).
    

References

  • Kevill, D. N., & D'Souza, M. J. (2008).[1] Correlation of the rates of solvolysis of diphenylphosphinic chloride using an extended form of the Grunwald–Winstein equation. Journal of Physical Organic Chemistry. Link[2]

  • Barai, H. R., & Lee, H. W. (2011). Kinetics and Mechanism of the Anilinolysis of Bis(N,N-dimethylamino) Phosphinic Chloride in Acetonitrile. Bulletin of the Korean Chemical Society.[3] Link

  • Harsági, N., & Keglevich, G. (2021).[4] The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Link

  • Kevill, D. N., et al. (1988). Solvolysis of chlorodialkyl and diarylphosphines and phosphinyl chlorides. Journal of Chemical Research.[1] Link[3]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Mechanisms. Link

Sources

Safety Operating Guide

Diethylphosphinic chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Diethylphosphinic chloride (CAS: 1112-38-5) is not a standard organic solvent; it is a moisture-sensitive, corrosive organophosphorus electrophile. Improper disposal does not just risk regulatory non-compliance; it risks immediate physical injury via HCl off-gassing and long-term environmental damage through phosphorus contamination.

This guide replaces generic "acid chloride" protocols with a specific, field-validated workflow designed for researchers requiring high-fidelity safety standards.

Part 1: The Hazard Profile & Pre-Operational Logic

Before initiating any disposal or quenching procedure, you must understand the causality of the hazard. We do not simply "dump" chemicals; we engineer their deactivation.

The Chemical Mechanism of Hazard

Upon contact with moisture (even humid air), Diethylphosphinic chloride undergoes rapid hydrolysis.



  • The Threat: The reaction is exothermic. In a closed waste container, this generates pressure (HCl gas) and heat, leading to potential vessel rupture.

  • The Byproduct: The resulting Diethylphosphinic acid is stable but remains acidic and environmentally persistent.

Mandatory PPE & Engineering Controls
CategoryRequirementTechnical Rationale
Respiratory Fume Hood (Certified)Critical: HCl gas is immediately released upon hydrolysis. Do not perform on an open bench.
Hand Protection Double-gloving (Nitrile + Silver Shield®/Laminate)Standard nitrile degrades rapidly under concentrated organophosphorus/acid exposure. Laminate liners provide chemical permeation resistance.
Eye Protection Chemical Splash Goggles + Face ShieldSafety glasses are insufficient against pressurized liquid splashes caused by exothermic boiling.
Body Chemical-Resistant Lab Coat/ApronSynthetic fibers (polypropylene) preferred over cotton, which can degrade/absorb acid mists.

Part 2: The "Double-Quench" Deactivation Protocol

As a Senior Scientist, I recommend the "Double-Quench" method (Alcohol


 Water) over direct water addition. This moderates the exotherm and prevents violent sputtering.

Scale: This protocol is calibrated for laboratory scales (< 500 mL). For industrial quantities, consult your facility's EHS officer for reactor-scale neutralization.

Step 1: Thermal Management Setup
  • Place a 3-neck round-bottom flask (or large Erlenmeyer) in an ice/water bath .

  • Ensure the vessel volume is 3x the volume of the waste to be treated to accommodate expansion and quenching solvents.

  • Engage magnetic stirring. Stagnant quenching creates hot spots and "bumping."

Step 2: The Primary Quench (Esterification)

Instead of reacting directly with water to form HCl gas rapidly, we first react with an alcohol to form an ester and HCl more slowly/solubly.

  • Dilute the Diethylphosphinic chloride in an inert solvent (e.g., Dichloromethane or Toluene) if it is not already in solution. This acts as a heat sink.

  • Slowly add Isopropanol (IPA) or Ethanol via an addition funnel or dropwise pipette.

    • Observation: You will see heat generation. Adjust rate to keep temperature < 20°C.

    • Endpoint: Continue until no further exotherm is observed.

Step 3: The Secondary Quench (Hydrolysis)
  • Once the alcohol reaction subsides, slowly add water to the mixture.

  • This ensures any unreacted chloride or intermediate anhydrides are fully converted to the phosphinic acid.

Step 4: Neutralization
  • The solution is now acidic (dissolved HCl).

  • Slowly add 10% Sodium Carbonate (

    
    )  or Sodium Bicarbonate  solution.
    
    • Warning: This releases

      
       gas (bubbling). Add slowly to prevent foam-over.[1]
      
  • Validation: Test the pH using a stripe. Target pH is 6–9 .

Part 3: Waste Stream Management (The "No-Drain" Rule)

Crucial Distinction: unlike simple HCl or Acetic Acid, organophosphorus residues cannot be flushed down the drain, even if neutralized. Phosphorus is a regulated pollutant causing eutrophication in water systems.

Labeling Protocol:

  • Waste Stream: Chemical Waste - High Hazard.[2]

  • Constituents:

    • Diethylphosphinic Acid (Hydrolysis Product)

    • Sodium Chloride (Neutralization salt)

    • Isopropanol/Toluene (Solvents)

    • Water[3][4][5][6]

  • Hazard Tags: Irritant, Flammable (due to solvent).

Part 4: Operational Workflow Visualization

The following diagram illustrates the decision logic and workflow for safe disposal.

QuenchingProtocol Start Identify Waste: Diethylphosphinic Chloride PPE Equip PPE: Fume Hood, Goggles, Double Gloves Start->PPE Setup Setup: Ice Bath + Stirring Inert Solvent Dilution PPE->Setup Quench1 Primary Quench: Add Isopropanol (Slowly) (Forms Ester + HCl) Setup->Quench1 Quench2 Secondary Quench: Add Water (Slowly) (Hydrolyzes Residuals) Quench1->Quench2 Exotherm Stops Neutralize Neutralization: Add 10% Na2CO3 Watch for CO2 Bubbles Quench2->Neutralize CheckPH Validation: Check pH (Target 6-9) Neutralize->CheckPH Adjust Adjust: Add more Base CheckPH->Adjust pH < 6 Segregate Segregation: Transfer to P-Waste Container DO NOT FLUSH CheckPH->Segregate pH 6-9 Adjust->Neutralize Label Final Step: Label & Request EHS Pickup Segregate->Label

Figure 1: Step-by-step logic flow for the controlled quenching and disposal of organophosphorus acid chlorides.

Part 5: Emergency Procedures

  • Spill (Outside Hood): Evacuate area immediately. Do not attempt to clean up with water (generates HCl cloud). Cover with dry sand or specialized acid-neutralizing absorbent (e.g., Spill-X-A).

  • Skin Contact: Immediate flushing with water for 15 minutes.[3][4] Speed is critical to prevent deep acid burns.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention for potential pulmonary edema (delayed effect of HCl/Phosphorus inhalation).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Yale Environmental Health & Safety. (2023). Standard Operating Procedure: Water Reactive Compounds. Yale University.

  • University of California, Irvine. (2016). Water Reactive Chemicals - Standard Operating Procedure. UCI Environmental Health & Safety.

  • Sigma-Aldrich. (2024).[7] Safety Data Sheet: Diethylphosphinic Chloride (CAS 1112-38-5). Merck KGaA.[7]

Sources

Personal protective equipment for handling Diethylphosphinic chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for Diethylphosphinic Chloride Content Type: Advanced Laboratory Safety Guide Audience: Researchers, Process Chemists, and EHS Professionals

Part 1: The Hazard Landscape – Beyond the SDS

As scientists, we often glance at a Safety Data Sheet (SDS) and see "Corrosive." However, handling Diethylphosphinic chloride requires understanding the mechanism of its hazard, not just the label.

This compound is an electrophilic phosphorus species . Its primary danger lies in its violent susceptibility to hydrolysis. Upon contact with atmospheric moisture or mucous membranes, it undergoes rapid hydrolysis to generate two distinct hazards:

  • Hydrochloric Acid (HCl) Gas: An immediate respiratory and ocular irritant.

  • Diethylphosphinic Acid: A persistent, corrosive organic acid that adheres to skin.

The "Invisible" Threat: unlike simple mineral acids, organophosphorus chlorides can permeate standard laboratory nitrile gloves, leading to delayed chemical burns that are difficult to neutralize because the agent has absorbed into the dermal layer.

Part 2: The Barrier Strategy (PPE)

Standard "lab coat and nitrile gloves" are insufficient for direct handling of this agent. You must employ a Defense-in-Depth strategy.

Hand Protection: The "Double-Shell" Protocol
  • The Problem: Standard 4-mil nitrile gloves offer splash protection but suffer from rapid permeation by small, polar organochlorides.

  • The Solution: Use a laminate inner liner for chemical resistance, covered by a nitrile outer layer for dexterity and grip.

LayerMaterial RecommendationScientific Rationale
Inner (Barrier) Silver Shield® / 4H® (PE/EVOH Laminate) Permeation Kinetics: These multi-layer laminates resist organic chlorides for >4 hours. Standard nitrile may breakthrough in <15 minutes.[1]
Outer (Sacrificial) Nitrile (minimum 5 mil) Mechanical Protection: Protects the fragile inner liner from tears and provides the friction needed to handle glassware safely.
Respiratory Protection: The Hydrolysis Cloud
  • Requirement: Work must be performed in a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Secondary Defense: If working outside a hood (e.g., transport or spill cleanup), a full-face respirator with Combination P100/Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory. The "Acid Gas" component is critical to neutralize the HCl byproducts.

Ocular & Facial Defense
  • Standard: Chemical splash goggles (indirect vent). Safety glasses are prohibited as they do not seal against corrosive mists.

  • High Volume (>50 mL): Add a polycarbonate face shield over goggles.

Part 3: Operational Workflow & Visualization

PPE Decision Logic

PPE_Decision_Matrix Start Handling Diethylphosphinic Chloride Volume_Check Check Volume & Setup Start->Volume_Check Small_Scale < 10 mL (Syringe/Schlenk) Volume_Check->Small_Scale Large_Scale > 10 mL or Open Transfer Volume_Check->Large_Scale Hands_Small Double Glove: Nitrile over Laminate Small_Scale->Hands_Small Resp_Small Fume Hood Sash Low Small_Scale->Resp_Small Eye_Small Splash Goggles Small_Scale->Eye_Small Hands_Large Heavy Butyl/Neoprene OR Double Glove Large_Scale->Hands_Large Resp_Large Fume Hood + Ready Respirator (OV/AG) Large_Scale->Resp_Large Eye_Large Goggles + Face Shield Large_Scale->Eye_Large

Figure 1: PPE Selection Matrix based on operational scale.[2][3] Note the escalation to Face Shields and specialized respiratory readiness at larger volumes.

Part 4: Experimental Protocol (Safe Handling)

Objective: Transfer 5.0 mL Diethylphosphinic chloride from a sure-seal bottle to a reaction flask without hydrolysis.

  • Preparation:

    • Ensure all glassware is oven-dried and purged with Nitrogen (

      
      ) or Argon (
      
      
      
      ). Moisture is the enemy.
    • Pre-weigh reagents to avoid open-air weighing of the chloride.

  • The Transfer (Cannula/Syringe Method):

    • Do not pour. Pouring increases surface area for hydrolysis and spill risk.

    • Insert a long needle connected to an inert gas line (bubbler outlet) into the reagent bottle to maintain positive pressure.

    • Use a dry, gas-tight glass syringe with a Luer-lock needle.

    • Draw the liquid slowly. Note: The liquid is viscous; rapid draw can cause cavitation or bubble formation.

  • The Addition:

    • Add dropwise to the reaction vessel. If the reaction involves an amine (base), expect immediate exotherm and salt formation.

    • Cooling: Maintain the receiving flask at 0°C during addition to control the reaction rate.

Part 5: Decontamination & Disposal Protocol

The "Heat Sink" Quenching Method Never add water directly to Diethylphosphinic chloride; the resulting HCl release can cause a "geyser" effect.

Quenching Reagent: 10% Sodium Carbonate (


) or Sodium Hydroxide (

) in ice water.

Quench_Workflow Step1 1. Prepare Heat Sink (Ice + Dilute Base) Step2 2. Solvent Dilution (Dilute waste with Toluene/DCM) Step3 3. Controlled Addition (Add Waste TO Base) Step2->Step3 Slow Dropwise Step4 4. pH Verification (Target pH 7-8) Step3->Step4 Check Litmus Step4->Step3 If Acidic (Add more Base) Step5 5. Disposal (Aqueous Waste Stream) Step4->Step5 If Neutral

Figure 2: The "Reverse Quench" Workflow. Always add the hazardous chemical to the neutralizing heat sink, never the reverse.

Step-by-Step Disposal:

  • Dilute: Dilute the residual chloride in the syringe or flask with a non-reactive solvent (e.g., Toluene or Dichloromethane). This moderates the reaction rate.

  • Quench: Slowly add the diluted chloride solution into the stirred alkaline ice bath.

  • Neutralize: The base neutralizes the generated HCl and Diethylphosphinic acid.

  • Verify: Check pH. It should be neutral (pH 7). If acidic, add more base.

  • Discard: Dispose of the aqueous layer as chemical waste.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Diethylphosphinic chloride. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide (8th Ed). (Referencing Acid Chlorides/Organophosphorus permeation data). Link

  • Fisher Scientific. (2024). Glove Selection Guide for Organic Acids and Chlorides. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.